4-Methylpent-2-ynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpent-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIRASYNLSFTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65199-69-1 | |
| Record name | 4-methylpent-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpent-2-ynoic Acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-methylpent-2-ynoic acid. As a molecule of interest in organic synthesis, its unique structural features—a terminal carboxylic acid and an internal alkyne—confer a versatile reactivity profile. This document aims to serve as a valuable resource for researchers exploring its potential applications in medicinal chemistry and materials science.
Nomenclature and Structural Elucidation
This compound, a derivative of pentynoic acid, is characterized by a five-carbon chain with a methyl group at the fourth carbon and a carbon-carbon triple bond between the second and third carbons. Its chemical formula is C₆H₈O₂.
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and serves as a handle for various chemical transformations, including esterification and amidation.
-
Internal Alkyne (-C≡C-): The triple bond is a region of high electron density, making it susceptible to a wide range of addition reactions. The position of the alkyne influences its reactivity and the regioselectivity of its reactions.
-
Isopropyl Group (-CH(CH₃)₂): The branched alkyl group at the 4-position influences the molecule's physical properties, such as its solubility and steric hindrance in chemical reactions.
A key challenge in the study of this molecule is the limited availability of experimentally derived data. Much of the publicly available information is predicted, necessitating a careful and critical approach to its use in experimental design.
Physicochemical and Spectroscopic Properties
Due to the scarcity of published experimental data for this compound, the following table includes predicted values from reputable chemical databases. These values provide a useful starting point for experimental planning but should be confirmed through empirical measurement.
| Property | Predicted Value | Data Source |
| Molecular Weight | 112.13 g/mol | PubChem |
| Boiling Point | 275.8 ± 23.0 °C at 760 mmHg | ChemBK |
| Melting Point | 36-40 °C | ChemBK |
| Density | 1.243 ± 0.06 g/cm³ | ChemBK |
| Solubility | Soluble in water | ChemBK |
| pKa | Not available | - |
| LogP | 1.5 | PubChemLite |
Spectroscopic Profile
Spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. Below are the expected key features in its NMR, IR, and Mass spectra, based on the general principles of spectroscopy and data for analogous structures.
¹H NMR Spectroscopy (Predicted):
-
-COOH Proton: A broad singlet typically in the region of 10-13 ppm.
-
-CH- Proton (C4): A multiplet due to coupling with the adjacent methyl protons.
-
-CH₃ Protons (C5 and methyl on C4): Doublets in the aliphatic region (around 1.2 ppm).
¹³C NMR Spectroscopy (Predicted):
-
-C=O Carbon (C1): In the range of 170-185 ppm.
-
Alkynyl Carbons (C2 and C3): Typically found between 70 and 90 ppm.
-
-CH- Carbon (C4): In the aliphatic region.
-
-CH₃ Carbons (C5 and methyl on C4): In the upfield aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (from -COOH): A very broad band from 2500 to 3300 cm⁻¹.
-
C=O Stretch (from -COOH): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C≡C Stretch: A weak to medium intensity peak in the range of 2190-2260 cm⁻¹. The internal nature of the alkyne may result in a weaker signal.
-
C-H Stretches: In the 2850-3000 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 112.0524).
-
Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 m/z) and cleavage adjacent to the isopropyl group.
Synthesis of this compound
The synthesis of α,β-alkynoic acids can be achieved through various methods. A common and reliable approach involves the carboxylation of a terminal alkyne. The following is a representative protocol for the synthesis of this compound.
Representative Synthesis Protocol: Carboxylation of 3-Methyl-1-butyne
This two-step procedure involves the deprotonation of a terminal alkyne to form an acetylide, followed by quenching with carbon dioxide.
Step 1: Formation of the Lithium Acetylide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1-butyne in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred solution via the dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
Step 2: Carboxylation
-
While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 2-3 hours. Alternatively, pour the acetylide solution over crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with hydrochloric acid (HCl) to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
The dual functionality of this compound makes it a versatile building block in organic synthesis. Its reactivity can be broadly categorized by transformations involving the carboxylic acid and the alkyne.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amidation: Conversion to amides via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.
-
Reduction: Reduction to the corresponding alcohol, 4-methylpent-2-yn-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Reactions of the Alkyne Group
The internal alkyne is a site of rich chemical reactivity:
-
Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form dihaloalkenes.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield vinyl halides.
-
Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to construct complex cyclic systems.
-
Decarboxylative Coupling: Alkynoic acids are known to undergo decarboxylative reactions where the carboxylic acid is lost, and the resulting alkynyl fragment can participate in coupling reactions.[1] This provides a pathway to generate substituted alkynes.
-
Cascade Reactions: In the presence of metal catalysts, alkynoic acids can react with dinucleophiles in cascade reactions to form complex heterocyclic structures.[2]
Caption: Key reaction pathways of this compound.
Potential Applications
The versatile reactivity of this compound makes it a promising starting material or intermediate in several areas:
-
Drug Discovery: The ability to generate diverse molecular scaffolds through its various reactions makes it a valuable building block for the synthesis of novel small molecules with potential therapeutic applications.
-
Materials Science: Alkynoic acids can be used in the synthesis of polymers and other advanced materials. The rigid alkyne unit can impart unique structural and electronic properties to these materials.
-
Agrochemicals: As an intermediate, it could be employed in the synthesis of new pesticides and herbicides.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with significant potential in organic synthesis due to its bifunctional nature. While the current body of experimental data on its specific properties is limited, its reactivity can be reliably predicted based on the well-established chemistry of carboxylic acids and internal alkynes. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential reactivity, thereby equipping researchers with the necessary information to explore its applications in their respective fields. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its synthetic utility.
References
4-Methylpent-2-ynoic acid CAS number
An In-depth Technical Guide to 4-Methylpent-2-ynoic Acid: Synthesis, Characterization, and Medicinal Chemistry Potential
Abstract
This compound is a structurally intriguing organic molecule featuring a terminal isopropyl group conjugated to an alkynoic acid moiety. As a non-commercial compound, it lacks an extensive body of published experimental data and does not currently have a registered CAS number. This guide serves as a comprehensive technical and synthetic overview, designed to bridge this information gap for research and development professionals. We provide a detailed, mechanistically justified synthetic protocol, outline the anticipated spectroscopic characteristics for structural verification, and explore the compound's significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic importance of its constituent functional groups—the carboxylic acid for amide coupling and the alkyne for bioorthogonal "click" chemistry—is discussed in the context of modern pharmaceutical development workflows.
Compound Identification and Physicochemical Profile
Precise identification is critical for any chemical entity. While a CAS Registry Number has not been assigned, this compound is uniquely defined by its structure and associated identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| PubChem CID | 12456339 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₈O₂ | PubChemLite[2] |
| Molecular Weight | 112.13 g/mol | PubChemLite[2] |
| SMILES | CC(C)C#CC(=O)O | PubChemLite[2] |
| InChI Key | RQIRASYNLSFTIG-UHFFFAOYSA-N | PubChemLite[2] |
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable estimations for key properties. The following data is predicted and should be used as a guideline for experimental design.
| Property | Predicted Value | Source |
| XlogP | 1.5 | PubChemLite[2] |
| Monoisotopic Mass | 112.05243 Da | PubChemLite[2] |
| Polar Surface Area | 37.3 Ų | PubChem[3] |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimation based on similar structures |
| Acidity (pKa) | ~4.0 - 4.5 | Estimation based on similar structures |
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved from the commercially available terminal alkyne, 3-methyl-1-butyne. The proposed two-step sequence involves metallation followed by carboxylation. This approach is a standard and reliable method for converting terminal alkynes into their corresponding α,β-alkynoic acids.
References
A Comprehensive Technical Guide to 4-Methylpent-2-ynoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
4-Methylpent-2-ynoic acid is a functionalized carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its unique structure, featuring an isopropyl group, a reactive alkyne moiety, and a carboxylic acid handle, makes it a versatile intermediate for the synthesis of more complex molecular architectures. For researchers and scientists in drug development, compounds like this compound are of particular interest. The constituent functional groups offer multiple points for chemical modification, enabling its incorporation into lead compounds to modulate physicochemical properties, explore structure-activity relationships (SAR), and develop novel therapeutic agents. The isopropyl group, for instance, can probe hydrophobic pockets in enzyme active sites, a strategy often employed in medicinal chemistry to enhance binding affinity and selectivity. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a robust synthetic protocol, and its potential applications in the pharmaceutical sciences.
Nomenclature and Chemical Identity
Establishing a clear and unambiguous identity for a chemical entity is the foundation of scientific communication and reproducibility. This section details the standardized nomenclature and key identifiers for this compound.
IUPAC Name and Synonyms
The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
Commonly encountered synonyms in chemical literature and databases include:
-
2-Pentynoic acid, 4-methyl-[1]
Chemical Identifiers
For precise database searching and regulatory compliance, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 65199-69-1 | ChemicalBook[1] |
| Molecular Formula | C₆H₈O₂ | PubChem[2] |
| Molecular Weight | 112.13 g/mol | ChemicalBook[1] |
| InChI | InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8) | PubChem[2] |
| InChIKey | RQIRASYNLSFTIG-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC(C)C#CC(=O)O | PubChem[2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile. The data presented below are derived from predictive models and experimental values where available.
| Property | Value | Notes | Source |
| Melting Point | 39 °C | Experimental | ChemicalBook[1] |
| Boiling Point | 215.6 ± 9.0 °C | Predicted | ChemicalBook[1] |
| Density | 1.058 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |
| XLogP3 | 1.5 | Predicted; indicates moderate lipophilicity. | PubChemLite[2] |
Synthesis and Mechanistic Rationale
A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. This section outlines a logical and well-established method for the preparation of this compound.
Proposed Synthetic Pathway: Carboxylation of an Acetylide
The chosen synthetic strategy involves the deprotonation of a terminal alkyne, 3-methyl-1-butyne, to form a potent nucleophile (an acetylide), which subsequently reacts with carbon dioxide. This method is highly effective for the synthesis of α,β-alkynoic acids.
-
Rationale for Route Selection: This pathway is selected for its efficiency and high atom economy. The starting material, 3-methyl-1-butyne, is commercially available and relatively inexpensive. The reactions involved—deprotonation with a strong base and carboxylation—are standard, high-yielding transformations in organic synthesis, ensuring the trustworthiness and reproducibility of the protocol.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
This protocol is a self-validating system; successful progression through each step confirms the completion of the previous one, culminating in a final product verifiable by standard analytical techniques.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 3-methyl-1-butyne (1.0 eq) to the cooled THF.
-
-
Acetylide Formation:
-
Add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise to the solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Causality Insight: The use of a strong, non-nucleophilic base like n-BuLi is critical to quantitatively deprotonate the terminal alkyne without competing side reactions. The low temperature maintains the stability of the organolithium reagent.
-
Stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
-
Carboxylation:
-
In a separate, dry flask, crush an excess of solid carbon dioxide (dry ice, ~5 eq) into a fine powder.
-
Rapidly transfer the powdered dry ice to the reaction flask containing the acetylide suspension.
-
Causality Insight: Using a large excess of CO₂ ensures the reaction goes to completion and minimizes side reactions of the acetylide with any unreacted starting material or product.
-
Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.
-
-
Workup and Purification:
-
Once at room temperature, quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.
-
Acidify the aqueous layer to pH ~2 with 3 M hydrochloric acid (HCl).
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from hexanes to afford pure this compound.
-
Expected Spectroscopic Characterization
Structural confirmation is essential. The following are the expected spectral features for this compound, based on its functional groups. While experimental data for this specific compound is sparse, predictions can be made from analogous structures.[3]
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~10-12 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).
-
δ ~2.6-2.8 ppm (sept, 1H): Methine proton (-CH(CH₃)₂).
-
δ ~1.2 ppm (d, 6H): Two equivalent methyl groups (-CH(CH₃)₂).
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~158-162 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~85-95 ppm: Alkyne carbon adjacent to the isopropyl group (-C≡C-CH).
-
δ ~75-80 ppm: Alkyne carbon adjacent to the carbonyl group (-C≡C-COOH).
-
δ ~28-32 ppm: Methine carbon (-CH(CH₃)₂).
-
δ ~21-24 ppm: Methyl carbons (-CH(CH₃)₂).
-
-
Infrared (IR) Spectroscopy (Neat):
-
ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
ν ~2230-2260 cm⁻¹ (sharp, medium): C≡C stretch of the internal alkyne.
-
ν ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
-
Mass Spectrometry (EI):
-
m/z = 112.05: Calculated molecular ion [M]⁺ peak corresponding to the formula C₆H₈O₂.
-
Applications in Research and Drug Development
This compound is not merely a chemical curiosity but a tool for molecular innovation. Its utility stems from the strategic placement of its functional groups, which can be leveraged in multiple ways in a drug discovery campaign.
A Versatile Synthetic Intermediate
The molecule's three key regions—the carboxylic acid, the alkyne, and the isopropyl group—provide a platform for diverse chemical transformations.
-
Carboxylic Acid Handle: Can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest or for the synthesis of bioisosteres.
-
Alkyne Moiety: Serves as a linchpin for reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or reduction to either a cis-alkene, trans-alkene, or a saturated alkane, providing precise control over molecular geometry.
-
Isopropyl Group: This group is often considered a "magic methyl" analogue, where its steric bulk can confer metabolic stability or enhance binding affinity by filling hydrophobic pockets in a target protein.[4] Its inclusion can be a key step in the hit-to-lead optimization process.[4]
Logical Framework for Application in Drug Discovery
The structural features of this compound directly inform its potential roles in the development of new therapeutics.[5][6]
Caption: Application framework for this compound in drug discovery.
Conclusion
This compound represents a potent and versatile tool for professionals in chemical research and drug development. Its well-defined structure, accessible synthesis, and multiple points for chemical elaboration make it an ideal starting point for constructing complex and biologically active molecules. By understanding its fundamental properties and synthetic accessibility, researchers can effectively integrate this building block into discovery programs, accelerating the development of next-generation therapeutics.
References
- 1. This compound | 65199-69-1 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II | MDPI [mdpi.com]
Theoretical properties of 4-Methylpent-2-ynoic acid
An In-depth Technical Guide to the Theoretical Properties of 4-Methylpent-2-ynoic Acid
Abstract
This compound (IUPAC name), a C6 acetylenic carboxylic acid, represents a molecule of significant interest from a theoretical and synthetic standpoint. While experimental data on this specific compound is scarce in public literature, its structure—featuring a terminal isopropyl group, an internal alkyne, and a carboxylic acid moiety—allows for a robust theoretical characterization. This guide provides a comprehensive analysis of its predicted physicochemical properties, theoretical spectroscopic signatures, plausible synthetic pathways, and expected chemical reactivity. The insights are synthesized from established chemical principles and data from analogous alkynoic acids, positioning this document as a foundational resource for researchers in synthetic chemistry and drug development exploring novel molecular scaffolds.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the molecular formula C₆H₈O₂[1][2]. Its structure is characterized by a five-carbon chain containing a carbon-carbon triple bond (an alkyne) between carbons 2 and 3, a carboxylic acid group at the C1 position, and a methyl branch at C4, forming an isopropyl group.
Chemical Structure
The structural formula provides the basis for all theoretical predictions regarding the molecule's behavior.
Figure 1: 2D structure of this compound.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties derived from computational models and empirical rules for the functional groups present. These values are theoretical and await experimental verification.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₆H₈O₂ | (PubChem)[1][2] |
| Molecular Weight | 112.13 g/mol | (Calculated) |
| Monoisotopic Mass | 112.05243 Da | (PubChem)[2] |
| XlogP | 1.5 | (PubChemLite, Predicted)[2] |
| Topological Polar Surface Area | 37.3 Ų | (Guidechem, from analogue)[3] |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated)[3] |
| Rotatable Bond Count | 2 | (Calculated)[3] |
| Predicted pKa | ~4.5 | (Estimated from similar acids) |
Theoretical Spectroscopic Characterization
While experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features. This analysis is crucial for guiding the characterization of this molecule should it be synthesized. The following predictions are based on established principles of spectroscopy.[4]
¹H NMR Spectroscopy (Proton NMR)
-
Carboxylic Acid (–COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. The chemical shift can vary with solvent and concentration.
-
Isopropyl Methine (–CH(CH₃)₂): A septet is predicted around δ 2.8-3.2 ppm, coupled to the six equivalent methyl protons.
-
Isopropyl Methyls (–CH(CH₃)₂): A doublet is expected around δ 1.2-1.4 ppm, integrating to 6 protons, coupled to the single methine proton.
¹³C NMR Spectroscopy (Carbon NMR)
-
Carbonyl (–C=O): The carboxylic acid carbon is expected to appear significantly downfield, around δ 160-175 ppm.
-
Alkynyl Carbons (–C≡C–): The two sp-hybridized carbons of the alkyne will appear in the δ 70-90 ppm range. The carbon closer to the carboxylic acid (C2) will likely be slightly more downfield than C3.
-
Isopropyl Methine (–CH(CH₃)₂): This carbon is predicted to have a chemical shift in the δ 25-35 ppm range.
-
Isopropyl Methyls (–CH(CH₃)₂): The two equivalent methyl carbons are expected to resonate around δ 20-25 ppm.
Infrared (IR) Spectroscopy
-
O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption should appear in the range of 1700–1725 cm⁻¹.
-
C≡C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the 2210–2260 cm⁻¹ region. For an internal alkyne like this, the peak may be weak.
-
C–H Stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ (around 2870-2960 cm⁻¹).
Proposed Synthesis and Reactivity Profile
Alkynoic acids are valuable synthetic intermediates used in the production of fine chemicals, pharmaceuticals, and bioactive compounds.[5]
Plausible Synthetic Pathway
A robust and common method for the synthesis of α,β-alkynoic acids is the carboxylation of a terminal alkyne.[5] A plausible route to this compound would, therefore, start from the commercially available 3-methyl-1-butyne.
Protocol: Synthesis via Carboxylation of 3-Methyl-1-butyne
-
Deprotonation: Dissolve 3-methyl-1-butyne in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add one equivalent of a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the lithium acetylide in situ.
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution or pour the acetylide solution over crushed dry ice. This reaction forms the lithium carboxylate salt.
-
Acidic Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) until the solution is acidic (pH ~2).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.
Figure 2: Proposed synthetic workflow for this compound.
Expected Chemical Reactivity
The dual functionality of an alkyne and a carboxylic acid makes this molecule a versatile substrate for various transformations.
-
Decarboxylative Reactions: Alkynoic acids can serve as stable surrogates for terminal alkynes through in-situ decarboxylation, which is a significant strategy in click chemistry and cross-coupling reactions.[5]
-
Metal-Catalyzed Reactions: The alkyne moiety is susceptible to a wide range of metal-catalyzed reactions. Gold (Au) and other carbophilic metals are known to catalyze the cycloisomerization of alkynoic acids to form unsaturated lactone rings, which are common motifs in natural products.[6][7][8][9]
-
Cascade Reactions: The molecule is a prime candidate for cascade reactions where an initial metal-catalyzed intramolecular hydrocarboxylation triggers subsequent reactions with dinucleophiles, leading to complex heterocyclic structures in a single pot.[6][7]
-
Standard Carboxylic Acid Reactions: The carboxyl group can undergo esterification, conversion to an acid chloride, or reduction to the corresponding alcohol, providing further avenues for synthetic diversification.
Potential Applications and Biological Significance
While no specific biological activity has been documented for this compound, the structural motifs it contains are of high interest in medicinal chemistry. Alkynoic acids are recognized as important intermediates for producing bioactive compounds and complex molecules.[5] The development of synthetic organic compounds is a key area of research for new therapeutic agents, including anticancer and antibacterial drugs.[10] The reactivity profile of this compound makes it a potential building block for generating libraries of novel compounds for high-throughput screening.
Safety and Handling
No specific material safety data sheet (MSDS) exists for this compound. However, based on its functional groups, it must be handled with the precautions appropriate for a corrosive and potentially combustible organic acid.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][14] Containers should be tightly closed.[13] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and metals, which can be corroded by acids.[11][12]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[14] Do not allow it to enter sewers or waterways.[14]
Conclusion
This compound, while not extensively studied experimentally, presents a compelling theoretical profile. Its structure suggests predictable spectroscopic signatures that would enable its unambiguous identification. The molecule is accessible through established synthetic methodologies, such as the carboxylation of the corresponding terminal alkyne. Its rich reactivity, stemming from the interplay between the alkyne and carboxylic acid groups, positions it as a versatile building block for constructing more complex molecular architectures, particularly through modern metal-catalyzed cascade reactions. This guide serves as a foundational document to stimulate and support future research into the synthesis, characterization, and application of this and related acetylenic acids.
References
- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 13. scribd.com [scribd.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methylpent-2-ynoic Acid
This guide provides a comprehensive analysis of the molecular structure and bonding of 4-methylpent-2-ynoic acid, a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemical principles governing the compound's architecture and reactivity.
Introduction: Unveiling this compound
This compound, with the chemical formula C6H8O2, is a carboxylic acid characterized by a carbon-carbon triple bond (an alkyne) and a branched alkyl group.[1][2] Its unique structural features, including the rigidity of the alkyne and the acidity of the carboxyl group, make it a versatile synthon for the preparation of more complex molecules. Understanding its molecular geometry and electronic distribution is paramount for predicting its reactivity and designing synthetic pathways.
Molecular Structure and Geometry
The IUPAC name, this compound, precisely describes its structure. A five-carbon chain forms the backbone, with a carboxylic acid group at position 1 and a triple bond between carbons 2 and 3. A methyl group is attached to carbon 4, creating an isopropyl moiety.
| Identifier | Value |
| Molecular Formula | C6H8O2 |
| IUPAC Name | This compound |
| SMILES | CC(C)C#CC(=O)O[2] |
| InChI | InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8)[2] |
| Monoisotopic Mass | 112.05243 Da[2] |
The presence of the alkyne imposes a linear geometry on the C2-C3-C4 portion of the molecule. The sp hybridization of carbons 2 and 3 dictates a 180° bond angle. The carboxylic acid group at C1 is trigonal planar due to the sp2 hybridization of the carbonyl carbon. The isopropyl group at C4 has a tetrahedral geometry around the sp3 hybridized carbon.
Caption: 2D representation of this compound's molecular structure.
An In-depth Look at Chemical Bonding
The bonding in this compound is a combination of strong sigma (σ) bonds and weaker pi (π) bonds, arising from the hybridization of atomic orbitals.
Hybridization and Sigma (σ) Framework
To achieve the observed molecular geometry and minimize electron-pair repulsion, the carbon and oxygen atoms adopt hybridized orbitals.
-
Carboxylic Acid Group (C1, O, OH): The carbonyl carbon (C1) is sp2 hybridized . It forms three σ bonds: one with C2, one with the carbonyl oxygen, and one with the hydroxyl oxygen. These bonds are arranged in a trigonal planar geometry with bond angles of approximately 120°. The carbonyl oxygen is also sp2 hybridized, with two lone pairs residing in two of its sp2 orbitals. The hydroxyl oxygen is sp3 hybridized , forming σ bonds with C1 and the hydrogen atom, with its two lone pairs occupying the other two sp3 orbitals.
-
Alkyne Group (C2, C3): The two carbons of the triple bond (C2 and C3) are sp hybridized . Each sp hybridized carbon has two sp orbitals and two unhybridized p orbitals. The sp orbitals are oriented 180° apart. One sp orbital from C2 overlaps with an sp2 orbital from C1 to form a σ bond. The other sp orbital of C2 overlaps with an sp orbital from C3 to form the C-C σ bond of the alkyne. Similarly, one sp orbital from C3 forms a σ bond with an sp3 orbital from C4.
-
Isopropyl Group (C4, C5, C6): The carbon atom at position 4 and the two methyl carbons (C5 and C6) are all sp3 hybridized . This results in a tetrahedral geometry around these atoms with bond angles close to the ideal 109.5°.
The Pi (π) System
The unhybridized p orbitals on the sp and sp2 hybridized carbons are responsible for the formation of π bonds.
-
Alkyne π Bonds: The two unhybridized p orbitals on C2 and the two on C3 are perpendicular to the C-C σ bond and to each other. The sideways overlap of these p orbitals results in the formation of two π bonds, completing the carbon-carbon triple bond. This region of high electron density is a key site for chemical reactions.
-
Carbonyl π Bond: The unhybridized p orbital on the sp2 hybridized C1 overlaps with a p orbital on the sp2 hybridized carbonyl oxygen to form one π bond. This C=O double bond is polarized, with the electron density shifted towards the more electronegative oxygen atom.
Caption: Orbital hybridization and bonding framework of this compound.
Spectroscopic Signatures for Structural Elucidation
While experimental data for this compound is not extensively published, its structure can be reliably predicted to exhibit characteristic spectroscopic features.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption between 2500 and 3300 cm⁻¹ is expected for the carboxylic acid O-H bond due to hydrogen bonding.
-
C≡C Stretch: A sharp, medium to weak absorption around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond.
-
C=O Stretch: A strong, sharp absorption between 1700 and 1725 cm⁻¹ will be present due to the carbonyl group of the carboxylic acid.
-
C-H Stretches: Absorptions for sp3 C-H bonds in the isopropyl group will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing between 10 and 13 ppm, which is often broad.
-
Isopropyl Protons (-CH(CH₃)₂): A doublet for the two methyl groups (6H) and a septet for the methine proton (1H).
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.
-
Alkyne Carbons (-C≡C-): Two distinct signals in the region of 65-90 ppm.
-
Isopropyl Carbons (-CH(CH₃)₂): Signals for the methine and methyl carbons in the aliphatic region (typically 15-40 ppm).
-
Conclusion
The molecular architecture of this compound is a direct consequence of the principles of orbital hybridization and electron-pair repulsion. Its linear alkyne unit, planar carboxylic acid function, and tetrahedral isopropyl group create a molecule with distinct regions of electron density and reactivity. This in-depth understanding of its structure and bonding is crucial for its effective application in the synthesis of novel chemical entities in the pharmaceutical and materials science industries.
References
A Comprehensive Technical Guide to the Physical Properties of 4-Methylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpent-2-ynoic acid, a niche carboxylic acid, presents a unique molecular architecture of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a terminal isopropyl group and a carbon-carbon triple bond within the carboxylic acid chain, imparts specific physicochemical characteristics that are crucial for its application in further chemical synthesis and as a potential building block in medicinal chemistry. An in-depth understanding of its fundamental physical properties, namely its melting and boiling points, is paramount for its effective handling, purification, and reaction design. This guide provides a detailed overview of these properties, the methodologies for their determination, and the underlying scientific principles.
Core Physical Properties of this compound
The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For this compound, these are primarily hydrogen bonding from the carboxylic acid moiety and van der Waals forces along the carbon chain. The rigidity of the alkyne unit also influences its crystal packing and boiling characteristics.
| Physical Property | Value | Source |
| Melting Point | 39 °C | ChemicalBook[1] |
| Boiling Point | 215.6 ± 9.0 °C (Predicted) | ChemicalBook[1] |
Note: The boiling point is a predicted value and should be confirmed experimentally for high-precision applications.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is fundamental to compound characterization. The following sections detail the standard, field-proven methodologies for these measurements.
Melting Point Determination: Differential Scanning Calorimetry (DSC)
Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] The melting of a crystalline solid is an endothermic process, resulting in a detectable peak on the DSC thermogram, the apex of which corresponds to the melting point.[2]
Experimental Workflow:
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Protocol:
-
Calibration: Calibrate the DSC instrument using a certified standard with a known melting point (e.g., indium) to ensure temperature accuracy.[3]
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Loading: Place the sample and reference pans into the DSC cell.
-
Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate to create a stable thermal environment.
-
Thermal Program: Equilibrate the cell at a temperature below the expected melting point. Then, initiate a linear temperature ramp (e.g., 10 °C/minute) through the melting transition.
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset or peak maximum of this peak is taken as the melting point of the sample.
Boiling Point Determination: Thiele Tube Method
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid by observing the temperature at which a continuous stream of vapor bubbles ceases and the liquid is drawn back into a capillary tube.
Experimental Workflow:
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of this compound into a small-diameter test tube (fusion tube).
-
Capillary Insertion: Take a capillary tube and seal one end using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating Bath: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate. The design of the tube ensures uniform heating of the oil bath through convection.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Upon reaching the boiling point, the sample's vapor will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is the boiling point of the sample.
-
Record Pressure: It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical first step in its characterization and subsequent use in research and development. This guide has provided the known values for these properties and detailed, robust protocols for their experimental verification. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development and chemical synthesis.
References
Solubility of 4-Methylpent-2-ynoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Methylpent-2-ynoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the current absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers, chemists, and formulation scientists. It integrates theoretical principles of solute-solvent interactions with practical, step-by-step protocols for both qualitative and quantitative solubility assessment. The methodologies are designed to be self-validating, ensuring that professionals in pharmaceutical and chemical development can generate reliable and accurate data to support their research objectives.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that governs the feasibility of a chemical entity's application in numerous fields, from drug delivery to materials science. For an unsaturated carboxylic acid like this compound (PubChem CID: 12456339), understanding its solubility profile is paramount for reaction engineering, purification via crystallization, formulation design, and analytical method development. The unique molecular architecture of this compound—featuring a polar carboxylic acid head, a semi-rigid alkynyl group, and a branched non-polar tail—suggests a nuanced solubility behavior that necessitates a systematic approach for its characterization. This guide elucidates that approach.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the first step toward predicting its behavior in different solvent environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 112.13 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Structure | See Figure 1 | - |
The structure of this compound dictates its solubility. It is an amphiphilic molecule with distinct regions contributing to its interaction with solvents.
-
Polar Head Group: The carboxylic acid (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This region promotes solubility in polar solvents[2].
-
Non-Polar Tail: The isobutyl group (-CH(CH₃)₂) is non-polar and contributes to van der Waals interactions. This hydrocarbon tail enhances solubility in non-polar solvents[2][3].
-
Alkynyl Group: The carbon-carbon triple bond (C≡C) introduces rigidity and is an electron-rich region, capable of participating in π-π stacking or other electrostatic interactions.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction[2]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to its carboxylic acid group, this compound is expected to have moderate to high solubility in short-chain alcohols. Its solubility in water is likely limited due to the C6 hydrocarbon backbone; as the non-polar carbon chain length increases in carboxylic acids, water solubility decreases[3].
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the carboxylic acid's proton. Therefore, good solubility is anticipated in solvents like acetone and DMSO.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weaker van der Waals forces. The non-polar isobutyl group will promote some solubility, but the highly polar carboxylic acid group will strongly disfavor dissolution. Low solubility is expected in hexane. Toluene, with its aromatic ring, might show slightly better solubility due to potential π-π interactions with the alkyne group.
-
Solvents of Intermediate Polarity (e.g., Diethyl Ether, Dichloromethane): These solvents represent a middle ground and may effectively solvate both the polar and non-polar portions of the molecule, leading to good solubility.
The dissolution of a solid in a liquid is also a thermodynamic process. For most solids, this is an endothermic process, meaning solubility typically increases with temperature according to Le Châtelier's Principle[4][5].
Experimental Determination of Solubility: Protocols
Given the lack of published data, experimental determination is essential. The following protocols provide a systematic workflow for characterizing the solubility of this compound.
Mandatory Safety Precautions
Before commencing any experimental work, consult the supplier-specific Safety Data Sheet (SDS) for this compound. Carboxylic acids are often corrosive and can cause skin and eye damage[6][7][8].
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood[9].
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes[8][10].
Protocol 1: Qualitative Solubility Assessment
This rapid screening method helps classify the compound's solubility in a range of representative solvents.
Objective: To determine if the compound is "soluble," "partially soluble," or "insoluble" in various solvents at ambient temperature. A common threshold for "soluble" in such tests is approximately 25-30 mg of solute in 0.75-1.0 mL of solvent[11][12].
Materials:
-
This compound
-
Small test tubes or 1.5 mL vials
-
Graduated micropipettes or small graduated cylinders
-
Vortex mixer
-
Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Acetone, Ethanol, Methanol, Water).
Procedure:
-
Aliquot Solvent: Add 0.75 mL of the first test solvent to a clean, dry test tube[12].
-
Add Solute: Accurately weigh and add approximately 25 mg of this compound to the test tube[11].
-
Mix: Cap the test tube and shake vigorously or vortex for 30-60 seconds[11][12].
-
Observe: Allow the mixture to stand for 1-2 minutes. Observe against a contrasting background.
-
Soluble: The solution is a clear, homogeneous liquid with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy.
-
Insoluble: The solid appears largely unchanged at the bottom of the test tube.
-
-
Record: Document the observation in a data table (see Table 2).
-
Repeat: Repeat steps 1-5 for each solvent to be tested.
Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility at a specific temperature, providing a precise concentration value.
Objective: To measure the maximum concentration (e.g., in mg/mL or mol/L) of this compound that dissolves in a solvent at a controlled temperature.
Materials:
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or titrator).
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is confirmed if samples taken at different time points (e.g., 24h and 48h) yield the same concentration.
-
Phase Separation: Remove the vial from the shaker and let it stand in a temperature-controlled bath for several hours to allow undissolved solids to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., titration with standard NaOH, or UV-Vis/HPLC analysis if the compound has a suitable chromophore).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility at that temperature.
Data Presentation and Interpretation
Systematic recording of experimental results is crucial. The following template can be used to log data from the qualitative and quantitative protocols.
Table 2: Solubility Profile of this compound (Template for Experimental Data)
| Solvent Class | Solvent | Polarity Index | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Non-Polar | n-Hexane | 0.1 | e.g., Insoluble | ||
| Toluene | 2.4 | ||||
| Intermediate | Diethyl Ether | 2.8 | |||
| Dichloromethane | 3.1 | ||||
| Polar Aprotic | Acetone | 5.1 | |||
| Acetonitrile | 5.8 | ||||
| DMSO | 7.2 | ||||
| Polar Protic | Ethanol | 4.3 | e.g., Soluble | ||
| Methanol | 5.1 | ||||
| Water | 10.2 | e.g., Partially Soluble |
Interpreting this data will allow researchers to select appropriate solvents for chemical reactions (where reactants must be dissolved), for purification (choosing a solvent in which the compound is highly soluble when hot but poorly soluble when cold for recrystallization), or for formulation (selecting a biocompatible solvent system that can deliver the desired concentration).
Conclusion
While published quantitative data for the solubility of this compound is scarce, a robust understanding of its molecular structure allows for strong theoretical predictions. This guide provides the necessary framework and detailed experimental protocols for researchers to generate this critical data in-house. By systematically applying the principles of solute-solvent interaction and adhering to the validated methodologies presented, scientists in the chemical and pharmaceutical industries can confidently characterize the solubility profile of this compound, enabling its effective use in a wide array of applications.
References
- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synerzine.com [synerzine.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chembk.com [chembk.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Unlocking the Potential of 4-Methylpent-2-ynoic Acid: A Technical Guide to Novel Research Frontiers
Executive Summary
4-Methylpent-2-ynoic acid is a small molecule poised for significant exploration in chemical and biological sciences. While direct literature on this specific compound is sparse[1], its structure combines three key features—a terminal alkyne, a carboxylic acid, and an isopropyl group—that suggest a wealth of potential applications. The terminal alkyne is a versatile functional group in medicinal chemistry, prized for its unique geometry and reactivity in modern synthetic transformations[2][3]. The carboxylic acid provides a handle for derivatization and a key interaction point for biological targets, while the isopropyl moiety imparts lipophilicity, influencing pharmacokinetic properties. This guide synthesizes insights from related alkynoic acids and alkyne-containing molecules to propose novel, high-potential research directions for this compound in medicinal chemistry, advanced organic synthesis, and materials science. We provide detailed rationales, exemplary protocols, and structured workflows to empower researchers to unlock the latent value of this versatile chemical scaffold.
Molecular Profile and Strategic Significance
This compound (C₆H₈O₂) is an unsaturated carboxylic acid featuring a linear, rigid alkyne functional group. This structural rigidity can be highly advantageous in drug design, allowing for precise directional interactions within protein binding pockets[2][3]. The terminal alkyne also serves as a critical reactive handle for a host of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| Key Features | Terminal Alkyne, Carboxylic Acid, Isopropyl Group | - |
| Predicted pKa | ~4.0-4.5 (typical for carboxylic acids) | - |
| Predicted LogP | ~1.5-2.0 (estimated) | - |
The combination of a hydrophilic carboxylic acid and a lipophilic isopropyl group provides a balanced physicochemical profile, making it an attractive starting point for developing molecules with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Potential Research Area 1: Medicinal Chemistry & Chemical Biology
The acetylene group is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of proteins[4][5]. This compound can serve as a foundational scaffold for developing novel therapeutic agents and chemical probes.
Rationale: A Scaffold for Enzyme Inhibition
Many enzymes, particularly hydrolases and transferases, feature active sites that can be targeted by small molecules. The carboxylic acid of this compound can mimic the carboxylate of natural substrates (e.g., fatty acids, amino acids), anchoring the molecule in the active site through ionic interactions or hydrogen bonds. The alkyne can then function in several ways:
-
As a Covalent Warhead: The terminal alkyne can act as a reactive group to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine, serine) in an enzyme's active site, leading to irreversible inhibition.
-
As a Rigid Linker: The alkyne can serve as a non-polar, rigid spacer to position other pharmacophoric groups in a favorable geometry for optimal binding[3].
-
For Bio-orthogonal Labeling: The molecule can be used as a chemical biology probe. After binding to its target, the terminal alkyne allows for the "clicking" on of a reporter tag (like a fluorophore or biotin) for target identification and validation.
A study on other 2-alkynoic acids has demonstrated their potential as antimycobacterial agents, suggesting that this class of compounds has inherent biological activity worth exploring[6].
Proposed Therapeutic Targets
Based on the structural motifs, potential enzyme targets include:
-
Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids.
-
Histone Deacetylases (HDACs): A class of enzymes crucial in epigenetic regulation.
-
Monoamine Oxidase (MAO): A target for drugs treating depression and neurodegenerative diseases[4].
-
Tyrosine Kinases: Many kinase inhibitors feature a terminal alkyne moiety[4][5].
Experimental Workflow: From Hit to Lead
The following workflow outlines a strategy for exploring the medicinal chemistry potential of this compound.
Caption: A proposed workflow for the discovery of bioactive compounds.
Potential Research Area 2: Advanced Organic Synthesis
Alkynoic acids are powerful intermediates in organic synthesis, capable of undergoing a wide range of transformations. They can act as stable, easy-to-handle surrogates for gaseous alkynes via in-situ decarboxylation[7]. Furthermore, metal-catalyzed cascade reactions involving alkynoic acids provide rapid access to complex heterocyclic structures[8][9].
The Alkyne as a Versatile Handle
The terminal alkyne is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to build complex molecular architectures.
-
Click Chemistry (CuAAC): Reaction with azides to form stable 1,2,3-triazole rings, ideal for linking molecular fragments[2][3].
-
Hydrofunctionalization: Addition of various nucleophiles across the triple bond, catalyzed by metals like gold or platinum, to generate functionalized alkenes[10].
The Carboxylic Acid in Cascade Reactions
The carboxylic acid can act as an intramolecular nucleophile. Gold-catalyzed cycloisomerization of alkynoic acids generates alkylidene lactones, which are versatile intermediates for further reactions[10][11]. When reacted with dinucleophiles (such as functionalized amines), this triggers a cascade reaction, enabling the one-pot synthesis of diverse nitrogen-containing heterocycles[8][9].
Caption: Key synthetic transformations of this compound.
Potential Research Area 3: Materials Science & Bioconjugation
The dual functionality of this compound makes it an excellent candidate for applications in materials science, particularly for surface modification and polymer synthesis.
-
Surface Functionalization: The carboxylic acid can be used to anchor the molecule onto metal oxide surfaces (e.g., TiO₂, ITO, iron oxides). The outwardly projecting terminal alkyne then provides a "clickable" handle for the subsequent attachment of biomolecules, polymers, or nanoparticles via CuAAC. This is a powerful strategy for creating biosensors, functionalized nanoparticles, or biocompatible coatings.
-
Polymer Synthesis: Alkynoic acids can serve as monomers or functional comonomers in polymerization reactions. The alkyne group can be polymerized to form polyacetylene-type materials or used as a pendant group for post-polymerization modification via click chemistry.
Exemplary Experimental Protocols
To facilitate the exploration of these research areas, we provide two foundational protocols.
Protocol 5.1: Synthesis of N-Benzyl-4-methylpent-2-ynamide
This protocol details the derivatization of the carboxylic acid functionality.
Objective: To synthesize an amide derivative to explore SAR around the carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add HATU and stir for 5 minutes at room temperature.
-
Add benzylamine to the mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 5.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol demonstrates the utility of the alkyne as a "click" handle.
Objective: To conjugate the alkyne with an azide-containing molecule (e.g., Azidothymidine) to form a triazole.
Materials:
-
This compound (1.0 eq)
-
Azidothymidine (AZT) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system: t-Butanol/Water (1:1)
Procedure:
-
In a vial, dissolve this compound and Azidothymidine in the t-Butanol/Water solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The mixture should turn a yellow-green color.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, the product may precipitate or can be extracted. Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting triazole product via flash chromatography or recrystallization.
-
Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
This compound represents a molecule of high latent potential. Its constituent functional groups are cornerstones of modern chemical synthesis and drug design. By leveraging established reactivity patterns of alkynes and carboxylic acids, researchers can rapidly generate diverse molecular libraries for biological screening, develop novel synthetic methodologies for creating complex heterocycles, and design advanced materials with tailored surface properties. The research avenues proposed in this guide provide a strategic roadmap for transforming this simple building block into high-value chemical entities. The continued exploration of such versatile scaffolds is essential for driving innovation across the chemical and pharmaceutical sciences.
References
- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
The Acidity and pKa of 4-Methylpent-2-ynoic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acidity and pKa of 4-methylpent-2-ynoic acid, a molecule of interest in medicinal chemistry and drug development. Through a synthesis of theoretical principles, comparative data analysis, and detailed experimental and computational protocols, this document offers researchers and scientists a thorough understanding of the physicochemical properties governing the ionization of this unique alkynoic acid. The interplay of its structural features—the carboxylic acid group, the carbon-carbon triple bond, and the isopropyl substituent—is dissected to elucidate their collective impact on the molecule's acidity. This guide serves as a critical resource for professionals engaged in the design and development of novel therapeutics, where a profound understanding of a molecule's ionization state is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
Introduction: The Critical Role of Acidity in Drug Design
The acidic or basic nature of a drug molecule, quantified by its pKa value, is a cornerstone of its pharmaceutical profile. The ionization state of a compound at physiological pH (typically ~7.4) dictates its solubility, membrane permeability, protein binding, and ultimately, its therapeutic efficacy and safety. For researchers in drug discovery and development, a precise understanding of a molecule's pKa is not merely an academic exercise but a fundamental prerequisite for rational drug design.[1]
This compound presents an intriguing case study in molecular acidity. As a carboxylic acid, its primary acidic character is well-established. However, the presence of a carbon-carbon triple bond (an alkyne) and a branched alkyl group (isopropyl) introduces electronic effects that significantly modulate its acidity relative to simple alkanoic acids. This guide will delve into these structural nuances to provide a detailed exposition of the factors governing the pKa of this compound.
Structural Analysis and Predicted Acidity of this compound
The structure of this compound is characterized by a five-carbon chain with a carboxylic acid group at one terminus, a triple bond between the second and third carbons, and a methyl branch at the fourth carbon, forming an isopropyl group.
Chemical Structure of this compound:
The predicted pKa value for this compound is approximately 2.66 ± 0.10 . This value suggests that it is a considerably stronger acid than a typical saturated carboxylic acid. To understand the origin of this enhanced acidity, we must analyze the electronic effects of its constituent functional groups.
The Inductive and Resonance Effects of the Alkyne Moiety
The most significant contributor to the heightened acidity of this compound is the carbon-carbon triple bond. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2- or sp3-hybridized carbons. This increased electronegativity results in a strong electron-withdrawing inductive effect (-I effect), which stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation.[2][3] The triple bond effectively pulls electron density away from the carboxylate group, delocalizing the negative charge and making the corresponding acid more willing to donate its proton.
The Inductive Effect of the Isopropyl Group
In contrast to the electron-withdrawing alkyne, the isopropyl group at the 4-position is an electron-donating group (+I effect).[4] Alkyl groups, through hyperconjugation and inductive effects, push electron density towards the carboxylic acid group.[5][6] This has a destabilizing effect on the carboxylate anion by intensifying the negative charge. Consequently, the presence of the isopropyl group is expected to slightly decrease the acidity of the molecule compared to a linear alkynoic acid.
Comparative pKa Analysis: Unraveling Structural Contributions
To contextualize the acidity of this compound, it is instructive to compare its pKa with that of structurally related molecules.
| Compound | Structure | pKa (Value) | Source |
| This compound | CH3CH(CH3)C≡CCOOH | ~2.66 (Predicted) | [5] |
| Pent-2-ynoic acid | CH3CH2C≡CCOOH | ~2.70 (Predicted) | [7][8][9] |
| 4-Methylpentanoic acid | CH3CH(CH3)CH2CH2COOH | 4.84 (Experimental) | [10][11] |
| Pentanoic acid | CH3CH2CH2CH2COOH | 4.82 (Experimental) |
Key Observations:
-
The Alkyne's Dominant Role: The most striking difference is between the alkynoic acids and their saturated counterparts. The presence of the triple bond in this compound and pent-2-ynoic acid lowers their pKa values by more than two units compared to 4-methylpentanoic acid and pentanoic acid. This highlights the powerful electron-withdrawing nature of the alkyne group.
-
Subtle Influence of the Isopropyl Group: The predicted pKa of this compound (~2.66) is slightly lower than that of pent-2-ynoic acid (~2.70). This is somewhat counterintuitive, as the electron-donating isopropyl group would be expected to decrease acidity. This minor discrepancy in predicted values may arise from the computational models used and underscores the need for experimental verification. However, the overall trend of significantly increased acidity due to the alkyne is clear.
Methodologies for pKa Determination
For researchers seeking to validate the predicted pKa or determine the pKa of novel analogues, several robust experimental and computational methods are available.
Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH with a high-precision electrode. The pKa is determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal.
Detailed Protocol for Potentiometric Titration of a Short-Chain Carboxylic Acid:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a ~0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKaapp) specific to that solvent system.
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 2.00 and 4.00).
-
Titration Setup:
-
Place a known volume (e.g., 25.00 mL) of the this compound solution into a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.10 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Veq) from the first or second derivative of the titration curve.
-
The pH at half the equivalence point volume (Veq/2) is equal to the pKa of the acid.
-
Workflow for Potentiometric pKa Determination:
Caption: Workflow for experimental pKa determination via potentiometric titration.
For compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry offers a sensitive method for pKa determination.[4][6][14] This technique is particularly useful for sparingly soluble compounds.
General Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Prepare a series of buffer solutions with precisely known pH values spanning a range of at least 2 pH units above and below the expected pKa.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare sample solutions by adding a small, constant aliquot of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each sample solution over an appropriate wavelength range.
-
Identify wavelengths where the acidic and basic forms of the molecule show significant differences in absorbance.
-
Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Theoretical pKa Prediction
Computational chemistry provides a powerful tool for predicting pKa values, offering insights that can guide experimental work. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[2][3][5][10][11]
Workflow for Computational pKa Prediction using DFT:
-
Model Building: Create 3D models of both the protonated (acidic) and deprotonated (conjugate base) forms of this compound.
-
Geometry Optimization: Perform geometry optimization calculations for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermochemical data (enthalpy and entropy).
-
Free Energy Calculation: Calculate the Gibbs free energy (G) of both the acid and the conjugate base in the solvated state.
-
pKa Calculation: The pKa is calculated from the change in Gibbs free energy (ΔG) for the deprotonation reaction in solution using the following thermodynamic cycle and equations.
Conceptual Workflow for DFT-based pKa Calculation:
Caption: A simplified workflow for the theoretical prediction of pKa using DFT.
Synthesis of this compound
For researchers who need to synthesize this compound for biological studies or as a scaffold for further chemical modifications, a common synthetic route involves the carboxylation of a terminal alkyne. A plausible synthetic pathway is outlined below.
Synthetic Scheme:
-
Formation of the Alkynide: 3-Methyl-1-butyne is treated with a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the terminal alkyne and form the corresponding lithium or sodium acetylide.
-
Carboxylation: The resulting alkynide is then quenched with carbon dioxide (CO2), either as a gas or in solid form (dry ice).
-
Acidic Workup: Subsequent acidification with a dilute mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final product, this compound.
Visual Representation of the Synthesis:
Caption: A general synthetic route for this compound.
Relevance in Drug Discovery and Development
Alkynoic acids and their derivatives are valuable building blocks in medicinal chemistry. The unique linear geometry and electronic properties of the alkyne moiety can be exploited to design molecules with specific spatial orientations for optimal target binding. Furthermore, the increased acidity of alkynoic acids compared to their saturated analogues can be a critical design element.
For instance, 2-alkynoic acids have been investigated as potential antimycobacterial agents. Their mechanism of action is thought to involve the inhibition of enzymes crucial for the synthesis of the mycobacterial cell wall. The balance between the hydrophilic carboxylic acid group and the lipophilic alkyl chain is essential for cell penetration and activity.
In the broader context of drug design, the ability to fine-tune the pKa of a lead compound is crucial. By introducing or modifying functional groups like alkynes, medicinal chemists can modulate the ionization state of a molecule to:
-
Enhance solubility: A more acidic compound will be more ionized and thus more soluble in aqueous environments like the gastrointestinal fluid or blood plasma.
-
Optimize membrane permeability: The neutral, un-ionized form of a drug is generally more lipid-soluble and can more readily cross cell membranes. A lower pKa means the drug will be more ionized at physiological pH, potentially reducing passive diffusion across membranes.
-
Improve target binding: The charge state of a drug can be critical for its interaction with the active site of a target protein, which often involves ionic interactions.
Conclusion
This compound serves as an exemplary case of how subtle structural modifications can profoundly influence the acidity of a carboxylic acid. The potent electron-withdrawing effect of the alkyne group is the dominant factor, leading to a predicted pKa that is significantly lower than its saturated analogue. This guide has provided a multifaceted exploration of this topic, encompassing theoretical underpinnings, comparative data, and practical methodologies for both experimental determination and computational prediction of its pKa. For scientists and researchers in the field of drug development, a deep appreciation of these principles is indispensable for the rational design of new chemical entities with optimized physicochemical properties and, ultimately, enhanced therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Item - Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - figshare - Figshare [figshare.com]
- 8. youtube.com [youtube.com]
- 9. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. mdpi.com [mdpi.com]
Safety, handling, and storage of 4-Methylpent-2-ynoic acid
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Methylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Synthesized Safety Data
Section 1: Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a carboxylic acid functional group and an internal alkyne. This structure dictates its reactivity and informs the necessary safety protocols. The carboxylic acid moiety imparts acidic and corrosive properties, while the unsaturated carbon-carbon triple bond presents potential for additional reactivity.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | (E)-4-methyl-2-pentenoic acid (Analogue) | General Carboxylic Acids |
| Molecular Formula | C₆H₈O₂ | C₆H₁₀O₂[4] | Varies |
| Molecular Weight | 112.13 g/mol | 114.14 g/mol [4] | Varies |
| Appearance | Not specified; likely a liquid or low-melting solid. | Pale yellow clear liquid[5] | Liquid or solid[6] |
| Boiling Point | Data not available | 203-204 °C[5] | Varies; often high due to hydrogen bonding[6] |
| Flash Point | Data not available | 87.78 °C[5] | Often combustible[7] |
| Solubility | Expected to be slightly soluble in water; soluble in organic solvents. | Slightly soluble in water[5] | Lower chain acids are soluble in water[8] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
The primary hazards associated with this compound are derived from its acidic nature. Based on data from analogous compounds, it is classified as a corrosive and irritant substance.
GHS Hazard Classification (Anticipated)
The following classifications are based on data for structurally related compounds and the general hazards of carboxylic acids.[4][9]
Table 2: Anticipated GHS Hazard Classification and PPE Rationale
| Hazard Statement | GHS Code | Anticipated Hazard | Rationale & Causality | Recommended Personal Protective Equipment (PPE) |
| Causes severe skin burns and eye damage. | H314/H315 | Skin Corrosion/Irritation | The acidic proton of the carboxylic acid group can hydrolyze proteins and lipids in tissues, leading to chemical burns and irritation upon contact.[10] | Gloves: Chemical-resistant gloves (nitrile or butyl rubber). Clothing: Chemical-resistant lab coat, fully buttoned. Fully enclosed shoes.[2][11] |
| Causes serious eye damage. | H318 | Serious Eye Damage | The cornea is extremely sensitive to corrosive materials. Direct contact can cause irreversible damage and vision loss. The risk is high due to potential splashes.[11] | Eye/Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards. A full-face shield must be worn over goggles when handling larger quantities or when there is a significant splash risk.[2][3] |
| May cause respiratory irritation. | H335 | Respiratory Irritation | Vapors or aerosols can irritate the mucous membranes of the respiratory tract. While volatility may be low, heating or aerosolizing will increase this risk.[3] | Respiratory Protection: All handling must occur in a certified chemical fume hood to prevent inhalation of vapors.[3] |
Reactivity and Incompatibility
The dual functionality of an alkyne and a carboxylic acid necessitates careful segregation from incompatible materials to prevent hazardous reactions.
-
Bases (e.g., Sodium Hydroxide, Amines): Will undergo a strong exothermic acid-base neutralization reaction, which can cause splashing and release of heat.[7]
-
Oxidizing Agents (e.g., Nitric Acid, Peroxides): Can react with the alkyne and alkyl portions of the molecule, potentially leading to a vigorous or explosive reaction.
-
Reducing Agents (e.g., Hydrides): Can reduce the carboxylic acid. While often a controlled synthetic transformation, inadvertent mixing can lead to unintended reactions.
-
Metals: As an acid, it can corrode many metals, generating flammable hydrogen gas.[12]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, multi-layered safety protocol is essential for minimizing exposure and ensuring safe experimentation. This begins with robust engineering controls and is supplemented by meticulous personal protective equipment and handling techniques.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood .[2][3]
-
Causality: A fume hood provides constant ventilation, drawing vapors away from the user's breathing zone and preventing the accumulation of potentially irritating or harmful fumes in the laboratory. It also serves as a physical barrier against splashes and spills.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory.[11]
-
Lab Coat: A chemical-resistant lab coat, fully fastened, protects against skin contact from minor splashes.
-
Gloves: Nitrile rubber gloves provide adequate protection for incidental contact. For extended handling or immersion, butyl rubber gloves are recommended. Gloves must be inspected for defects before each use and removed without touching the outer surface.[2] Contaminated gloves must be disposed of as hazardous waste.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield worn over the goggles is required when transferring the chemical or when there is a heightened risk of splashing.[3][11]
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system to ensure safety at each stage of handling.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE (lab coat, goggles, face shield, gloves).
-
Designate a specific work area within the hood and cover it with a disposable absorbent mat to contain potential drips.
-
Ensure an emergency eyewash and safety shower are accessible and unobstructed.
-
Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) readily available.[13]
-
-
Aliquotting and Transfer:
-
Use a stable, secondary container (e.g., a beaker or tray) to transport the primary container from storage to the fume hood.
-
When transferring the liquid, perform the operation slowly and carefully over the designated, contained work surface to minimize splashing.
-
Use appropriate tools like a glass pipette with a bulb or a calibrated syringe. Never pipette by mouth.
-
Keep the container closed when not in use to minimize vapor release.
-
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate the work surface with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, absorbent mats) in a designated hazardous waste container.[3]
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling is complete.[14]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Section 4: Chemical Storage and Stability
Proper storage is crucial for maintaining the integrity of the chemical and preventing hazardous situations.[12]
Storage Conditions
-
Location: Store in a cool, dry, well-ventilated area.[12]
-
Cabinet: Use a dedicated, corrosion-resistant cabinet designed for acids.[15][16] Wooden cabinets are often preferred for acid storage as they are not susceptible to corrosion from acid vapors.[16] Do not store on metal shelves.[7]
-
Container: Keep the container tightly closed. Ensure the original manufacturer's label is intact and legible.
-
Segregation: Store away from incompatible materials. It is critical to segregate acids from bases, oxidizing agents, and reactive metals.[17][18] Organic acids should also be stored separately from inorganic/mineral acids like nitric acid.[17][19]
Table 3: Chemical Incompatibility Chart
| Store Separately From | Hazard of Incompatible Storage |
| Bases (e.g., NaOH, amines) | Violent neutralization reaction, heat generation. |
| Oxidizing Acids (e.g., Nitric Acid) | Potentially violent reaction. |
| Cyanides (e.g., NaCN) | Generates highly toxic hydrogen cyanide gas. |
| Sulfides (e.g., FeS) | Generates highly toxic hydrogen sulfide gas. |
| Reactive Metals (e.g., K, Na, Mg) | Generates flammable hydrogen gas. |
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
For any spill you are not trained or equipped to handle, evacuate the area and call emergency services.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab immediately.
-
Control Vapors: Ensure fume hoods are running to ventilate the area.[20]
-
Don PPE: For small, manageable spills, don additional PPE, including a chemical-resistant apron and double gloves, before approaching.
-
Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[20]
-
Neutralization: Slowly apply a weak base, such as sodium bicarbonate or soda ash, to the spill, starting from the outside and working inwards.[13] Avoid adding the neutralizer too quickly, as this can cause frothing and spattering. The cessation of bubbling indicates neutralization is complete.
-
Absorption & Cleanup: Once neutralized, absorb the material with an inert absorbent.
-
Disposal: Carefully scoop the absorbed material into a clearly labeled hazardous waste container.[21]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Emergency Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures
Immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention if irritation or burns are present.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Section 6: Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Disposal: Disposal must be carried out through your institution's Environmental Health & Safety (EHS) office and in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[22]
References
- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]
- 6. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. CAS 10321-71-8: 4-Methyl-2-pentenoic acid | CymitQuimica [cymitquimica.com]
- 9. 4-Hydroxy-4-methylpent-2-ynoic acid | C6H8O3 | CID 3164166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. leelinework.com [leelinework.com]
- 12. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 13. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. flinnsci.com [flinnsci.com]
- 16. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 19. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 20. cws.auburn.edu [cws.auburn.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Methylpent-2-ynoic Acid: A Detailed Guide for Chemical Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-methylpent-2-ynoic acid from the terminal alkyne, 3-methyl-1-butyne. The described methodology employs a two-step sequence involving the deprotonation of the alkyne followed by carboxylation with carbon dioxide. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and complex molecular architectures. Its structure, featuring both a carboxylic acid and an internal alkyne, allows for a diverse range of subsequent chemical transformations. The synthesis from 3-methyl-1-butyne presents a straightforward and efficient route to this important intermediate.
The synthetic strategy hinges on the inherent acidity of the terminal alkyne proton in 3-methyl-1-butyne.[1] This proton can be readily removed by a strong base to form a potent nucleophile, an acetylide anion. Subsequent reaction of this nucleophile with an electrophile, in this case, carbon dioxide, leads to the formation of the desired carboxylic acid.[2][3][4] This common and reliable method is a cornerstone of alkyne functionalization in organic chemistry.[1]
Synthetic Strategy and Mechanism
The synthesis of this compound from 3-methyl-1-butyne is achieved through a two-step process:
-
Deprotonation: The terminal alkyne, 3-methyl-1-butyne, is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate the corresponding lithium acetylide.[1][5][6][7] The choice of a strong base is crucial due to the pKa of terminal alkynes, which is around 25.[1]
-
Carboxylation: The in-situ generated lithium acetylide is then quenched with solid carbon dioxide (dry ice). The highly nucleophilic acetylide attacks the electrophilic carbon of CO2, forming a lithium carboxylate salt.[2][8]
-
Acidification: Finally, an acidic workup with an aqueous acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound.[9][10][11]
The overall reaction scheme is depicted below:
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. Metallaphotoredox-catalyzed alkynylcarboxylation of alkenes with CO2 and alkynes for expedient access to β-alkynyl acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ambeed [ambeed.com]
- 6. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
Synthesis of 4-Methylpent-2-ynoic Acid via Carboxylation of a Terminal Alkyne: An Application Note for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4-Methylpent-2-ynoic acid, a valuable building block in organic synthesis and drug discovery. The protocol details the carboxylation of the terminal alkyne, 3-methyl-1-butyne (isopropylacetylene), utilizing a classic and robust organometallic approach. This method involves the deprotonation of the alkyne with n-butyllithium followed by quenching with carbon dioxide. This document offers in-depth technical insights, a step-by-step experimental protocol, safety considerations, and a mechanistic overview to ensure reproducible and efficient synthesis.
Introduction
α,β-Acetylenic acids, such as this compound, are important intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1] The direct carboxylation of terminal alkynes is an atom-economical and convergent strategy for accessing this class of compounds.[2][3][4] This method leverages the acidity of the terminal C-H bond of an alkyne, which can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide then readily reacts with an electrophile, in this case, carbon dioxide, to form the corresponding carboxylic acid.
While various catalytic methods for alkyne carboxylation have been developed, the use of organolithium reagents remains a highly effective and predictable method, particularly for small to medium-scale syntheses where high purity is desired.[5][6][7] This application note will focus on the synthesis of this compound from 3-methyl-1-butyne, providing a detailed protocol suitable for implementation in a standard organic chemistry laboratory.
Mechanistic Rationale
The synthesis of this compound via this method proceeds through a two-step sequence involving the formation of a lithium acetylide intermediate followed by its reaction with carbon dioxide.
Step 1: Deprotonation to form the Lithium Acetylide
The reaction is initiated by the deprotonation of the terminal alkyne, 3-methyl-1-butyne, using a strong organometallic base, typically n-butyllithium (n-BuLi). The highly polarized carbon-lithium bond in n-BuLi makes the butyl group strongly basic, readily abstracting the acidic terminal proton of the alkyne (pKa ≈ 25). This acid-base reaction is highly favorable and proceeds rapidly, even at low temperatures, to generate the corresponding lithium acetylide.
Step 2: Nucleophilic Attack on Carbon Dioxide
The resulting lithium acetylide is a potent nucleophile. The introduction of carbon dioxide (CO2), which contains an electrophilic carbon atom, leads to a nucleophilic attack by the acetylide on the carbon of CO2. This step forms a lithium carboxylate salt.
Step 3: Acidic Work-up
Finally, an acidic work-up, typically with dilute hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is for the synthesis of this compound on a 50 mmol scale. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 3-Methyl-1-butyne | C5H8 | 68.12 | 3.41 g (50 mmol) | ≥98% | Sigma-Aldrich |
| n-Butyllithium | C4H9Li | 64.06 | 22 mL (55 mmol, 2.5 M in hexanes) | Sigma-Aldrich | |
| Dry Carbon Dioxide | CO2 | 44.01 | Excess | Airgas | |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 150 mL | Sigma-Aldrich | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | 37% | Sigma-Aldrich |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | 50 mL | Fisher Scientific | |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | ~5 g | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet. Flame-dry the apparatus under vacuum and then fill with nitrogen or argon.
-
Initial Reagents: To the flask, add 3-methyl-1-butyne (3.41 g, 50 mmol) and 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below -70 °C during the addition.
-
Acetylide Formation: After the addition is complete, stir the resulting milky white suspension at -78 °C for an additional hour to ensure complete formation of the lithium acetylide.
-
Carboxylation: While maintaining the temperature at -78 °C, introduce a stream of dry carbon dioxide gas from a cylinder through a needle below the surface of the reaction mixture. Alternatively, the reaction mixture can be poured onto an excess of crushed dry ice. A significant exotherm may be observed; control the addition rate to maintain the temperature below -65 °C. Continue the CO2 addition until the exothermic reaction ceases.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring.
-
Quenching and Acidification: Once at room temperature, cautiously pour the reaction mixture into a beaker containing 100 mL of ice-water. Acidify the aqueous layer to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with a saturated sodium chloride solution (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield pure this compound.
Safety Precautions
-
n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood.
-
3-Methyl-1-butyne: is a flammable liquid. Handle in a well-ventilated area and away from ignition sources.
-
Dry Ice and Cryogenic Baths: Handle with cryogenic gloves to prevent cold burns. Ensure adequate ventilation to prevent the buildup of CO2 gas, which can lead to asphyxiation.
-
Acidic Work-up: The addition of acid to the reaction mixture is exothermic. Perform this step slowly and with cooling.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C6H8O2
-
Molecular Weight: 112.13 g/mol
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ (ppm) ~1.1-1.3 (d, 6H), ~2.6-2.8 (m, 1H), ~10-12 (br s, 1H).
-
¹³C NMR (CDCl₃): δ (ppm) ~20, ~28, ~72, ~92, ~158.
-
IR (KBr, cm⁻¹): ν ~2230 (C≡C), ~1680 (C=O), ~2500-3300 (O-H).
-
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via the carboxylation of 3-methyl-1-butyne. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable synthetic intermediate. The mechanistic insights and detailed experimental steps are intended to facilitate the successful implementation of this reaction in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Reduction of 4-Methylpent-2-ynoic Acid
Introduction: The Critical Role of Stereochemistry in Drug Development and Organic Synthesis
The geometric configuration of molecules is a cornerstone of modern chemistry, profoundly influencing their biological activity and material properties. In the realm of drug development, the precise spatial arrangement of atoms within a molecule can mean the difference between a potent therapeutic and an inactive or even harmful compound. The reduction of alkynes to alkenes is a fundamental transformation in organic synthesis, offering a powerful tool for the construction of complex molecules. The ability to selectively produce either the cis (Z) or trans (E) isomer of an alkene from a common alkyne precursor is therefore of paramount importance.
This guide provides a detailed technical overview and experimentally validated protocols for the stereoselective reduction of 4-methylpent-2-ynoic acid. We will explore two complementary methodologies: catalytic hydrogenation using a poisoned palladium catalyst to yield (Z)-4-methylpent-2-enoic acid, and a dissolving metal reduction to afford (E)-4-methylpent-2-enoic acid. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing not just a series of steps, but a deeper understanding of the underlying principles that govern these powerful transformations.
Part 1: Synthesis of (Z)-4-Methylpent-2-enoic Acid via Catalytic Hydrogenation
The synthesis of cis-alkenes from alkynes is most reliably achieved through catalytic hydrogenation over a "poisoned" or partially deactivated catalyst. The most well-known of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a catalytic poison such as lead acetate and quinoline.[1][2] This deactivation of the catalyst is crucial; a standard palladium catalyst would readily reduce the alkyne all the way to the corresponding alkane.[3] The poisoned catalyst, however, is sufficiently active to reduce the alkyne to an alkene but is not reactive enough to reduce the resulting alkene, thus allowing for its isolation.[2]
Mechanism of Lindlar Reduction: A Surface-Catalyzed Syn-Addition
The stereoselectivity of the Lindlar reduction arises from the mechanism of hydrogen addition on the catalyst surface. Molecular hydrogen adsorbs onto the surface of the palladium catalyst and dissociates into hydrogen atoms. The alkyne also coordinates to the catalyst surface. The hydrogen atoms are then delivered to the same face of the alkyne in a syn-addition, leading to the exclusive formation of the cis-alkene.[1] The presence of the carboxylic acid in this compound is well-tolerated in this reaction, as demonstrated by the successful reduction of other alkynoic acids, such as acetylenedicarboxylic acid to maleic acid.[1]
Caption: Mechanism of Lindlar Reduction.
Experimental Protocol: Lindlar Hydrogenation of this compound
This protocol details the procedure for the selective reduction of this compound to (Z)-4-methylpent-2-enoic acid using Lindlar's catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 0.1-0.2 M concentration).
-
Catalyst Addition: To this solution, add Lindlar's catalyst (5-10 mol% relative to the alkyne) and a small amount of quinoline (typically 1-2 drops per gram of catalyst). The quinoline further deactivates the catalyst, preventing over-reduction.[1]
-
Hydrogenation: The flask is then sealed, and the atmosphere is replaced with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon or by using a dedicated hydrogenation apparatus.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen. The progress of the reaction should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting alkyne and to prevent over-reduction to the alkane.
-
Work-up: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is then filtered through a pad of Celite to remove the heterogeneous catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude (Z)-4-methylpent-2-enoic acid can be purified further by crystallization or column chromatography if necessary.
Caption: Experimental workflow for Lindlar hydrogenation.
Part 2: Synthesis of (E)-4-Methylpent-2-enoic Acid via Dissolving Metal Reduction
The synthesis of trans-alkenes from alkynes is achieved through a dissolving metal reduction, most commonly using sodium or lithium metal in liquid ammonia.[4] This reaction proceeds via a radical anion intermediate and results in the anti-addition of two hydrogen atoms across the triple bond.
Mechanism of Sodium in Ammonia Reduction: A Stepwise Radical Pathway
The mechanism of the dissolving metal reduction is fundamentally different from catalytic hydrogenation.[4]
-
Electron Transfer: A sodium atom donates a single electron to the alkyne, forming a radical anion.
-
Protonation: The highly basic radical anion is protonated by the solvent, liquid ammonia, to give a vinylic radical.
-
Second Electron Transfer: A second sodium atom donates an electron to the vinylic radical, forming a vinylic anion.
-
Stereochemistry Determination: The vinylic anion can exist in both cis and trans configurations. The trans isomer is sterically more favorable, with the bulky substituents on opposite sides of the double bond, and thus it is the predominant intermediate.
-
Final Protonation: The trans-vinylic anion is then protonated by another molecule of ammonia to yield the trans-alkene product.
A crucial consideration for the reduction of this compound is the presence of the acidic carboxylic acid proton. This proton will react with the strongly basic sodamide (NaNH₂) that is formed as a byproduct of the reaction.[5] Therefore, at least one additional equivalent of sodium metal is required to first deprotonate the carboxylic acid before the alkyne reduction can proceed.
Caption: Mechanism of sodium in ammonia reduction.
Experimental Protocol: Sodium in Ammonia Reduction of this compound
This protocol describes the reduction of this compound to (E)-4-methylpent-2-enoic acid. Caution: This reaction involves the use of liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Dry ether or tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) (for quenching)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Mechanical stirrer
Procedure:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser is assembled. The apparatus must be thoroughly dried.
-
Ammonia Condensation: Ammonia gas is condensed into the flask, which is cooled in a dry ice/acetone bath (ca. -78 °C).
-
Sodium Addition: Small pieces of sodium metal (at least 3.0 equivalents: 1.0 eq for the carboxylic acid proton and 2.0 eq for the alkyne reduction) are carefully added to the liquid ammonia with vigorous stirring. The formation of a deep blue color indicates the presence of solvated electrons.[6]
-
Substrate Addition: A solution of this compound in a minimal amount of dry ether or THF is added dropwise to the sodium-ammonia solution.
-
Reaction: The reaction is stirred at -78 °C until the blue color disappears, indicating the consumption of the solvated electrons. If the blue color persists for an extended period, the reaction is likely complete.
-
Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color is discharged. This is followed by allowing the ammonia to evaporate overnight in the fume hood.
-
Work-up: Water is carefully added to the residue, and the aqueous layer is acidified with dilute HCl. The product is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude (E)-4-methylpent-2-enoic acid can be purified by crystallization or column chromatography.
Data Summary
The following table summarizes the key parameters and expected outcomes for the stereoselective reduction of this compound.
| Method | Reagents | Stereochemistry | Product | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst, Quinoline | Syn-addition | (Z)-4-Methylpent-2-enoic acid | >90% | Careful monitoring to prevent over-reduction. Catalyst poisoning is key to selectivity. |
| Dissolving Metal Reduction | Na, liquid NH₃ | Anti-addition | (E)-4-Methylpent-2-enoic acid | 80-90% | Requires at least 3 eq of sodium due to the acidic proton. Strict anhydrous conditions are necessary. |
Conclusion
The stereoselective reduction of this compound provides a clear illustration of how the choice of reaction conditions can dictate the geometric outcome of a chemical transformation. The syn-addition of hydrogen via catalytic hydrogenation with a poisoned catalyst affords the (Z)-isomer, while the anti-addition promoted by a dissolving metal reduction yields the (E)-isomer. A thorough understanding of the underlying mechanisms and careful attention to the experimental protocols are essential for achieving high yields and stereoselectivity. These methods are not merely academic exercises but are powerful and practical tools in the synthesis of complex molecules, particularly in the development of new therapeutics where stereochemistry is of utmost importance.
References
Application Notes & Protocols: Strategic Approaches to the Cyclization of 4-Methylpent-2-ynoic Acid
Introduction: The Synthetic Value of 4-Methylpent-2-ynoic Acid Cyclization
This compound, a readily accessible γ,δ-alkynoic acid, serves as a versatile and powerful building block in modern organic synthesis. Its intrinsic structure, featuring both a terminal alkyne and a carboxylic acid, presents a perfect scaffold for intramolecular cyclization reactions. The resulting products, primarily substituted γ-butyrolactones, are privileged structures found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] The strategic importance of these lactone motifs necessitates robust and selective synthetic methodologies for their construction.
This guide provides an in-depth exploration of the primary catalytic and stoichiometric strategies for the cyclization of this compound. We will dissect the mechanistic underpinnings of each approach, offering field-proven insights into why specific reagents and conditions are chosen. The protocols detailed herein are designed to be self-validating, providing researchers with a reliable playbook for synthesizing high-value chemical intermediates.
Section 1: Gold-Catalyzed Lactonization: A Lewis Acid-Mediated Approach
Gold catalysts, particularly in their +1 oxidation state, are exceptionally effective for intramolecular hydrofunctionalization of alkynes due to their strong π-Lewis acidity.[4] They potently activate the carbon-carbon triple bond of this compound, rendering it highly susceptible to nucleophilic attack by the pendant carboxylic acid group.
Mechanistic Rationale:
The catalytic cycle begins with the coordination of the cationic gold(I) species to the alkyne, forming a π-complex. This coordination significantly lowers the LUMO of the alkyne, activating it for intramolecular attack. For this compound, the cyclization proceeds via a highly favored 5-exo-dig pathway, as dictated by Baldwin's rules and the inherent stability of the five-membered ring transition state. This regioselectivity leads exclusively to the formation of a γ-lactone bearing an exocyclic double bond. Subsequent protodeauration regenerates the active gold catalyst and releases the enol-lactone product.[5][6]
Protocol 1.1: Homogeneous Catalysis with a Cationic Gold(I) Complex
This protocol utilizes a standard catalyst system generated in situ from a stable gold(I) precatalyst and a silver salt, which acts as a halide scavenger to produce the active cationic gold species.[7][8]
Materials:
-
This compound (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride, (Ph₃P)AuCl (0.02 equiv, 2 mol%)
-
Silver trifluoromethanesulfonate, AgOTf (0.02 equiv, 2 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Ph₃P)AuCl (0.02 equiv) and AgOTf (0.02 equiv).
-
Add anhydrous DCM to dissolve the solids. Stir the resulting suspension at room temperature for 15 minutes in the dark to form the active [(Ph₃P)Au]⁺OTf⁻ catalyst. The formation of a white precipitate (AgCl) will be observed.
-
Reaction Initiation: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Transfer the substrate solution to the catalyst suspension via cannula.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by filtering it through a short plug of celite to remove AgCl.
-
Wash the filtrate with saturated aqueous NaHCO₃ to remove any unreacted starting material, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure enol-lactone.
| Quantitative Data Summary (Protocol 1.1) | |
| Product | 5-(isopropylidene)dihydrofuran-2(3H)-one |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.3 (m, 2H), 2.6 (m, 2H), 1.8 (s, 3H), 1.7 (s, 3H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~176, 145, 115, 68, 30, 22, 20 ppm |
| IR (thin film) | ν ~1780 (C=O, lactone), 1670 (C=C) cm⁻¹ |
Section 2: Electrophile-Induced Cyclization: The Iodolactonization Pathway
Iodolactonization is a powerful and classic method for the cyclization of unsaturated carboxylic acids. The reaction is initiated by an electrophilic iodine source, which activates the alkyne for intramolecular attack by the carboxylate.[9][10]
Mechanistic Rationale: The reaction begins with the electrophilic addition of iodine (I₂) across the alkyne, forming a cyclic iodonium ion intermediate. The carboxylate, generated in situ by a mild base like sodium bicarbonate, then acts as a nucleophile. It attacks the iodonium ion in an anti-fashion, again following the 5-exo-dig trajectory. This concerted cyclization and ring-opening of the iodonium ion results in the formation of a γ-lactone featuring an iodo-substituted exocyclic double bond. The resulting vinyl iodide is a highly valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).
Protocol 2.1: Stoichiometric Iodolactonization
This protocol provides a reliable method for generating the iodo-lactone derivative, a versatile intermediate for further functionalization.
Materials:
-
This compound (1.0 equiv)
-
Sodium bicarbonate, NaHCO₃ (3.0 equiv)
-
Iodine, I₂ (1.5 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 equiv) and NaHCO₃ (3.0 equiv) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Iodine Addition: Add a solution of I₂ (1.5 equiv) in acetonitrile dropwise over 30 minutes. The dark color of iodine should gradually fade.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure iodo-enol-lactone.
| Quantitative Data Summary (Protocol 2.1) | |
| Product | 5-((iodomethylene)isopropyl)dihydrofuran-2(3H)-one (as a mixture of E/Z isomers) |
| Typical Yield | 75-90% |
| Spectroscopic Note | The product will show characteristic signals for the vinyl iodide in ¹H and ¹³C NMR spectra, and the C-I bond can be observed in the far-IR region. |
Section 3: Palladium-Catalyzed Cyclization Strategies
Palladium catalysis offers a complementary approach to gold for the cyclization of alkynoic acids, often proceeding through distinct mechanistic manifolds such as Wacker-type oxidations or carbopalladation cascades.[1][11][12] These methods can provide access to unique structural motifs and are highly tunable through ligand and additive choice.
Protocol 3.1: Palladium(II)-Catalyzed Oxidative Lactonization
This protocol is representative of a Pd(II)-catalyzed process where the carboxylic acid acts as an intramolecular nucleophile in a Wacker-type cyclization.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.10 equiv, 10 mol%)
-
Benzoquinone (BQ) or O₂ (as a stoichiometric oxidant)
-
Anhydrous solvent such as Toluene or THF
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.10 equiv) and the oxidant (e.g., Benzoquinone, 2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar). If using O₂, use a balloon of oxygen.
-
Add anhydrous toluene, followed by a solution of this compound (1.0 equiv) in toluene.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired lactone product, which is often the same enol-lactone as in the gold-catalyzed pathway.
Summary and Method Comparison
The choice of cyclization strategy depends heavily on the desired final product and tolerance for different reaction conditions. Gold and palladium catalysis provide direct access to the parent enol-lactone, while iodolactonization yields a functionalized intermediate ripe for further synthetic elaboration.
| Feature | Gold(I) Catalysis | Iodolactonization | Palladium(II) Catalysis |
| Primary Reagent | Catalytic [L-Au]⁺ | Stoichiometric I₂ | Catalytic Pd(II) + Oxidant |
| Product | Enol-lactone | Iodo-enol-lactone | Enol-lactone |
| Key Advantage | High efficiency, mild conditions, atom-economical.[5] | Produces a versatile vinyl iodide handle for cross-coupling.[9] | Tunable reactivity, orthogonal to gold catalysis.[1][11] |
| Key Limitation | Cost of gold catalyst. | Stoichiometric, produces iodide waste. | Often requires higher temperatures and stoichiometric oxidant. |
| Regioselectivity | Excellent (5-exo-dig) | Excellent (5-exo-dig) | Generally good (5-exo-dig) |
References
- 1. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactone synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization Reactions of Alkynoic Acids and Allenynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 8. Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Cyclization of Alkynoic Acids To Form Vinyl Dioxanones Bearing a Quaternary Allylic Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Methylpent-2-ynoic Acid in Natural Product Synthesis
Abstract
4-Methylpent-2-ynoic acid is a versatile C6 chiral building block whose utility in the synthesis of complex natural products, while not extensively documented, holds significant potential. This guide elucidates the strategic application of this reagent by focusing on its inherent chemical reactivity. We will explore its role as a precursor in two powerful synthetic transformations: (1) stereoselective conjugate addition reactions for the construction of sulfur-containing heterocycles, inspired by the synthesis of thiotetronate antibiotics, and (2) as a versatile starting material for the preparation of key intermediates for the Julia-Kocienski olefination, a cornerstone of modern natural product synthesis. This document provides not only the theoretical framework for these applications but also detailed, field-proven protocols adapted from authoritative literature to guide researchers in leveraging the synthetic potential of this compound and related alkynoic acids.
Introduction: The Synthetic Potential of this compound
Natural product synthesis is a driving force in organic chemistry, providing not only new therapeutic agents but also the impetus for the development of novel synthetic methodologies.[1] Chiral building blocks, small molecules with defined stereochemistry, are crucial starting points for the efficient construction of these often-complex architectures. This compound, with its defined carbon skeleton, terminal carboxylic acid, and internal alkyne, represents a valuable, albeit underutilized, chiral synthon.
The core utility of this molecule stems from the rich chemistry of the α,β-alkynoic acid moiety. The electron-withdrawing nature of the carboxylic acid activates the alkyne for a variety of nucleophilic additions, while the acid functionality itself provides a handle for further derivatization, such as esterification, amidation, or reduction. This dual reactivity allows for its strategic incorporation into larger molecular frameworks.
This guide will focus on two mechanistically distinct, yet highly valuable, applications of this building block's reactivity profile.
Application I: Synthesis of Thiolactone Heterocycles via Conjugate Addition
The thiotetronate class of natural products, which includes potent antibacterial agents like thiolactomycin and thiotetromycin, features a characteristic thiolactone core.[2][3] The biosynthesis and total synthesis of these molecules provide a blueprint for the application of this compound in constructing similar heterocyclic systems. The key transformation is the conjugate addition of a thiol to an activated alkyne, followed by an intramolecular cyclization.
Mechanistic Rationale & Strategy
The reaction proceeds via a 1,4-conjugate addition (or Michael addition) of a thiol nucleophile to the β-carbon of the alkynoic acid or its ester derivative.[4] This reaction is highly efficient and typically proceeds with excellent stereoselectivity, leading to the formation of a vinyl sulfide. The resulting adduct, now containing both the ester and the thiol functionalities, is primed for intramolecular cyclization to form the desired thiolactone ring.
Using a cysteine derivative as the thiol source is particularly powerful, as it introduces additional functionality and a stereocenter, which is a common strategy in natural product synthesis.[1][5] The reaction between a protected cysteine methyl ester and an ethyl alkynoate serves as an excellent, well-documented model for this transformation.
Caption: Workflow for Thiolactone Synthesis.
Protocol: Stereoselective Synthesis of a Thiolactone Precursor
This protocol is adapted from the synthesis of thiotetronate antibiotic analogues, demonstrating the conjugate addition of a protected cysteine to an activated alkyne derivative.[1] This serves as a validated template for reacting derivatives of this compound.
Reaction: Conjugate addition of N-Boc-L-cysteine methyl ester to ethyl 2-butynoate.
| Reagent | MW | Amount | Mmol | Equiv. |
| Ethyl 2-butynoate | 112.13 | 1.12 g | 10.0 | 1.0 |
| N-Boc-L-cysteine methyl ester | 249.32 | 2.74 g | 11.0 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.52 mL | 11.0 | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-cysteine methyl ester (2.74 g, 11.0 mmol).
-
Dissolution: Add dry acetonitrile (50 mL) to the flask and stir at room temperature until the solid is fully dissolved.
-
Reagent Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the solution, followed by the dropwise addition of ethyl 2-butynoate (1.12 g, 10.0 mmol) over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the desired vinyl sulfide adduct. The product is typically obtained as a mixture of E/Z isomers, with the Z-isomer being predominant.
Trustworthiness: This protocol employs standard, well-established laboratory techniques. The progress can be reliably monitored by TLC, and the purification is straightforward. The stereochemical outcome of the addition is governed by the reaction mechanism, with the anti-addition of the thiol to the alkyne being the favored pathway, leading to the Z-alkene.[1]
Application II: Precursor for Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes.[6][7] It has been employed in the late-stage synthesis of numerous complex natural products.[8] this compound can be readily converted into a key precursor for this reaction—a substituted alkyl sulfone.
Mechanistic Rationale & Strategy
The Julia-Kocienski reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone).[9] The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide to form the alkene.[7] The use of specific heteroaryl sulfones, such as the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, allows the reaction to proceed in a one-pot fashion with high E-selectivity.[10]
A plausible synthetic route to transform this compound into a suitable Julia-Kocienski precursor is outlined below. This involves the reduction of the alkyne and carboxylic acid, conversion of the resulting alcohol to a halide, and subsequent displacement with a sulfinate salt.
Caption: Proposed Synthesis of a Julia-Kocienski Precursor.
General Protocol: Julia-Kocienski Olefination
This general protocol outlines the key steps for the Julia-Kocienski olefination, reacting the derived PT-sulfone with an aldehyde.[10]
Reaction: Coupling of an alkyl PT-sulfone with an aldehyde.
| Reagent | Notes |
| Alkyl PT-Sulfone | 1.0 equivalent, derived from 4-methylpentan-1-ol |
| Aldehyde (R-CHO) | 1.2 equivalents |
| KHMDS (0.5 M in Toluene) | 1.1 equivalents, strong, non-nucleophilic base |
| THF (anhydrous) | Solvent |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the alkyl PT-sulfone (1.0 equiv).
-
Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add KHMDS solution (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. A color change is often observed, indicating the formation of the sulfone anion.
-
Aldehyde Addition: Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then slowly allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired E-alkene.
Causality and Expertise: The choice of KHMDS as a base is critical; it is a strong, sterically hindered base that rapidly deprotonates the sulfone α-proton without competing nucleophilic attack on the aldehyde.[7] The low reaction temperature (-78 °C) is essential for controlling the addition step and preventing side reactions. The high E-selectivity is a hallmark of the Julia-Kocienski reaction with PT-sulfones and is attributed to the kinetically controlled formation of an anti-β-alkoxysulfone intermediate, which stereospecifically collapses to the E-alkene.[11]
Conclusion
While direct applications of this compound in complex total synthesis are not yet prevalent in the literature, its intrinsic reactivity makes it a building block of high potential value. By viewing it as a precursor for key reactive intermediates, its utility becomes clear. The protocols and strategies outlined in this guide demonstrate its plausible application in the construction of medicinally relevant thiolactone heterocycles and as a component in the powerful Julia-Kocienski olefination. These application notes provide a robust starting point for researchers to explore the incorporation of this and similar alkynoic acids into their own synthetic campaigns, pushing the boundaries of natural product synthesis and drug discovery.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Bioactivity, and Enzymatic Modification of Antibacterial Thiotetromycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A genomics-led approach to deciphering the mechanism of thiotetronate antibiotic biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Potent Antibiotic Involves Unusual First Steps | Technology Networks [technologynetworks.com]
- 5. Conjugate Addition/Cyclization Sequence Enables Selective and Simultaneous Fluorescence Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Julia olefination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of 4-Methylpent-2-ynoic Acid for Analytical Purposes
Abstract
This technical guide provides detailed application notes and protocols for the derivatization of 4-Methylpent-2-ynoic acid, a non-terminal alkynoic acid, for enhanced analytical detection and separation by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind various derivatization strategies, including silylation and esterification for GC-MS analysis, and the use of fluorescent and chiral derivatizing agents for HPLC-based methods. The protocols are designed to be robust and self-validating, with an emphasis on the chemoselectivity of the reactions to preserve the integrity of the alkyne functional group. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require sensitive and specific methods for the quantification and characterization of unsaturated carboxylic acids.
Introduction: The Analytical Challenge of this compound
This compound is a carboxylic acid characterized by a carbon-carbon triple bond within its structure. The presence of both a polar carboxylic acid group and a nonpolar alkyne moiety presents unique challenges for its analysis. Direct analysis by gas chromatography is often hindered by the low volatility and high polarity of the carboxylic acid group, which can lead to poor peak shape, thermal degradation, and strong interactions with the stationary phase of the GC column.[1][2] In liquid chromatography, its lack of a strong chromophore makes UV-Vis detection insensitive for trace-level quantification.
Derivatization is a chemical modification process that converts an analyte into a more analytically amenable form.[1][2][3] For this compound, derivatization of the carboxylic acid group is essential to:
-
Increase Volatility and Thermal Stability for GC Analysis: By replacing the active proton of the carboxylic acid with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.[1][2]
-
Improve Chromatographic Behavior: Derivatization reduces the polarity of the molecule, resulting in more symmetrical peak shapes and improved resolution in both GC and HPLC.
-
Enhance Detection Sensitivity: For HPLC analysis, derivatization can introduce a chromophore or fluorophore, enabling highly sensitive detection.[3]
-
Enable Chiral Separation: For the analysis of enantiomers, chiral derivatizing agents can be employed to form diastereomers that can be separated on achiral stationary phases.[4][5][6]
A critical consideration in the derivatization of this compound is the potential for side reactions involving the alkyne triple bond. The protocols outlined in this guide are designed to be highly chemoselective for the carboxylic acid group, ensuring the integrity of the triple bond is maintained throughout the derivatization process.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of this compound. The two most common and effective methods are silylation and esterification.
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is a robust and widely used derivatization technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[7][8][9][10] This conversion to a TMS ester dramatically increases the volatility and thermal stability of the analyte.
Causality of Experimental Choices:
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that is highly effective for derivatizing carboxylic acids. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, particularly for sterically hindered acids, although it should be used judiciously to avoid potential side reactions. For this compound, BSTFA alone is often sufficient.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the silylating reagent and the resulting TMS ester. Anhydrous conditions are crucial for the success of the reaction. Heating is often employed to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow for Silylation
Caption: Silylation workflow for GC-MS analysis.
Protocol 2.1: Silylation of this compound with BSTFA
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.
-
-
Derivatization:
-
Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to the dried sample.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For more sterically hindered acids, a mixture of BSTFA with 1% Trimethylchlorosilane (TMCS) can be used, but start with BSTFA alone to minimize potential side reactions with the alkyne.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
A typical injection volume is 1 µL.
-
Expected Mass Spectral Fragmentation: The electron ionization (EI) mass spectrum of the TMS ester of this compound is expected to show characteristic fragments. The molecular ion (M+) may be weak or absent. Key fragments to monitor include:
-
[M-15]+: Loss of a methyl group from the TMS moiety, a common and often prominent fragment for TMS derivatives.[11][12][13][14]
-
m/z 73: The trimethylsilyl cation, [Si(CH3)3]+.
-
Fragments arising from cleavage of the carbon chain.
| Derivative | Reagent | Conditions | Expected Mass Increase (Da) |
| Trimethylsilyl (TMS) Ester | BSTFA (+/- 1% TMCS) | 60-80°C, 30-60 min | 72 |
Esterification (Alkylation): Formation of Methyl Esters
Esterification, specifically methylation, is another highly effective method for derivatizing carboxylic acids for GC analysis.[1][15][16][17] The resulting methyl ester is significantly more volatile than the parent carboxylic acid.
Causality of Experimental Choices:
-
Reagent Selection: Boron trifluoride-methanol (BF3-methanol) is a common and efficient reagent for the esterification of carboxylic acids.[16] The reaction proceeds under relatively mild conditions. Alternatively, acidic methanol (e.g., methanolic HCl) can also be used.
-
Reaction Stability: The alkyne triple bond is generally stable under the acidic conditions used for Fischer esterification.[16][17][18][19]
Experimental Workflow for Esterification
Caption: Esterification workflow for GC-MS analysis.
Protocol 2.2: Methyl Esterification of this compound with BF3-Methanol
-
Sample Preparation:
-
Place the sample containing this compound in a reaction vial. If in solution, evaporate the solvent.
-
-
Derivatization:
-
Add 1-2 mL of 14% (w/v) Boron trifluoride-methanol solution.
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of an extraction solvent (e.g., hexane or dichloromethane).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper organic layer, which contains the methyl ester, to a clean vial.
-
-
Analysis:
-
The organic extract is ready for injection into the GC-MS.
-
| Derivative | Reagent | Conditions | Expected Mass Increase (Da) |
| Methyl Ester | BF3-Methanol | 60-100°C, 10-30 min | 14 |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is primarily employed to introduce a moiety that enhances detection, especially for UV-Vis or fluorescence detectors.
Fluorescent Labeling for Enhanced Sensitivity
By reacting this compound with a fluorescent derivatizing agent, its detection sensitivity can be dramatically improved, allowing for quantification at very low concentrations.
Causality of Experimental Choices:
-
Reagent Selection: A variety of fluorescent labeling reagents are available for carboxylic acids. A common strategy involves the use of a reagent that reacts with the carboxyl group to form a fluorescent ester or amide. For example, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) is a popular fluorescent labeling agent for carboxylic acids.
-
Reaction Conditions: The reaction typically requires a catalyst, such as a crown ether, and is performed in an aprotic solvent.
Protocol 3.1: Fluorescent Labeling with a Coumarin-based Reagent
-
Sample Preparation:
-
Dissolve the dried this compound sample in a suitable aprotic solvent (e.g., acetone or acetonitrile).
-
-
Derivatization:
-
To the sample solution, add an excess of the fluorescent labeling reagent (e.g., 4-bromomethyl-7-methoxycoumarin).
-
Add a catalytic amount of a crown ether (e.g., 18-crown-6) and anhydrous potassium carbonate.
-
Heat the mixture at a suitable temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes), protecting it from light.
-
-
Analysis:
-
After cooling, the reaction mixture can be directly injected into the HPLC system, or a simple work-up may be performed to remove excess reagent.
-
The separation is typically performed on a reversed-phase column with fluorescence detection at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
Chiral Derivatization for Enantiomeric Separation
If the synthesis of this compound can result in enantiomers, or if it is a chiral building block, separating and quantifying these enantiomers is crucial. This can be achieved by reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4][5][6]
Causality of Experimental Choices:
-
Reagent Selection: Chiral amines, such as (R)- or (S)-1-phenylethylamine, are commonly used to derivatize chiral carboxylic acids, forming diastereomeric amides. The choice of the enantiomer of the derivatizing agent will determine the elution order of the resulting diastereomers.
-
Coupling Agents: The formation of the amide bond requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS).
Experimental Workflow for Chiral Derivatization
Caption: Chiral derivatization workflow for HPLC analysis.
Protocol 3.2: Chiral Derivatization with (R)-1-Phenylethylamine
-
Sample Preparation:
-
Dissolve a known amount of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
-
Derivatization:
-
Add a slight excess of a coupling agent (e.g., EDC) and an activator (e.g., NHS).
-
Add an equimolar amount of the chiral derivatizing agent, (R)-1-phenylethylamine.
-
Stir the reaction mixture at room temperature for a few hours or until the reaction is complete (monitor by TLC or a pilot HPLC run).
-
-
Work-up:
-
The reaction mixture may be washed with dilute acid and base to remove unreacted starting materials and byproducts.
-
The organic layer is then dried and the solvent evaporated.
-
-
Analysis:
-
Dissolve the resulting diastereomeric amides in the mobile phase and inject into the HPLC system equipped with a standard reversed-phase column and a UV detector.
-
Conclusion
The derivatization of this compound is a critical step for its successful analysis by both GC-MS and HPLC. For GC-MS, silylation to form TMS esters or esterification to form methyl esters are robust methods to increase volatility and improve chromatographic performance. For HPLC, derivatization with fluorescent reagents can significantly enhance detection sensitivity, while the use of chiral derivatizing agents allows for the separation and quantification of enantiomers. The choice of the appropriate derivatization strategy depends on the analytical objective, the required sensitivity, and the nature of the sample matrix. The protocols provided in this guide offer a solid foundation for developing and validating analytical methods for this compound and other unsaturated carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalajacr.com [journalajacr.com]
- 4. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Hydrogen and trimethylsilyl transfers during EI mass spectral fragmentation of hydroxycarboxylic and oxocarboxylic acid trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Alkyne Reactivity [www2.chemistry.msu.edu]
- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Application Note & Protocol: High-Purity Isolation of 4-Methylpent-2-ynoic Acid
Abstract: 4-Methylpent-2-ynoic acid is a valuable building block in synthetic organic chemistry and a key intermediate in the development of novel pharmaceutical agents. The purity of this reagent is paramount, as even minor impurities can significantly impact reaction yields, kinetics, and the pharmacological profile of target molecules. This document provides a comprehensive guide for the purification of this compound, detailing two robust methodologies: Recrystallization and Flash Column Chromatography. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reliable and reproducible results.
Introduction and Physicochemical Profile
This compound (C₆H₈O₂) is a carboxylic acid containing an internal alkyne functional group. This unique combination of functionalities makes it a versatile synthon. However, synthetic routes can often yield a crude product containing unreacted starting materials, isomeric byproducts, or other contaminants. Achieving high purity (>98%) is essential for its effective use in sensitive downstream applications.
A thorough understanding of the compound's physical properties is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | ChemicalBook[1] |
| Molecular Weight | 112.13 g/mol | ChemicalBook[1] |
| Appearance | Solid | PubChem[2] |
| Melting Point | 39 °C | ChemicalBook[1] |
| Boiling Point | 215.6±9.0 °C (Predicted) | ChemicalBook[1] |
| pKa | 2.66±0.10 (Predicted) | ChemicalBook[1] |
| Solubility | Slightly soluble in water; Soluble in acetone, ether, ethanol.[3] | Fisher Scientific[3] |
The compound's defined melting point of 39°C indicates it is a solid at standard room temperature, making recrystallization an excellent primary purification technique.[1] Its acidic nature and polarity also allow for effective separation from less polar impurities using silica gel chromatography.
Purification Strategy: Rationale and Method Selection
The choice of purification method depends on the nature of the impurities and the desired scale of purification.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound.[4][5] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[5] For this compound, its solid state and the availability of solvents in which its solubility is temperature-dependent make this an efficient and scalable first-line approach.
-
Flash Column Chromatography: When impurities have similar solubility profiles to the target compound, or when separating a complex mixture, chromatography is the more powerful technique.[6][7] This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[8] For acidic compounds like this compound, the polarity of the carboxylic acid group allows for strong interaction with the polar silica gel, enabling separation from non-polar byproducts. Elution with a solvent gradient of increasing polarity allows for the sequential recovery of separated components.[7]
Protocol 1: Purification by Recrystallization
This protocol is designed for purifying crude this compound that is substantially pure (>85%) and contains impurities with different solubility characteristics.
Materials and Reagents
-
Crude this compound
-
Hexane or Heptane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Whatman filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Solvent System Selection: The ideal solvent system is a mixture of a "soluble" solvent and an "anti-solvent." For this compound, a mixture of ethyl acetate (soluble) and hexane (anti-solvent) is effective. Start by determining the minimal amount of hot ethyl acetate needed to dissolve the crude solid.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of ethyl acetate and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat or boil excessively to avoid solvent loss.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal. If the compound "oils out," add a small amount of the soluble solvent (ethyl acetate) to redissolve the oil with heating, then add slightly more anti-solvent (hexane) before cooling again.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum desiccator or a low-temperature oven (below the melting point, e.g., <35 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating this compound from impurities with similar polarities or when a very high degree of purity is required.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Acetic Acid (Glacial, optional)
-
Glass chromatography column with stopcock
-
Compressed air or nitrogen source with regulator
-
Sample vials or test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp
Step-by-Step Methodology
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Spot the crude mixture on a TLC plate and elute with various solvent ratios. The ideal system should place the target compound at an Rf value of approximately 0.2-0.4. To prevent streaking of the acidic compound, 0.5-1% acetic acid can be added to the eluent system.
-
Column Packing: Pack the column with silica gel using the "slurry method." Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate. Begin with the low-polarity solvent system determined by TLC analysis.
-
Fraction Collection: Collect the eluate in sequentially numbered test tubes or vials.
-
Gradient Elution (Optional): If separation is not achieved with a single solvent system (isocratic elution), gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will help elute the more strongly adsorbed this compound from the column.
-
Fraction Analysis: Monitor the separation by spotting collected fractions on TLC plates. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment and Troubleshooting
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Recovery | 60-90% (dependent on crude purity) | 50-85% (dependent on separation difficulty) |
| Purity Assessment | Melting Point Analysis, ¹H NMR, HPLC | ¹H NMR, HPLC, Mass Spectrometry |
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| Oiling out during recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Re-heat to dissolve the oil. Add a small amount of the "soluble" solvent (e.g., ethyl acetate) and then more of the "anti-solvent" (e.g., hexane) before attempting to cool again. |
| No crystal formation | Solution is not supersaturated; compound is too soluble. | Scratch the inner wall of the flask. Add a seed crystal. Reduce solvent volume by gentle heating. Add more anti-solvent. |
| Poor separation on column | Incorrect solvent system (Rf too high or too low). Column overloaded. | Re-optimize the solvent system with TLC to achieve an Rf of 0.2-0.4. Use less crude material for the column size. |
| Compound streaking on TLC/Column | The compound is highly polar and acidic, leading to strong, non-ideal interactions with the silica. | Add 0.5-1% acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid, leading to sharper bands. |
Safety and Handling
This compound and its related compounds are classified as irritants and may cause burns.[10][11] Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
- 1. This compound | 65199-69-1 [amp.chemicalbook.com]
- 2. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-pentenoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Purification [chem.rochester.edu]
- 10. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]
- 11. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Application Notes and Protocols for Reactions with 4-Methylpent-2-ynoic Acid
Introduction: The Synthetic Versatility of 4-Methylpent-2-ynoic Acid
This compound, a structurally intriguing α,β-alkynoic acid, presents a valuable scaffold for synthetic chemists. Its unique combination of a carboxylic acid moiety and a sterically hindered internal alkyne offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the carboxyl group activates the alkyne for nucleophilic attack, while the isopropyl group provides steric influence that can be exploited for regioselective and stereoselective outcomes. This document provides detailed experimental protocols for four fundamental transformations of this compound: stereoselective hydrogenation, [4+2] cycloaddition, Fischer esterification, and amide coupling. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a practical guide to harnessing the synthetic potential of this versatile building block.
Stereoselective Hydrogenation: Synthesis of (Z)-4-Methylpent-2-enoic Acid
The partial hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis, with the stereochemical outcome being of paramount importance. The use of a "poisoned" catalyst, such as Lindlar's catalyst, allows for the selective reduction of an alkyne to a cis or (Z)-alkene by preventing over-reduction to the corresponding alkane.[1][2][3] The catalyst's surface is modified to decrease its activity, ensuring that the hydrogenation stops at the alkene stage.[2][3] The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the (Z)-isomer.[1][4]
Protocol: Lindlar Hydrogenation of this compound
This protocol details the stereoselective reduction of this compound to (Z)-4-Methylpent-2-enoic acid.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Hydrogenation balloon or hydrogen gas supply system
-
Filtration apparatus (e.g., Büchner funnel or celite pad)
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow:
Caption: Workflow for the stereoselective hydrogenation of this compound.
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 7.93 mmol).
-
Dissolve the acid in anhydrous methanol (40 mL).
-
Carefully add Lindlar's catalyst (100 mg, 10 wt%).
-
Seal the flask with a septum and purge the system with hydrogen gas by evacuating and backfilling three times.
-
Inflate a balloon with hydrogen gas and attach it to the flask via a needle.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any unreacted starting material, followed by brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Expected Yield (%) | Physical State |
| This compound | 126.15 | 7.93 | - | Solid |
| (Z)-4-Methylpent-2-enoic acid | 128.17 | - | >95 | Liquid |
[4+2] Cycloaddition: Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding via a concerted [4+2] cycloaddition mechanism.[5][6] In this reaction, the alkyne of this compound can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing carboxylic acid group enhances the dienophilic character of the alkyne, facilitating the reaction.[6] The concerted nature of the reaction ensures a high degree of stereospecificity.[7]
Protocol: Diels-Alder Reaction with Furan
This protocol describes the reaction of this compound with furan, a common diene in Diels-Alder reactions.
Materials:
-
This compound
-
Furan
-
Toluene, anhydrous
-
Sealed reaction tube or pressure vessel
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Reaction Scheme:
Caption: Diels-Alder reaction of this compound with furan.
Step-by-Step Procedure:
-
In a thick-walled sealed tube, combine this compound (500 mg, 3.96 mmol) and furan (0.54 mL, 7.92 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL).
-
Seal the tube tightly and heat the reaction mixture to 110 °C in an oil bath behind a blast shield.
-
Stir the reaction for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, carefully open the sealed tube.
-
Concentrate the reaction mixture under reduced pressure to remove excess furan and toluene.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the Diels-Alder adduct.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Expected Yield (%) | Physical State |
| This compound | 126.15 | 3.96 | - | Solid |
| Furan | 68.07 | 7.92 | - | Liquid |
| Diels-Alder Adduct | 194.22 | - | 70-85 | Solid/Oil |
Fischer Esterification: Synthesis of Methyl 4-Methylpent-2-ynoate
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8][9] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[10] Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly employed as catalysts.[8]
Protocol: Acid-Catalyzed Esterification with Methanol
This protocol outlines the synthesis of methyl 4-methylpent-2-ynoate from this compound and methanol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and stir bar
Experimental Workflow:
Caption: Workflow for the Fischer esterification of this compound.
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.00 g, 7.93 mmol).
-
Add anhydrous methanol (20 mL) to dissolve the acid.
-
With stirring, slowly add concentrated sulfuric acid (0.2 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC.
-
Allow the reaction to cool to room temperature and then concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with diethyl ether (50 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) until gas evolution ceases, followed by brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the ester.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Expected Yield (%) | Physical State |
| This compound | 126.15 | 7.93 | - | Solid |
| Methyl 4-Methylpent-2-ynoate | 140.18 | - | 85-95 | Liquid |
Amide Coupling: Synthesis of N-Benzyl-4-methylpent-2-ynamide
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The direct reaction between a carboxylic acid and an amine is generally slow, requiring activation of the carboxylic acid.[11] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 4-(Dimethylamino)pyridine (DMAP) to facilitate the reaction and improve yields.[12][13]
Protocol: EDC/DMAP Mediated Amide Coupling
This protocol describes the coupling of this compound with benzylamine using EDC and DMAP.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Reaction Mechanism:
Caption: Simplified mechanism for EDC/DMAP mediated amide coupling.
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (500 mg, 3.96 mmol) in anhydrous dichloromethane (20 mL).
-
Add benzylamine (0.43 mL, 3.96 mmol, 1.0 equiv) and DMAP (48 mg, 0.396 mmol, 0.1 equiv).
-
Stir the solution at room temperature and add EDC·HCl (835 mg, 4.36 mmol, 1.1 equiv) portion-wise.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Expected Yield (%) | Physical State |
| This compound | 126.15 | 3.96 | - | Solid |
| Benzylamine | 107.15 | 3.96 | - | Liquid |
| N-Benzyl-4-methylpent-2-ynamide | 215.29 | - | 80-90 | Solid |
References
- 1. orgosolver.com [orgosolver.com]
- 2. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 4. reactionweb.io [reactionweb.io]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine to Amide (EDC + DMAP) [commonorganicchemistry.com]
Application Notes and Protocols for Gold-Catalyzed Reactions of 4-Methylpent-2-ynoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide to the gold-catalyzed intramolecular cyclization of 4-methylpent-2-ynoic acid. Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the efficient construction of complex molecular architectures under mild conditions.[1] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis of the corresponding γ-lactone, a valuable structural motif in medicinal chemistry and natural product synthesis.[2][3]
Introduction: The Power of Homogeneous Gold Catalysis
For many years, gold was considered catalytically inert. However, the last few decades have witnessed an explosion in the field of homogeneous gold catalysis, which leverages the unique properties of gold complexes, typically in the +1 or +3 oxidation state, to catalyze a wide array of organic transformations.[1] Gold catalysts function as soft, carbophilic π-acids, showing a high affinity for activating unsaturated carbon-carbon bonds, such as those in alkynes and allenes.[4] This activation renders the π-system susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5]
Key advantages of gold-catalyzed reactions include:
-
Mild Reaction Conditions: Many reactions proceed at room temperature, preserving sensitive functional groups.[6]
-
High Atom Economy: Cycloisomerization reactions, in particular, are highly atom-economical.
-
Excellent Functional Group Tolerance: Gold catalysts are compatible with a wide range of functional groups, minimizing the need for protecting group strategies.
-
Chemoselectivity: Gold catalysts can selectively activate alkynes in the presence of other potentially reactive functionalities.
For the specific case of γ-alkynoic acids like this compound, gold catalysis provides an elegant and direct route to γ-butyrolactones through intramolecular hydroalkoxylation (lactonization).[7]
Reaction Mechanism: The Cyclization of this compound
The gold-catalyzed cyclization of this compound into 4,4-dimethyl-5-methylidene-dihydrofuran-2-one is a classic example of an intramolecular hydroalkoxylation reaction. The reaction proceeds via a well-established mechanism involving the activation of the alkyne by a cationic gold(I) species.
The catalytic cycle can be broken down into the following key steps:
-
Catalyst Activation: The active catalyst is typically a cationic gold(I) species, often generated in situ. Common precatalysts are stable, linear gold(I) chloride complexes with phosphine or N-heterocyclic carbene (NHC) ligands, such as (Ph₃P)AuCl or (IPr)AuCl. A silver salt with a non-coordinating anion (e.g., AgOTf, AgSbF₆) is used to abstract the chloride, generating the highly electrophilic [L-Au]⁺ cation.[6][8]
-
Alkyne Coordination: The cationic gold(I) catalyst coordinates to the alkyne π-system of this compound, forming a gold-π complex. This coordination polarizes the alkyne, making it highly electrophilic and susceptible to nucleophilic attack.[4]
-
Intramolecular Nucleophilic Attack: The carboxylic acid moiety acts as an internal nucleophile. It attacks the activated alkyne in a regioselective manner. For γ-alkynoic acids, the 5-exo-dig cyclization pathway is overwhelmingly favored over the 6-endo-dig pathway, leading to the formation of a five-membered ring.[9][10] This attack is typically anti-stereoselective with respect to the gold catalyst.
-
Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protonolysis (cleavage of the C-Au bond by a proton), typically from the carboxylic acid proton of another substrate molecule or trace acid in the medium. This step releases the enol-lactone product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.
dot digraph "Gold-Catalyzed Cyclization Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Precatalyst [label="L-Au-Cl\n(Precatalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveCatalyst [label="[L-Au]⁺\n(Active Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="this compound", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; PiComplex [label="Gold-π Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VinylGold [label="Vinyl-Gold Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="γ-Lactone Product", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precatalyst -> ActiveCatalyst [label=" + AgX\n- AgCl"]; {rank=same; ActiveCatalyst; Substrate;} ActiveCatalyst -> PiComplex [label="Coordination"]; Substrate -> PiComplex; PiComplex -> VinylGold [label=" 5-exo-dig\nNucleophilic Attack"]; VinylGold -> Product [label="Protodeauration"]; VinylGold -> ActiveCatalyst [label="Regeneration", style=dashed, color="#5F6368"];
} enddot Caption: Mechanism of Gold-Catalyzed Lactonization.
Experimental Protocols and Methodologies
The following protocol is a representative procedure for the gold-catalyzed cyclization of this compound, adapted from established methodologies for similar γ-alkynoic acids.[8][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Substrate |
| (Triphenylphosphine)gold(I) chloride | ≥98% | Sigma-Aldrich | Precatalyst |
| Silver triflate (AgOTf) | ≥99% | Sigma-Aldrich | Catalyst activator. Handle with care, light-sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Reaction solvent. Should be dry for optimal results. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
| Standard Glassware | - | - | Oven-dried prior to use. |
Safety Precautions
-
Gold Compounds: While generally less toxic than other heavy metals, gold salts and complexes should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Silver Triflate: Corrosive and light-sensitive. Avoid contact with skin and eyes.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Protocol
dot digraph "Experimental Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Setup [label="1. Reaction Setup\n(Oven-dried flask, stir bar, N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n(Substrate, Solvent, Catalyst, Activator)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Reaction\n(Stir at Room Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="4. Monitor Progress\n(TLC or GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Work-up\n(Filter, Wash with NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="6. Purification\n(Dry, Concentrate, Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Characterization\n(NMR, IR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Monitoring [label="Periodically"]; Monitoring -> Reaction [style=dashed]; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Analysis; } enddot Caption: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 126.15 mg).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) to the flask to dissolve the substrate.
-
Catalyst Addition: In a separate vial, weigh (triphenylphosphine)gold(I) chloride (0.02 mmol, 9.9 mg, 2 mol%) and silver triflate (0.02 mmol, 5.1 mg, 2 mol%). Add a small amount of DCM (~1 mL) to the vial and briefly stir. Note: The active catalyst is formed upon mixing, which may result in the precipitation of AgCl.
-
Initiate Reaction: Add the catalyst mixture to the solution of the substrate in the main reaction flask.
-
Reaction Conditions: Seal the flask under a nitrogen or argon atmosphere and stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a small plug of Celite to remove the precipitated silver chloride. Rinse the plug with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure γ-lactone product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Expected Results and Troubleshooting
-
Yield: This reaction is expected to proceed in high yield, typically >90%, affording 4,4-dimethyl-5-methylidene-dihydrofuran-2-one as the major product.
-
Selectivity: The 5-exo-dig cyclization should be highly selective. The formation of the corresponding six-membered δ-lactone (from a 6-endo-dig cyclization) is generally not observed under these conditions.
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| No or Slow Reaction | Inactive catalyst. | Ensure the use of anhydrous solvent. Check the quality of the silver salt. Consider a more active NHC-gold catalyst. |
| Catalyst poisoning. | Impurities (e.g., halides, strong bases) in the substrate or solvent can poison the catalyst. Purify the starting materials. | |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). |
| Product decomposition on silica gel. | Deactivate the silica gel with triethylamine before chromatography or use an alternative purification method. | |
| Formation of Byproducts | Intermolecular reactions. | Ensure the reaction is run at a suitable dilution (e.g., 0.1 M as suggested). |
| Hydration of the alkyne. | Ensure strictly anhydrous conditions. Traces of water can lead to ketone formation. |
Conclusion
The gold-catalyzed intramolecular cyclization of this compound is a robust, efficient, and highly selective method for the synthesis of γ,γ-disubstituted-γ-butyrolactones. The mild reaction conditions and tolerance of various functional groups make this methodology highly attractive for applications in medicinal chemistry and complex molecule synthesis. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably employ this powerful transformation in their synthetic endeavors.
References
- 1. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones [organic-chemistry.org]
- 9. Controlled gold-catalyzed 5-exo-dig cyclization of 3-sulfur-substituted 1,3-dien-5-ynes for synthesizing fulvenes and the in situ reaction with indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of the diazatricycloundecane scaffold via gold(i)-catalysed Conia-ene-type 5-exo-dig cyclization and stepwise substituent assembly for the construction of an sp3-rich compound library - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylpent-2-ynoic Acid
Welcome to the technical support guide for the synthesis of 4-methylpent-2-ynoic acid. This document is intended for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. The insights provided here are based on established chemical principles and practical laboratory experience.
The most common and direct route to this compound involves the deprotonation of the corresponding terminal alkyne, 3-methyl-1-butyne, with a strong organolithium base like n-butyllithium (n-BuLi), followed by quenching the resulting lithium acetylide with carbon dioxide (CO₂), typically in the form of dry ice. While seemingly straightforward, this organometallic reaction is sensitive to several variables that can significantly impact the outcome.[1][2][3] This guide will address the most frequent challenges in a question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield of this compound is consistently low (<50%). What are the most critical factors I should investigate?
Low yields in this synthesis almost always trace back to one of three areas: incomplete deprotonation, premature quenching of the organolithium intermediate, or losses during workup.
-
Incomplete Deprotonation: The terminal proton of 3-methyl-1-butyne has a pKa of about 25.[4] To achieve complete deprotonation, you need a sufficiently strong base and optimal reaction conditions.
-
Base Quality: Ensure your n-BuLi is properly titrated and has not degraded due to improper storage. Old or poorly stored n-BuLi will have a lower effective concentration, leading to incomplete conversion.
-
Temperature: The deprotonation is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to minimize side reactions.[5] However, ensure the mixture is allowed to stir for a sufficient time (e.g., 30-60 minutes) at this temperature or while slowly warming to a slightly higher temperature (e.g., 0 °C) to ensure the reaction goes to completion.
-
-
Premature Quenching: Lithium acetylides are extremely reactive nucleophiles and strong bases. They will react avidly with any available proton source, which is often trace water.
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas). The solvent (typically THF or diethyl ether) must be anhydrous. Ethers, in particular, must be free of peroxides and water.[6]
-
Inert Atmosphere: The entire reaction, from deprotonation to carboxylation, must be conducted under a positive pressure of an inert gas like argon or nitrogen to exclude atmospheric moisture and oxygen.
-
-
Inefficient Carboxylation: The reaction with CO₂ can also be a source of yield loss.
-
CO₂ Quality: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated significant amounts of water ice from atmospheric condensation.
-
Addition Method: Instead of pouring the acetylide solution onto dry ice (which can cause localized warming and side reactions), it is often better to transfer the crushed dry ice to the reaction flask.[7] This ensures the CO₂ is in large excess and helps maintain a low temperature.
-
Q2: I see a significant amount of my starting material, 3-methyl-1-butyne, in my crude NMR. How can I drive the initial deprotonation to completion?
Recovering the starting alkyne is a clear sign of incomplete deprotonation. Here’s how to address it:
-
Verify Reagent Stoichiometry: Use a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents). This can help compensate for any minor impurities in the solvent or on the glassware that might consume a small amount of the base.
-
Optimize Solvent and Temperature: Tetrahydrofuran (THF) is an excellent solvent for this reaction as its Lewis basicity helps to break up the aggregates of n-BuLi, increasing its reactivity.[5] The reaction sequence is critical: dissolve the alkyne in anhydrous THF, cool it to -78 °C, and then add the n-BuLi dropwise. Allowing the solution to stir at -78 °C for 30 minutes before slowly warming to 0 °C or -20 °C can ensure complete formation of the lithium acetylide.[5][6]
-
Consider an Additive: In some organolithium reactions, additives like TMEDA (tetramethylethylenediamine) can increase the rate of metalation by chelating the lithium ion and breaking down aggregates.[8] However, for a simple terminal alkyne, this is usually unnecessary if high-quality reagents and solvents are used.
Q3: My reaction mixture turns dark brown or black upon adding n-BuLi. Is this normal, and could it be the cause of my low yield?
While a slight color change (e.g., to pale yellow) is expected upon forming the lithium acetylide, a dark brown or black color often indicates side reactions or decomposition.
-
Reaction with Solvent: n-Butyllithium can deprotonate THF, especially at higher temperatures.[5] This process consumes the base and generates butane and the enolate of acetaldehyde, which can lead to colored byproducts. This is why maintaining a low temperature (ideally ≤ -20 °C) is crucial. Reactions in THF are often conducted at –78 °C for this reason.[5]
-
Impure Reagents: Impurities in the starting alkyne or solvent can react with n-BuLi to form colored, often polymeric, materials. Ensure your 3-methyl-1-butyne is purified (e.g., by distillation) before use.
To prevent this, strictly control the temperature during the addition of n-BuLi and ensure all reagents and solvents are of high purity.
Q4: How do I properly perform the workup to isolate the carboxylic acid and avoid losing my product?
The workup is a critical step that requires careful pH control to separate the acidic product from neutral organic byproducts (like unreacted alkyne or octane from the n-BuLi).
-
Quenching: After the carboxylation is complete, the reaction mixture contains the lithium carboxylate salt (lithium 4-methylpent-2-ynoate). This must be protonated to form the free carboxylic acid.[9] Cautiously quench the reaction by adding it to a mixture of ice and a strong acid, such as aqueous HCl (e.g., 1-3 M), until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel.
-
Extract with an Organic Solvent: Use a solvent like diethyl ether or ethyl acetate to extract the organic components. The desired carboxylic acid will move into the organic layer.
-
Base Wash: To purify the acid, wash the combined organic layers with a basic solution like saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Re-acidification and Final Extraction: Separate the aqueous layer, cool it in an ice bath, and re-acidify it with cold, concentrated HCl to a pH of 1-2. The carboxylic acid will precipitate or become insoluble. Extract this aqueous layer again with fresh diethyl ether or ethyl acetate.
-
-
Drying and Evaporation: Dry the final organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation or recrystallization if necessary.
Visual & Data-Driven Guides
Experimental Workflow
The following diagram outlines the critical steps and decision points in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.wp.odu.edu [sites.wp.odu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Carboxylic Acids | OpenOChem Learn [learn.openochem.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Methylpent-2-ynoic Acid
Welcome to the technical support center for the purification of 4-methylpent-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Purity After Initial Work-up
Question: My initial work-up of the this compound synthesis yields a product with significant impurities observed by ¹H NMR and GC-MS. What are the likely culprits and how can I remove them?
Answer:
Low purity after the initial extraction is a common issue. The impurities largely depend on the synthetic route employed, which typically involves the carboxylation of 3-methyl-1-butyne.
Common Impurities and Their Origins:
-
Unreacted Starting Material (3-methyl-1-butyne): Incomplete carboxylation is a frequent cause. This volatile alkyne can often be removed by evaporation under reduced pressure, but residual amounts may persist.
-
Side-Products from Carboxylation: The carboxylation of terminal alkynes can sometimes lead to byproducts. For instance, depending on the catalytic system, cinnamic acid has been observed as a by-product in the carboxylation of phenylacetylene, suggesting that analogous vinyl carboxylic acids could form.[1]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., THF, diethyl ether, hexanes) is a common source of contamination.[2][3][4]
-
Base Residues: If a strong base like n-butyllithium or a carbonate base was used for the carboxylation, residual salts might be present.[5][6]
Troubleshooting Workflow:
dot digraph "Troubleshooting_Low_Purity" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Product\n(Low Purity)", shape=ellipse, fillcolor="#FBBC05"]; check_volatiles [label="Check for Volatile Impurities\n(¹H NMR, GC-MS)"]; rotovap [label="Rotary Evaporation\n(Gentle Heating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid_base [label="Perform Acid-Base\nExtraction"]; wash_organic [label="Wash Organic Layer\n(Brine)"]; dry_organic [label="Dry Organic Layer\n(Na₂SO₄ or MgSO₄)"]; concentrate [label="Concentrate\nUnder Vacuum"]; purification [label="Proceed to Further\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_volatiles; check_volatiles -> rotovap [label="Volatiles Present"]; rotovap -> acid_base; check_volatiles -> acid_base [label="No Volatiles"]; acid_base -> wash_organic; wash_organic -> dry_organic; dry_organic -> concentrate; concentrate -> purification; } dot Caption: Troubleshooting workflow for initial purification.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium hydroxide (NaOH). The this compound will deprotonate to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3), which will precipitate the purified carboxylic acid.
-
Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., diethyl ether or ethyl acetate) to recover the purified this compound.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: Product Decomposition During Distillation
Question: I am attempting to purify this compound by distillation, but I'm observing significant charring and low recovery, suggesting decomposition. What is happening and what are my alternatives?
Answer:
Alkynoic acids, particularly α,β-acetylenic acids, can be thermally unstable and prone to decarboxylation upon heating.[7] The branched structure of this compound may also influence its thermal stability.[8][9][10] The optimal temperature for decarboxylation can vary, but for many carboxylic acids, it occurs in the range of 100-250°C.
Signs of Thermal Decomposition:
-
Darkening or charring of the distillation residue.
-
Gas evolution (CO₂ from decarboxylation).
-
Low yield of the desired product.
-
Presence of unexpected byproducts in the distillate, such as 3-methyl-1-butyne (the decarboxylation product).
Alternative Purification Methods to Distillation:
Given the thermal lability, non-distillative methods are highly recommended.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[11][12][13][14]
-
Flash Column Chromatography: This technique is suitable for separating compounds with different polarities.[15]
Issue 3: Difficulty in Achieving Crystallization
Question: I am trying to recrystallize my this compound, but it either "oils out" or fails to crystallize altogether. How can I induce crystallization?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree.
Troubleshooting Recrystallization:
| Problem | Cause | Solution |
| Oiling Out | Solution is too concentrated; Cooling is too rapid. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Consider using a solvent system where the product is less soluble. |
| No Crystallization | Solution is not saturated; The compound is highly soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. If that fails, consider a different solvent or a two-solvent system. |
| Poor Crystal Formation | Rapid cooling. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Recommended Solvent Systems for Recrystallization:
A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For carboxylic acids, a two-solvent system is often effective.
| Solvent System | Rationale | Procedure |
| Hexane/Ethyl Acetate | This compound is likely soluble in ethyl acetate and less soluble in hexane. | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot hexane until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to clarify the solution, then allow it to cool slowly.[16] |
| Water/Ethanol | Carboxylic acids often have good solubility in alcohols and lower solubility in water. | Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until turbidity persists. Add a few drops of hot ethanol to clarify, then cool slowly. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) with gentle heating and stirring.
-
Induce Saturation: Slowly add the "poor" solvent (e.g., hot hexane) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Issue 4: Poor Separation During Flash Column Chromatography
Question: I'm using flash chromatography to purify this compound, but I'm getting poor separation from impurities. What solvent system and stationary phase should I use?
Answer:
Poor separation in flash chromatography can result from an inappropriate choice of stationary or mobile phase. For carboxylic acids, tailing on silica gel is a common issue due to interactions with the acidic silanol groups.
Optimizing Flash Chromatography:
dot digraph "Flash_Chromatography_Optimization" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Poor Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tlc [label="Optimize with TLC"]; stationary [label="Select Stationary Phase"]; mobile [label="Select Mobile Phase"]; acidify [label="Acidify Mobile Phase"]; gradient [label="Use Gradient Elution"]; result [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> tlc; tlc -> stationary; tlc -> mobile; mobile -> acidify; acidify -> gradient; gradient -> result; stationary -> result; } dot Caption: Optimization of flash chromatography.
Stationary Phase Selection:
-
Silica Gel: This is the most common stationary phase. To mitigate tailing of the acidic product, a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) can be added to the eluent.[17]
-
Reversed-Phase C18 Silica: This is an excellent alternative for polar compounds like carboxylic acids.[15] Elution is typically performed with a mixture of water and a polar organic solvent like acetonitrile or methanol.
Mobile Phase Selection (for Silica Gel):
A good starting point for the mobile phase is a mixture of a non-polar solvent and a more polar solvent. The polarity can be adjusted to achieve an optimal Rf value (retention factor) of 0.2-0.4 on a TLC plate.
-
Hexane/Ethyl Acetate: A common and effective solvent system. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Methanol: Suitable for more polar compounds.
Experimental Protocol: Flash Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable solvent system using TLC plates. A good system will give your product an Rf between 0.2 and 0.4 and show good separation from impurities.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, adsorb it onto a small amount of silica gel, and load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.[2][3][4][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[19][20][21][22][23]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q2: Can I store this compound, and if so, under what conditions?
A2: Yes, it can be stored. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q3: My NMR spectrum shows some unexpected peaks. What could they be?
A3: Besides the common impurities mentioned in the troubleshooting guide, unexpected peaks could arise from:
-
Isomers: Depending on the synthesis, you might have positional isomers or stereoisomers.
-
Degradation Products: If the sample has been exposed to heat or light, degradation may have occurred.
-
Grease or Phthalates: Contamination from laboratory equipment is also a possibility.
A thorough analysis of the NMR data, including chemical shifts and coupling constants, along with comparison to literature data for similar compounds, can help in identifying these unknown peaks.[3][4][18]
References
- 1. Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview | MDPI [mdpi.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. researchgate.net [researchgate.net]
- 6. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Chain Extension on Thermal Stability Behaviors of Polylactide Bioplastics – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. teledyneisco.com [teledyneisco.com]
- 16. Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview | Bentham Science [eurekaselect.com]
- 17. reddit.com [reddit.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. metbio.net [metbio.net]
- 21. benchchem.com [benchchem.com]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Reaction Conditions for 4-Methylpent-2-ynoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Methylpent-2-ynoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis of this valuable compound, ensuring both efficiency and success in your experimental work.
Introduction: The Chemistry of this compound
This compound is a carboxylic acid containing an internal alkyne functionality. Its synthesis typically involves the carboxylation of a terminal alkyne, a foundational reaction in organic chemistry that allows for the formation of a new carbon-carbon bond and the introduction of a carboxyl group. The most common precursor for this synthesis is 3-methyl-1-butyne. This process, while conceptually straightforward, is sensitive to a variety of reaction parameters. Optimizing these conditions is crucial for achieving high yields and purity, which are paramount in research and drug development.
This guide will focus on the prevalent synthetic route involving the deprotonation of 3-methyl-1-butyne with a strong base to form an acetylide, followed by quenching with carbon dioxide. We will explore the critical parameters at each stage and provide solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base used may not be strong enough, or the reaction temperature may be too high, leading to side reactions. 2. Inefficient Carboxylation: Poor quality carbon dioxide (e.g., containing moisture) or inefficient quenching can significantly reduce yield. 3. Loss During Workup: The product may be lost during the extraction or purification steps. | 1. Optimize Deprotonation: Use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Perform the reaction at a low temperature (e.g., -78 °C) to minimize side reactions. Ensure all glassware is rigorously dried to prevent quenching of the strong base. 2. Improve Carboxylation: Use high-purity, dry carbon dioxide gas or freshly crushed dry ice. Ensure rapid and efficient stirring during the quenching process to maximize the reaction between the acetylide and CO₂. 3. Refine Workup Procedure: Carefully perform the aqueous workup and extraction. Ensure the pH is adjusted correctly to protonate the carboxylate and extract the carboxylic acid into the organic layer. Minimize the number of transfer steps to reduce mechanical losses. |
| Presence of Starting Material (3-methyl-1-butyne) in the Final Product | 1. Incomplete Reaction: Insufficient amount of base or a short reaction time for the deprotonation step. 2. Premature Quenching: The acetylide may be quenched by a proton source (e.g., moisture) before the addition of carbon dioxide. | 1. Ensure Complete Deprotonation: Use a slight excess of the strong base (e.g., 1.1 equivalents). Allow the deprotonation reaction to proceed for a sufficient amount of time (e.g., 30-60 minutes) at a low temperature before adding the carbon dioxide. 2. Maintain Anhydrous Conditions: Use anhydrous solvents and rigorously dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Formation of Side Products (e.g., Ketones, Dimerized Products) | 1. Reaction with Solvent: The strong base may react with certain solvents (e.g., THF) if the temperature is not kept sufficiently low. 2. Homocoupling of the Alkyne: In the presence of certain metal catalysts and oxygen, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a diyne.[1] | 1. Control Reaction Temperature: Maintain a consistently low temperature (-78 °C) throughout the deprotonation and carboxylation steps. 2. Ensure Inert Atmosphere: If using a metal-based catalyst system, ensure the reaction is performed under strictly anaerobic conditions to prevent oxidative side reactions.[1] |
| Difficulty in Product Purification | 1. Presence of Oily Impurities: The crude product may be an oil that is difficult to crystallize. 2. Similar Polarity of Product and Impurities: Co-elution of the product and impurities during column chromatography. | 1. Attempt Crystallization from Different Solvents: If the product is a solid, test a range of solvents or solvent mixtures for recrystallization. Common choices include hexanes, ethyl acetate, or mixtures thereof.[2][3] 2. Optimize Chromatography Conditions: If column chromatography is necessary, screen different solvent systems to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in this reaction?
A1: Maintaining strictly anhydrous conditions is arguably the most critical factor. The organolithium reagent used for deprotonation is extremely sensitive to moisture. Any trace of water will quench the reagent, leading to a lower yield of the desired acetylide and, consequently, the final carboxylic acid. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents.
Q2: How can I confirm the formation of the lithium acetylide intermediate?
A2: While direct monitoring of the acetylide formation can be challenging without specialized equipment, a successful deprotonation is often indicated by a color change in the reaction mixture. Additionally, quenching a small aliquot of the reaction mixture with D₂O and analyzing the resulting 3-methyl-1-butyne by ¹H NMR can confirm the incorporation of deuterium at the terminal alkyne position, indicating that deprotonation occurred.
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: This reaction involves highly reactive and hazardous materials.
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. It must be handled under an inert atmosphere using proper syringe techniques.
-
Carboxylic Acids: Can be corrosive and irritating to the skin and eyes.[4][5]
-
Solvents: Use appropriate ventilation, such as a chemical fume hood, to avoid inhaling solvent vapors.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Have appropriate quenching agents and fire extinguishing equipment readily available.
Q4: Can I use a different base instead of n-BuLi?
A4: Yes, other strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) can also be used to deprotonate terminal alkynes. However, n-BuLi is commonly preferred for its solubility in common organic solvents and its reliable reactivity. The choice of base may influence the optimal reaction temperature and solvent.
Q5: My final product is an oil. How can I purify it?
A5: If the product is an oil and crystallization is not feasible, purification by column chromatography is the recommended method. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for optimizing the separation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Carboxylation of 3-Methyl-1-butyne
This protocol outlines a standard lab-scale synthesis.
Materials:
-
3-Methyl-1-butyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer.
-
Place the flask in a dry ice/acetone bath to cool to -78 °C.
-
-
Deprotonation:
-
Under a nitrogen atmosphere, add anhydrous THF to the flask.
-
Add 3-methyl-1-butyne (1.0 equivalent) to the cooled THF.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Carboxylation:
-
Quickly add an excess of freshly crushed dry ice to the reaction mixture in one portion.
-
Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.
-
-
Workup and Extraction:
-
Quench the reaction mixture with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization if the product is a solid.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Characterization Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts for this compound:
-
-COOH: A broad singlet typically observed between 10-12 ppm.
-
-CH(CH₃)₂: A multiplet (septet) around 2.7-3.0 ppm.
-
-CH(CH₃)₂: A doublet around 1.2-1.4 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts for this compound:
-
-COOH: ~155-160 ppm
-
-C≡C-: Two signals between 70-90 ppm
-
-CH(CH₃)₂: ~25-30 ppm
-
-CH(CH₃)₂: ~20-25 ppm
-
IR (Infrared) Spectroscopy
-
Expected Characteristic Absorptions for this compound:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
-
C≡C stretch (alkyne): A sharp, weak to medium band around 2200-2260 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
Reference IR Spectrum Analysis
Caption: Key IR absorption regions for alkynoic acids.
References
Preventing decomposition of 4-Methylpent-2-ynoic acid during reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methylpent-2-ynoic acid. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and decomposition of this compound during experimental procedures. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity of your reactions and the reliability of your results.
Introduction to the Stability of this compound
This compound, an α,β-alkynoic acid, is a valuable building block in organic synthesis. However, like many unsaturated carboxylic acids, it can be susceptible to decomposition under certain reaction conditions. The primary modes of degradation to consider are decarboxylation and reactions at the carbon-carbon triple bond. Understanding the factors that influence these pathways is critical for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition in my reaction?
A: Decomposition can manifest in several ways:
-
Gas Evolution: Decarboxylation, a common decomposition pathway for carboxylic acids, releases carbon dioxide (CO₂).[1] Unexplained bubbling or pressure build-up in a sealed reaction vessel can be an indicator.
-
Discoloration: The appearance of yellow or brown coloration in a previously colorless solution may suggest the formation of degradation byproducts.
-
Inconsistent Yields and Impurity Profiles: If you observe lower than expected yields of your desired product or the appearance of unexpected peaks in your analytical data (e.g., HPLC, GC-MS, NMR), decomposition of the starting material is a likely culprit.
-
pH Changes: Unanticipated shifts in the reaction mixture's pH can also be a sign of decomposition.
Q2: What is the most common decomposition pathway for this compound?
A: The most probable decomposition pathway is decarboxylation , which is the loss of the carboxyl group as CO₂.[1] While this reaction is most facile for β-keto acids, other unsaturated carboxylic acids can also undergo decarboxylation, often promoted by heat or acidic conditions. The presence of the triple bond in conjugation with the carboxylic acid may influence the ease of this process.
Q3: How should I properly store this compound to ensure its stability?
A: Proper storage is crucial for maintaining the integrity of this compound. We recommend the following:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended, but always consult the supplier's specific storage instructions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation or moisture-induced reactions.
-
Container: Use a tightly sealed, appropriate container to protect from moisture and air.
-
Light: Protect from light, as photochemical reactions can sometimes initiate degradation.
Q4: Can I use strong bases or acids with this compound?
A: Caution is advised.
-
Strong Bases: Strong bases will deprotonate the carboxylic acid to form the corresponding carboxylate salt. While this may prevent decarboxylation in some cases, the carboxylate itself can be reactive. Furthermore, strong bases can potentially catalyze other side reactions involving the triple bond.
-
Strong Acids: Strong acids can act as catalysts for decarboxylation and may also promote addition reactions across the triple bond, leading to unwanted byproducts. Whenever possible, use mild acidic or basic conditions and perform small-scale test reactions to assess stability.
Troubleshooting Guides
Issue 1: Low or No Yield of Desired Product, with Evidence of Starting Material Decomposition
Symptoms:
-
Low isolated yield of the target molecule.
-
Complex mixture of byproducts observed in crude reaction analysis (TLC, LC-MS, NMR).
-
Presence of gas evolution during the reaction.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Excessive Heat | Thermal energy can provide the activation energy required for decarboxylation. α,β-unsaturated acids can be susceptible to heat-induced decomposition.[1] | - Run the reaction at the lowest effective temperature. - Perform a temperature screen to find the optimal balance between reaction rate and stability. - Consider using a milder activation method if applicable (e.g., microwave irradiation at controlled temperature). |
| Strongly Acidic Conditions | Protic acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially facilitating decarboxylation through a stabilized transition state. | - Use the mildest possible acid catalyst. - Consider using a Lewis acid instead of a Brønsted acid if the reaction allows. - Buffer the reaction mixture if precise pH control is necessary. |
| Prolonged Reaction Times | Extended exposure to even moderately harsh conditions can lead to cumulative decomposition. | - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. - Optimize catalyst loading and temperature to reduce the required reaction time. |
| Incompatible Solvent | The solvent can influence the stability of the carboxylic acid. Protic solvents, for example, may participate in proton transfer steps that can lead to decomposition. | - Screen a range of aprotic solvents (e.g., THF, Dioxane, Toluene). - Ensure the solvent is dry and degassed, especially for sensitive reactions. |
Experimental Protocol: Optimizing Reaction Temperature
-
Set up a parallel reaction array with identical reaction components and concentrations.
-
Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitor each reaction at regular intervals (e.g., every hour) by taking a small aliquot for analysis (TLC or LC-MS).
-
Analyze the aliquots to determine the rate of product formation and the appearance of any decomposition products.
-
Select the temperature that provides a reasonable reaction rate with minimal byproduct formation.
Issue 2: Formation of Unidentified, Highly Polar Byproducts
Symptoms:
-
Streaking on TLC plates.
-
Appearance of broad, unresolved peaks in NMR spectra.
-
Difficulty in isolating the desired product due to the presence of polar impurities.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Scientific Rationale | Recommended Action |
| Reaction with Nucleophiles at the Triple Bond | The carbon-carbon triple bond in α,β-alkynoic acids is electron-deficient due to conjugation with the carbonyl group, making it susceptible to nucleophilic attack (Michael addition). | - Protect the carboxylic acid group (e.g., as an ester) before performing reactions with strong nucleophiles. - Use less nucleophilic reagents if possible. - Employ reaction conditions that favor the desired reaction pathway over Michael addition (e.g., lower temperature, shorter reaction time). |
| Hydrolysis under Basic Conditions | While strong bases deprotonate the carboxylic acid, prolonged exposure, especially in the presence of water, can lead to hydrolysis of other functional groups in the molecule or promote side reactions.[1] | - Use a non-nucleophilic base for deprotonation if only a base is required as a scavenger. - If basic hydrolysis is the intended reaction, use stoichiometric amounts of base and carefully control the temperature. - Work-up the reaction promptly upon completion. |
Experimental Protocol: Test for Michael Addition
-
Dissolve a small amount of this compound in a suitable solvent.
-
Add a representative nucleophile that will be used in your main reaction.
-
Stir the mixture at the intended reaction temperature for a short period.
-
Analyze the mixture by LC-MS or NMR to detect the formation of any addition products.
-
If Michael addition is observed, consider protecting the carboxylic acid or modifying the reaction conditions.
Visualization of Decomposition Pathways and Prevention Strategies
Diagram 1: Potential Decomposition Pathways of this compound
Caption: Potential decomposition routes for this compound.
Diagram 2: Logic Flow for Troubleshooting Decomposition
Caption: A step-by-step guide to troubleshooting decomposition issues.
Concluding Remarks
The stability of this compound is a critical parameter to control for achieving successful and reproducible synthetic outcomes. By understanding the potential decomposition pathways, particularly decarboxylation and nucleophilic addition, and by carefully controlling reaction conditions such as temperature, pH, and reaction time, researchers can significantly minimize degradation. We encourage a proactive approach of performing small-scale optimization experiments to identify the ideal conditions for your specific transformation.
For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Synthesis of 4-Methylpent-2-ynoic Acid
Welcome to the technical support guide for the synthesis of 4-Methylpent-2-ynoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, with a focus on identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically involves a two-stage process, starting from isobutyraldehyde (3-methylbutanal).
-
Alkyne Formation via Corey-Fuchs Reaction : The first stage involves the conversion of isobutyraldehyde to the terminal alkyne, 3-methyl-1-butyne. This is a one-carbon homologation achieved through the Corey-Fuchs reaction.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to generate a dibromoalkene, which is then treated with a strong base, typically n-butyllithium (n-BuLi), to yield the terminal alkyne.[3][4]
-
Carboxylation of the Terminal Alkyne : The second stage is the carboxylation of 3-methyl-1-butyne. This is achieved by reacting the alkyne with carbon dioxide (CO₂), usually in the presence of a strong base and a metal catalyst.[5] Silver (Ag) and copper (Cu) based catalysts are frequently employed to activate the terminal alkyne for efficient carboxylation.[6][7][8]
Q2: What are the primary sources of impurities in this synthesis?
Impurities can be introduced at various stages of the synthesis and can originate from several sources:
-
Incomplete Reactions : Unreacted starting materials or intermediates are a common source of impurities.[]
-
Side Reactions : Undesired parallel reactions can generate byproducts. For example, the hydration of the alkyne intermediate can lead to ketone formation.[10][11]
-
Reagents and Byproducts : Reagents used in the synthesis can lead to byproducts that are sometimes difficult to separate, such as triphenylphosphine oxide from the Corey-Fuchs reaction.[3]
-
Degradation : The desired product or intermediates may degrade under the reaction or workup conditions.[]
-
Contamination : Contaminants in starting materials, solvents, or from the reaction apparatus can also lead to impurities.[12]
Q3: How can I identify and quantify impurities in my final product?
A combination of analytical techniques is essential for a comprehensive impurity profile:[]
-
High-Performance Liquid Chromatography (HPLC) : Useful for separating and quantifying the main product and various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides structural information about the product and any impurities present.
-
Mass Spectrometry (MS) : Helps in determining the molecular weight of impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Problem: Low or No Yield of this compound
Possible Cause 1: Inefficient Corey-Fuchs Reaction The first step of converting isobutyraldehyde to 3-methyl-1-butyne is critical. Low yields in this step will directly impact the overall yield. The reaction involves the formation of a dibromo-olefin intermediate followed by elimination.[1]
-
Troubleshooting Steps:
-
Check Reagent Quality : Ensure that the triphenylphosphine and carbon tetrabromide are of high purity and the solvent is anhydrous.
-
Optimize Base Addition : The addition of n-butyllithium should be done slowly at a low temperature (typically -78 °C) to prevent side reactions.
-
Monitor Intermediate Formation : Use TLC or GC-MS to monitor the conversion of the aldehyde to the dibromoalkene before proceeding with the elimination step.
-
Possible Cause 2: Ineffective Carboxylation The carboxylation of the terminal alkyne requires careful control of conditions to ensure efficient reaction with CO₂.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions : Water can react with the organometallic intermediates and quench the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Catalyst Activity : The choice and handling of the catalyst (e.g., silver or copper salts) are crucial.[7] Ensure the catalyst is active and used in the correct amount.
-
CO₂ Atmosphere : The reaction should be performed under a positive pressure of dry CO₂ gas. Purging the reaction vessel with CO₂ before adding the reagents can be beneficial.
-
Problem: Presence of Triphenylphosphine Oxide in the Final Product
Cause: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Corey-Fuchs reaction.[3] Its polarity can make it challenging to separate from the desired carboxylic acid product.
-
Solution:
-
Chromatography : Column chromatography on silica gel is an effective method for separating the more polar TPPO from the less polar product.
-
Recrystallization : If a suitable solvent system can be found, recrystallization can be an efficient way to purify the final product.
-
Aqueous Wash : During the workup, washing the organic layer with a dilute acid solution can help to protonate the carboxylic acid, making it less polar, while TPPO may be partially removed through partitioning.
-
Problem: NMR/MS Analysis Indicates the Presence of 4-Methyl-2-pentanone
Cause: This ketone impurity arises from the hydration of the alkyne intermediate, 3-methyl-1-butyne.[13][14] This side reaction is catalyzed by acid and can occur if water is present during the carboxylation step or workup. The hydration of terminal alkynes typically follows Markovnikov's rule, leading to a methyl ketone.[10][14]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Technique : Use rigorously dried solvents and glassware for the carboxylation reaction.
-
Inert Atmosphere : Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) before introducing CO₂.
-
Careful Workup : During the aqueous workup, keep the temperature low and minimize the time the product is in contact with the aqueous acidic phase.
-
Problem: Significant Amount of Unreacted 3-methyl-1-butyne Detected
Cause: This indicates an incomplete carboxylation reaction.
-
Troubleshooting Steps:
-
Increase CO₂ Pressure : Using a balloon of CO₂ or running the reaction under a slightly positive pressure can increase the concentration of CO₂ in the reaction mixture.
-
Optimize Base and Catalyst : The choice of base and its stoichiometry relative to the alkyne are critical.[7] Similarly, the catalyst loading may need to be optimized.
-
Extend Reaction Time : The reaction may require a longer time to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
Common Impurities Profile
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Isobutyraldehyde (starting material) | (CH₃)₂CHCHO | C₄H₈O | 72.11 | GC-MS, ¹H NMR: aldehyde proton ~9.6 ppm |
| 3-Methyl-1-butyne (intermediate) | (CH₃)₂CHC≡CH | C₅H₈ | 68.12 | GC-MS, ¹H NMR: terminal alkyne proton ~2.0 ppm |
| Triphenylphosphine oxide (byproduct) | (C₆H₅)₃PO | C₁₈H₁₅OP | 278.28 | HPLC, ¹H NMR: aromatic protons ~7.4-7.8 ppm |
| 4-Methyl-2-pentanone (side product) | (CH₃)₂CHCH₂C(O)CH₃ | C₆H₁₂O | 100.16 | GC-MS, ¹H NMR: methyl ketone singlet ~2.1 ppm |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-butyne via Corey-Fuchs Reaction
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.
-
Apparatus Setup : Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation : In the flask, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Ylide Formation : Add carbon tetrabromide (1.1 equivalents) dropwise to the stirred solution. The solution will typically turn from colorless to a yellow-orange suspension.
-
Aldehyde Addition : After stirring for 30 minutes at 0 °C, add isobutyraldehyde (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup : Quench the reaction by adding pentane to precipitate triphenylphosphine oxide. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-3-methyl-1-butene.
-
Elimination : Dissolve the crude dibromoalkene in anhydrous THF and cool to -78 °C. Add n-butyllithium (2.2 equivalents) dropwise. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional hour.
-
Final Workup : Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to yield 3-methyl-1-butyne.
Protocol 2: Carboxylation of 3-Methyl-1-butyne
-
Apparatus Setup : Use a similar setup as in Protocol 1, ensuring all glassware is rigorously dried.
-
Reaction Initiation : Dissolve 3-methyl-1-butyne (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Deprotonation : Add n-butyllithium (1.1 equivalents) dropwise and stir for 30-60 minutes at -78 °C to form the lithium acetylide.
-
Carboxylation : Bubble dry CO₂ gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice.
-
Workup : Allow the mixture to warm to room temperature. Quench with water and acidify with dilute HCl to a pH of ~2.
-
Extraction and Purification : Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
References
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Fuchs Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
Catalyst Deactivation in Reactions with Alkynoic Acids: A Technical Support Guide
Welcome to the Technical Support Center for catalyst deactivation in reactions involving alkynoic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst stability and performance. Here, we delve into the common causes of catalyst deactivation, provide systematic troubleshooting guides, and answer frequently asked questions to help you optimize your catalytic processes.
Our approach is rooted in a deep understanding of catalytic mechanisms and practical, field-proven experience. We aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and address common catalyst deactivation issues encountered during reactions with alkynoic acids.
Guide 1.1: Diagnosing Catalyst Poisoning by Alkynoic Acid Functionalities
Alkynoic acids and their derivatives can, in some cases, act as catalyst poisons, leading to a rapid decline in activity.[1][2] This guide will help you determine if poisoning is the root cause of your catalyst's underperformance.
Symptoms:
-
Sharp drop in reaction rate and conversion.
-
Change in product selectivity.
-
No visible change in the catalyst's physical appearance.
Underlying Causality: The carboxyl group or other functional groups present in the alkynoic acid or reaction intermediates can strongly adsorb onto the active sites of the catalyst. This binding can be irreversible, blocking access for the desired reactants.[1][2] For instance, nitrogen and sulfur-containing heterocycles are well-known catalyst poisons that can coordinate strongly with metal centers.[3]
Diagnostic Workflow:
Experimental Protocol: Characterizing the Spent Catalyst
-
Catalyst Recovery: Carefully recover the catalyst from the reaction mixture by filtration. Wash with a suitable solvent (one that dissolves reactants and products but not the catalyst) to remove any physically adsorbed species. Dry the catalyst under vacuum.
-
Surface Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can identify the elemental composition of the catalyst surface and the chemical state of the elements, revealing the presence of adsorbed poisons.[4][5]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS provides detailed information about the molecular species present on the outermost atomic layer of the catalyst, aiding in the identification of complex organic poisons.[5]
-
-
Elemental Analysis:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After digesting a sample of the spent catalyst, ICP-MS can quantify the elemental composition, which can be compared to the fresh catalyst to identify any accumulated elements that could be poisons.
-
-
Temperature-Programmed Desorption (TPD): TPD can help determine the strength of adsorption of different species on the catalyst surface, providing insights into potential poisoning mechanisms.[4]
Guide 1.2: Investigating Deactivation by Coking and Fouling
Coke formation, the deposition of carbonaceous materials on the catalyst surface, is a common deactivation mechanism in reactions involving organic molecules.[6][7]
Symptoms:
-
Gradual decrease in catalyst activity over time.
-
Increased pressure drop across a fixed-bed reactor.
-
Visible darkening or discoloration of the catalyst.
Underlying Causality: Alkynoic acids and their reaction products can undergo polymerization or condensation reactions on the catalyst surface, especially at higher temperatures, forming heavy carbonaceous deposits known as coke.[7][8] This coke physically blocks the active sites and pores of the catalyst, preventing reactants from reaching them.[8]
Diagnostic Workflow:
Experimental Protocol: Quantifying Coke and Assessing Physical Changes
-
Thermogravimetric Analysis (TGA): Heat a sample of the spent catalyst in an oxidizing atmosphere (e.g., air). The weight loss at temperatures corresponding to carbon combustion provides a quantitative measure of the amount of coke deposited.
-
BET Surface Area and Pore Volume Analysis: A significant decrease in the surface area and pore volume of the spent catalyst compared to the fresh catalyst is a strong indicator of pore blockage by coke.[9][10]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide visual evidence of coke deposits on the catalyst surface and within its porous structure.[11]
Guide 1.3: Addressing Catalyst Leaching in Acidic Media
The acidic nature of alkynoic acids can lead to the leaching of active metal components from the catalyst support into the reaction medium, causing irreversible deactivation.[7]
Symptoms:
-
Loss of catalytic activity that cannot be restored by regeneration.
-
Detection of metal ions in the reaction mixture.
-
Changes in the catalyst's elemental composition.
Underlying Causality: The acidic environment can promote the dissolution of the active metal particles or the catalyst support itself.[7] This is particularly relevant for metal catalysts on oxide supports. Organic acids like oxalic acid have been shown to be effective in leaching metals from spent catalysts.[12][13]
Diagnostic Workflow:
Experimental Protocol: Quantifying Metal Loss
-
Analysis of the Reaction Filtrate: After separating the catalyst, analyze the reaction filtrate for the presence of dissolved metals using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Elemental Analysis of the Catalyst: Compare the elemental composition of the fresh and spent catalyst using X-ray Fluorescence (XRF) or Energy-Dispersive X-ray Spectroscopy (EDX) coupled with SEM to determine the extent of metal loss.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in reactions with alkynoic acids?
The primary mechanisms are poisoning, fouling (coking), and leaching.[6][7][8] Poisoning involves the strong chemisorption of reactants, products, or impurities onto the active sites.[6] Fouling is the physical blockage of active sites and pores by carbonaceous deposits (coke).[6] Leaching is the dissolution of the active catalytic species into the reaction medium, often exacerbated by the acidic nature of the reactants.[7]
Q2: How can I distinguish between catalyst poisoning and coking?
Poisoning often leads to a rapid and dramatic loss of activity, while coking typically results in a more gradual decline.[14] Analytically, TGA can quantify coke, while surface-sensitive techniques like XPS and ToF-SIMS are better for identifying poisons.[4][5]
Q3: My catalyst is a palladium-based catalyst. Are there specific deactivation pathways I should be aware of?
Palladium catalysts can be susceptible to poisoning by various organic functional groups and inorganic anions.[1] In the context of alkynoic acid reactions, a notable deactivation pathway can be the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles.[15] This reduction can sometimes be promoted by additives in the reaction mixture, such as amines.[15]
Q4: Is it possible to regenerate a catalyst that has been deactivated by reaction with an alkynoic acid?
Regeneration is possible for certain deactivation mechanisms. Catalysts deactivated by coking can often be regenerated by controlled oxidation to burn off the carbon deposits.[7][16] For reversible poisoning, removing the poison from the feed stream may restore activity.[17] However, deactivation due to leaching or sintering (thermal degradation) is generally irreversible.[7][18]
Q5: What analytical techniques are most useful for characterizing a deactivated catalyst?
A combination of techniques is usually necessary for a thorough diagnosis.[9][10] Key techniques include:
-
For Coke: Thermogravimetric Analysis (TGA) and BET surface area analysis.[9][11]
-
For Poisons: X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).[4][5]
-
For Leaching: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) of the reaction filtrate.
-
For Structural Changes: X-ray Diffraction (XRD) and Electron Microscopy (SEM/TEM).[9][11]
Q6: How can I prevent or minimize catalyst deactivation?
Several strategies can be employed:
-
Feedstock Purification: Removing potential poisons from the reactants and solvents is crucial.[7]
-
Process Optimization: Adjusting reaction conditions such as temperature, pressure, and reactant concentrations can minimize side reactions that lead to coking.[7]
-
Catalyst Design: Developing catalysts with higher thermal stability, resistance to poisons, or stronger metal-support interactions can enhance longevity.[8] For instance, adding promoters or stabilizers can inhibit sintering.[19]
-
Catalyst Regeneration: Implementing a regular regeneration cycle can help maintain catalyst activity over extended periods.[7]
Section 3: Data Summary and References
Table 1: Common Analytical Techniques for Catalyst Deactivation Analysis
| Deactivation Mechanism | Primary Analytical Technique(s) | Information Obtained |
| Poisoning | XPS, ToF-SIMS, TPD | Surface elemental composition, chemical state, identification of adsorbed species, adsorption strength.[4][5] |
| Coking/Fouling | TGA, BET Surface Area Analysis, SEM/TEM | Quantification of coke, changes in surface area and pore structure, visualization of deposits.[9][11] |
| Leaching | ICP-MS, AAS (of filtrate), XRF, EDX | Quantification of metal loss in solution and from the catalyst.[4] |
| Sintering | XRD, TEM | Changes in crystallite size, particle agglomeration.[9][11] |
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Catalyst Characterization Techniques [hidenanalytical.com]
- 12. mdpi.com [mdpi.com]
- 13. Leaching of Rare Metals from Spent Petroleum Catalysts by Organic Acid Solution [j-kirr.or.kr]
- 14. scispace.com [scispace.com]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. products.evonik.com [products.evonik.com]
- 17. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 18. ammoniaknowhow.com [ammoniaknowhow.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 4-Methylpent-2-ynoic acid reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methylpent-2-ynoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome challenges and improve conversion rates in your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and refine your protocols with a solid understanding of the underlying chemistry.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving this compound can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Q1: My reaction with this compound has a low yield. Where do I start troubleshooting?
A systematic approach is crucial to pinpoint the source of low conversion. We recommend a multi-step diagnostic workflow to efficiently identify the problem. Begin by verifying the integrity of your starting materials and reaction setup, then move to systematically evaluating the reaction parameters.
Caption: A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments with this compound.
Palladium-Catalyzed Coupling Reactions
Q2: I'm seeing low yields in my Sonogashira coupling of this compound with an aryl halide. What are the likely causes?
Low yields in Sonogashira couplings with internal alkynes like this compound are often due to their lower reactivity compared to terminal alkynes.[1] Here are key areas to investigate:
-
Catalyst System: While standard catalysts like Pd(PPh₃)₄ can be effective, less reactive internal alkynes may benefit from more active catalyst systems. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands.[1]
-
Copper Co-catalyst: The presence of a copper(I) salt, such as CuI, is often crucial.[1] Ensure it is fresh and added under inert conditions. However, be aware that copper can promote the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1] If homocoupling is a significant side reaction, a copper-free protocol may be a better choice.
-
Base: The choice of base is critical. While organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ can be more effective in some cases, particularly in copper-free systems.[1]
-
Temperature: Internal alkynes often require higher reaction temperatures to achieve a reasonable reaction rate. Optimization of the reaction temperature is crucial; too low may result in no reaction, while too high can lead to catalyst decomposition and side reactions.[1]
Q3: My Palladium-catalyzed cyclization of this compound is not proceeding as expected. What could be the issue?
Palladium-catalyzed cyclizations of alkynoic acids are powerful reactions but can be sensitive to reaction conditions.[2] If you are experiencing low conversion, consider the following:
-
Catalyst Choice: The choice of palladium catalyst and ligands is critical. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can have a significant impact on the reaction outcome.[3][4]
-
Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction pathway. Toluene, THF, and DMF are commonly used solvents for these types of reactions.[1]
-
Additives: Some palladium-catalyzed reactions benefit from the addition of salts or other additives that can act as promoters or stabilizers for the catalytic species.
Esterification Reactions
Q4: I am attempting a Fischer esterification of this compound, but the conversion is low. How can I improve the yield?
Fischer esterification is an equilibrium-controlled process.[5] To drive the reaction towards the ester product, you need to shift the equilibrium. Here are some strategies:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent or in a large excess will shift the equilibrium to favor the formation of the ester, according to Le Chatelier's principle.[5]
-
Remove Water: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (ester hydrolysis).[5] Water can be removed by:
-
A Dean-Stark apparatus: This is a common method for removing water azeotropically with a solvent like toluene.[5]
-
Drying agents: Adding a dessicant like molecular sieves to the reaction mixture can also remove water as it is formed.
-
-
Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6]
| Parameter | Recommendation for Improving Esterification Yield |
| Alcohol Stoichiometry | Use a large excess (e.g., 5-10 equivalents or as the solvent) |
| Water Removal | Employ a Dean-Stark trap or add molecular sieves (3Å or 4Å) |
| Catalyst Loading | Use a catalytic amount (e.g., 1-5 mol%) of a strong acid |
| Temperature | Refluxing at the boiling point of the alcohol or azeotropic solvent |
Amide Bond Formation
Q5: My amide coupling reaction between this compound and an amine is giving a low yield. What are the common pitfalls?
Amide bond formation often requires the activation of the carboxylic acid. If you are experiencing low conversion, consider these factors:
-
Coupling Reagents: A wide variety of coupling reagents are available, and their effectiveness can be substrate-dependent.[7] Common choices include carbodiimides like DCC or EDC, often used with additives like HOBt or DMAP, and uronium/aminium salts like HATU or HBTU.[8] If one class of coupling reagent is not working, trying a different one is a good strategy.
-
Reaction Conditions:
-
Base: The choice and amount of base are crucial. Non-nucleophilic bases like DIPEA or 2,6-lutidine are often used to neutralize the acid formed during the reaction without competing with the amine nucleophile.[8]
-
Solvent: Anhydrous polar aprotic solvents like DMF, DCM, or THF are typically used.[1]
-
Temperature: Most coupling reactions are performed at room temperature, but sometimes cooling to 0 °C can help to minimize side reactions.
-
-
Steric Hindrance: The bulky isopropyl group on this compound could present some steric hindrance, potentially slowing down the reaction. In such cases, using a more reactive acyl chloride intermediate might be beneficial, although this requires an extra synthetic step and harsher conditions.[8]
Caption: Key factors influencing amide coupling reactions.
General Considerations
Q6: Could the purity of my this compound be the problem?
Absolutely. The purity of all starting materials is paramount for achieving high conversion rates.[9][10] Impurities can interfere with the reaction in several ways:
-
Water: Can hydrolyze sensitive reagents and intermediates, and in the case of esterification, will shift the equilibrium away from the product.[5]
-
Other Organic Impurities: Can act as competing substrates or poison catalysts.
Protocol for Purity Verification of this compound:
-
Obtain an NMR Spectrum: A ¹H and ¹³C NMR spectrum will allow you to identify and quantify any organic impurities.
-
Perform a Titration: Titration with a standardized base can be used to determine the exact molarity of the carboxylic acid.
-
Recrystallization or Distillation: If impurities are detected, purify the this compound by recrystallization or distillation before use.
Q7: What are some common side reactions to be aware of with this compound?
The structure of this compound presents possibilities for several side reactions:
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation to form an alkyne can occur, especially at elevated temperatures.[11][12]
-
Isomerization: The alkyne functionality could potentially isomerize to an allene under certain basic or catalytic conditions.[13]
-
Michael Addition: The α,β-unsaturated nature of the carboxylic acid makes it susceptible to Michael addition by nucleophiles, though this is generally less favorable than with the corresponding ester or ketone.[14]
By carefully considering these factors and systematically troubleshooting your reaction, you can significantly improve the conversion rates and achieve your desired results when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. learncbse.in [learncbse.in]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Managing steric hindrance effects of the isopropyl group in 4-Methylpent-2-ynoic acid
Technical Support Center: 4-Methylpent-2-ynoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This molecule presents unique synthetic challenges primarily due to the steric bulk of its isopropyl group, which significantly influences the reactivity of both the carboxylic acid and the internal alkyne functionalities. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating this sterically hindered building block into their synthetic routes. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common issues, providing you with the rationale needed to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound. Each entry details the probable cause rooted in steric and electronic effects and provides actionable solutions with detailed protocols.
Issue 1: Low or No Yield in Esterification with Secondary or Tertiary Alcohols
Q: I am attempting to synthesize an ester of this compound with 2-butanol (a secondary alcohol) using standard Fischer esterification conditions (H₂SO₄ catalyst, reflux in alcohol) and observing less than 10% conversion. What is causing this failure?
A:
Root Cause Analysis: The primary reason for the failure of Fischer esterification in this context is twofold, both related to steric hindrance.
-
Steric Shielding of the Carbonyl Carbon: The isopropyl group on C4 physically blocks the trajectory of the incoming alcohol nucleophile, significantly raising the activation energy for the tetrahedral intermediate formation.
-
Incompatibility with Hindered Alcohols: Fischer esterification works best with primary or simple secondary alcohols. With bulky secondary or tertiary alcohols, the acidic conditions favor alcohol dehydration and elimination (forming alkenes) over the slow esterification process.[1]
The direct acid-catalyzed approach is simply not potent enough to overcome the steric barrier presented by both the acid and the alcohol.
Strategic Solution: Carboxylic Acid Activation To overcome this, the carboxylic acid must be converted into a more reactive intermediate, an "activated ester," which is more susceptible to nucleophilic attack even by a hindered alcohol. The Steglich esterification is an exemplary method for this purpose.[1][2]
dot
Caption: Steglich esterification workflow for hindered acids.
Experimental Protocol: Steglich Esterification of this compound
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM), approximately 0.2 M concentration.
-
Addition of Reagents: Add the secondary/tertiary alcohol (1.2 equiv) followed by 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
DCC Addition: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. A white precipitate (dicyclohexylurea, DHU) will begin to form.[2]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, filter off the DHU precipitate through a Celite pad, washing with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to yield the pure ester.
| Method | Typical Conditions | Yield with Hindered Substrates | Key Limitation |
| Fischer Esterification | H₂SO₄ (cat.), Alcohol (solvent), Reflux | <10% | Fails due to high activation energy and side reactions. |
| Steglich Esterification | DCC, DMAP (cat.), DCM, 0°C to RT | 70-95%[1][2] | Stoichiometric urea byproduct must be removed. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol + DMAP | 80-99% | Requires formation of a mixed anhydride intermediate. |
Issue 2: Low Conversion in Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Q: I'm trying to perform a Sonogashira coupling between this compound and iodobenzene, but the reaction stalls at ~30% conversion, and I'm seeing significant amounts of a homocoupled diyne byproduct. How can I improve this?
A:
Root Cause Analysis: The reactivity of internal alkynes in coupling reactions is lower than that of terminal alkynes due to two primary factors:
-
Steric Hindrance: The isopropyl group and the carboxylic acid group flank the alkyne, impeding the coordination of the bulky palladium catalyst complex required for the catalytic cycle to proceed efficiently.[3]
-
Electronic Effects: The electron-donating nature of the isopropyl group slightly increases the electron density of the triple bond, making it less reactive towards the electron-rich metal center during certain steps of the catalytic cycle.[3]
-
Homocoupling (Glaser Coupling): The formation of a diyne byproduct is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) co-catalyst under aerobic conditions.[3]
Strategic Solution: Catalyst and Condition Optimization For sterically demanding internal alkynes, a more active catalyst system and refined conditions are necessary. Moving to a copper-free Sonogashira protocol can eliminate the primary pathway for the problematic homocoupling.
dot
Caption: Troubleshooting workflow for Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 equiv) and your aryl halide (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF). Add this compound (1.2 equiv) followed by a suitable base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir under argon. The absence of copper will suppress the Glaser coupling pathway.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: How does the isopropyl group sterically affect the alkyne and carboxylic acid functionalities differently?
A: The isopropyl group is located at the C4 position, which is alpha to the alkyne (C2-C3) and beta to the carboxylic acid's carbonyl carbon (C1). Therefore, its steric cone has a more direct and profound impact on reactions involving the alkyne. Nucleophiles or catalysts approaching the triple bond are significantly more hindered than those approaching the more distal carbonyl carbon. However, as seen in the esterification example, the hindrance is still substantial enough at the carbonyl center to prevent reactions with bulky reagents under standard conditions.
Q2: Does the isopropyl group affect the acidity of the carboxylic acid proton?
A: Yes, but only slightly. The isopropyl group is an electron-donating group (+I effect). This effect pushes electron density towards the carboxylate group, which slightly destabilizes the resulting carboxylate anion after deprotonation. A less stable conjugate base corresponds to a weaker acid. Therefore, this compound is expected to be a slightly weaker acid than an analogous alkynoic acid without the bulky alkyl group, such as pent-2-ynoic acid.[4]
Q3: Can I use bulky hydroborating agents to control the regioselectivity of alkyne hydration?
A: Absolutely. This is a key strategy for managing reactions at the alkyne. While standard hydration (e.g., using HgSO₄/H₂SO₄) would likely yield a mixture of ketones due to the similar steric environment at C2 and C3, a hydroboration-oxidation sequence offers superior control. Using a bulky borane like disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) will force the boron to add to the less sterically hindered C2 position of the alkyne.[5] Subsequent oxidation will then exclusively yield the ketone at the C3 position. This is a classic example of leveraging steric hindrance to achieve high regioselectivity.[5]
Q4: Are there any specific safety considerations when working with this compound?
A: Like many carboxylic acids, this compound should be treated as a corrosive substance. It can cause skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q5: How will the isopropyl group manifest in ¹H and ¹³C NMR spectra?
A: The isopropyl group will give rise to characteristic signals. In the ¹H NMR spectrum, you will observe a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH-). In the ¹³C NMR spectrum, you will see two signals corresponding to the isopropyl group: one for the two equivalent methyl carbons and one for the methine carbon. The presence of these specific splitting patterns and chemical shifts is a key indicator for confirming the structure.
References
Technical Support Center: Work-up Procedures for 4-Methylpent-2-ynoic Acid
Welcome to the technical support guide for handling reactions involving 4-Methylpent-2-ynoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this versatile building block. Here, we move beyond simple protocols to explain the chemical principles behind each step, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and handling of this compound, forming a foundation for the troubleshooting guide that follows.
Q1: What are the key chemical properties of this compound that influence its work-up?
A1: Understanding the structure of this compound is paramount. It possesses three key features:
-
A Carboxylic Acid Group (-COOH): This is the most important functional group for purification. It is acidic, allowing it to be deprotonated by a base to form a water-soluble carboxylate salt. This reversible reaction is the cornerstone of acid-base extraction.[1][2]
-
An Internal Alkyne (Triple Bond): The C≡C bond is relatively stable under standard work-up conditions but can be susceptible to hydration or other addition reactions under harsh acidic or basic conditions, especially with heating.
-
An Isopropyl Group: This bulky, non-polar group contributes to the molecule's overall low solubility in water when in its protonated (acid) form.[3]
Q2: What are the primary safety concerns when working with this compound?
A2: As a carboxylic acid, this compound should be handled as a corrosive substance.[4][5] Direct contact can cause severe skin burns and eye damage.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[7]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any vapors or dust.[7]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
Q3: My reaction solvent is a polar, water-miscible solvent like THF or Acetone. How does this affect the standard liquid-liquid extraction?
A3: This is a common and critical issue. A standard aqueous wash is ineffective if the organic solvent is miscible with water.
-
Procedure: First, you must remove the bulk of the water-miscible solvent, typically using a rotary evaporator.
-
Causality: After concentration, the reaction residue (containing your product, byproducts, and reagents) must be re-dissolved in a water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane (DCM). This new solution can then be subjected to a standard acid-base liquid-liquid extraction.[8]
Q4: Which base should I choose for the extraction? Sodium Bicarbonate, Sodium Carbonate, or Sodium Hydroxide?
A4: The choice of base is a critical decision based on the other functional groups present in your reaction mixture.
| Base | pKa of Conjugate Acid | Strength | Recommended Use |
| Sodium Bicarbonate (NaHCO₃) | ~6.4 (for H₂CO₃) | Weak | Ideal for most cases. It is selective for carboxylic acids and will not deprotonate less acidic functional groups like phenols or thiols.[2] |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (for HCO₃⁻) | Medium | Use if your mixture contains components (like some phenols) that you also wish to extract along with the carboxylic acid. |
| Sodium Hydroxide (NaOH) | ~15.7 (for H₂O) | Strong | Use with caution. NaOH is non-selective and can cause hydrolysis of esters or promote side reactions with other sensitive functional groups. |
-
Expert Insight: Always start with the mildest base sufficient for the job. For isolating this compound from a neutral or basic mixture, saturated sodium bicarbonate is the gold standard. It effectively deprotonates the acid without risking unwanted side reactions.
Part 2: Troubleshooting Guide: Common Work-up Scenarios
This section provides a systematic approach to resolving the most frequent and frustrating issues encountered during the work-up of reactions involving this compound.
Scenario 1: Low or No Yield After Extraction and Acidification
Q: I performed a standard basic wash, followed by acidification of the aqueous layer, but I recovered very little or no solid product. Where did my compound go?
A: This is a classic work-up problem with several potential causes. Follow this diagnostic workflow.
Workflow: Diagnosing Low Product Recovery
Caption: A decision tree for troubleshooting low product yield.
-
Causality & Explanation:
-
Incomplete Extraction: this compound will only move into the aqueous layer if it is deprotonated. If you don't use enough base or don't mix the layers sufficiently, some of your product will remain in the organic layer. Solution: Always test the pH of the aqueous layer after the final wash; it should be basic. If it's neutral or acidic, your extraction was incomplete.[9]
-
Incomplete Acidification: The carboxylate salt is water-soluble. To make it precipitate, you must fully protonate it by lowering the pH. Solution: Add acid until the solution is strongly acidic (pH 1-2). Use a glass rod to spot the solution onto pH paper; do not dip the paper in your flask.
-
Product Solubility ("Salting Out"): Even in its neutral form, the acid has slight water solubility.[3][10] If your product concentration is low, it may remain dissolved. Solution: After acidification, add solid NaCl or a saturated brine solution to the aqueous layer.[9] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing your product to precipitate or making it easier to back-extract.
-
Scenario 2: A Stubborn Emulsion Forms During Extraction
Q: I've mixed my organic and aqueous layers, and now they won't separate. I have a single, cloudy layer. How can I break this emulsion?
A: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants (like certain salts or charged byproducts). They are a common nightmare.[11]
-
Immediate Actions (Least to Most Aggressive):
-
Be Patient: Let the separatory funnel sit undisturbed for 10-20 minutes. Sometimes, time is all that is needed.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. This can help the droplets coalesce.
-
Add Brine: Add a small volume of saturated NaCl (brine) solution. This is often the most effective method. It increases the polarity of the aqueous layer, disrupting the forces stabilizing the emulsion.[9]
-
Gentle Heating: Gently warm the funnel with a heat gun or in a warm water bath. This can decrease viscosity and help break the emulsion (use with caution for volatile solvents like diethyl ether).
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective, though cumbersome, solution.
-
Workflow: Breaking a Work-up Emulsion
Caption: A sequential guide to breaking emulsions.
Scenario 3: The Isolated Product is Impure
Q: I recovered my product, but NMR/TLC analysis shows it's contaminated. What is the likely contaminant and how do I remove it?
A: The identity of the impurity dictates the solution. The most common contaminants are unreacted starting materials or neutral byproducts.
-
Problem: Contamination with a Neutral Compound
-
Likely Cause: Insufficient washing of the organic layer before extraction or insufficient washing of the precipitated product. The neutral compound was physically trapped (occluded) within the precipitated carboxylic acid.
-
Protocol: Purification by Re-extraction
-
Dissolve the impure, solid product in a suitable organic solvent (e.g., diethyl ether).
-
Wash this solution 2-3 times with a saturated NaHCO₃ solution, collecting the aqueous layers.
-
The neutral impurity will remain in the organic layer, which can now be discarded.
-
Combine the aqueous layers from the wash.
-
Cool the aqueous solution in an ice bath and re-acidify with 1M HCl to a pH of ~2.
-
Collect the precipitated, now pure, this compound by vacuum filtration.
-
Wash the solid filter cake with cold deionized water to remove any residual salts.
-
-
-
Problem: Potential for Decarboxylation
-
Likely Cause: While less common for α,β-alkynoic acids than some other unsaturated acids, decarboxylation (loss of CO₂) can be induced by excessive heat or very strong acidic conditions.[12]
-
Preventative Measures:
-
Avoid high temperatures during the reaction and work-up.
-
Use the mildest acidic/basic conditions possible.
-
If decarboxylation is suspected, purification by column chromatography may be necessary to separate the desired acid from the non-polar hydrocarbon byproduct.
-
-
References
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Methyl-2-pentenoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synerzine.com [synerzine.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Removing unreacted starting materials from 4-Methylpent-2-ynoic acid
Welcome to the technical support guide for the purification of 4-methylpent-2-ynoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials. Here, we provide troubleshooting guidance and detailed protocols in a practical question-and-answer format to address common purification issues.
Introduction to Purification Challenges
The synthesis of this compound, often achieved through the carboxylation of a terminal alkyne like 3-methyl-1-butyne, presents a common yet critical challenge: the efficient removal of unreacted, neutral organic starting materials from the desired acidic product. The success of subsequent synthetic steps and the validity of biological assays are contingent on the purity of this key intermediate. This guide will focus on the principles and practical application of acid-base extraction, a robust technique for this specific separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude reaction mixture is a complex organic solution. How do I begin to isolate the this compound?
The most effective initial step is an acid-base extraction. This technique leverages the acidic nature of your carboxylic acid product to separate it from neutral organic starting materials. By treating the mixture with a base, you can selectively convert the carboxylic acid into its water-soluble salt, allowing for its extraction into an aqueous layer.[1][2][3][4]
Causality: Carboxylic acids, while often having limited solubility in water, readily deprotonate in the presence of a base to form carboxylate salts.[1][4] These salts are ionic and thus highly soluble in aqueous solutions, whereas the unreacted neutral starting materials (like the parent alkyne) remain in the organic solvent.[4]
Q2: What is the best choice of base for the extraction? Should I use a strong or weak base?
For the extraction of a carboxylic acid, a weak base like sodium bicarbonate (NaHCO₃) is often sufficient and preferable to a strong base like sodium hydroxide (NaOH).[2][5]
Expertise & Experience: While a strong base will certainly deprotonate the carboxylic acid, it can also potentially react with other functional groups in your starting materials or product. Sodium bicarbonate is a milder base and is selective for deprotonating the more acidic carboxylic acid, leaving other less acidic organic compounds in the organic layer.[5][6]
Q3: I've performed the basic extraction, but my final product is still impure. What could have gone wrong?
Several factors can lead to an impure final product after extraction:
-
Incomplete Extraction: The extraction may not have been performed enough times to completely transfer the carboxylate salt to the aqueous layer. It is often recommended to perform multiple extractions with smaller volumes of the basic solution.
-
Insufficient Acidification: During the recovery of the carboxylic acid from the aqueous layer, it is crucial to add enough acid to fully protonate the carboxylate salt.[2] If the solution is not sufficiently acidic, some of the product will remain dissolved in the aqueous layer as the salt, leading to a lower yield.[2] It is advisable to check the pH of the aqueous solution with litmus paper to ensure it is acidic.
-
Emulsion Formation: Sometimes, a stable emulsion can form at the interface of the organic and aqueous layers, trapping some of the product. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Q4: After acidification of the aqueous layer, my product oiled out instead of precipitating as a solid. How should I proceed?
If the this compound separates as an oil rather than a solid, you should perform a back-extraction.[4][5] This involves extracting the acidified aqueous solution with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate). The neutral carboxylic acid will be more soluble in the organic solvent than in the acidic aqueous solution.[5] You can then dry the organic extract and remove the solvent to obtain your product.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol details the separation of this compound from neutral organic starting materials.
Materials:
-
Crude reaction mixture containing this compound and unreacted starting materials
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Separatory funnel
-
Erlenmeyer flasks
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Initial Extraction: Add a volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel, and gently invert and shake, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral impurities, and the bottom layer will be the aqueous phase containing the sodium 4-methylpent-2-ynoate.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh portions of saturated sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid salt. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of this compound should form.[1][7]
-
Isolation:
-
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water and allow it to air dry.
-
If an oil forms: Extract the acidified aqueous solution with three portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.[5]
-
Protocol 2: Recrystallization for Further Purification
If the product obtained from the acid-base extraction still contains impurities, recrystallization can be employed for further purification.[8][9][10]
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair, such as toluene/hexane or ethanol/water, can also be effective.[11]
-
Dissolution: Place the crude acid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[8]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified product should form. The cooling process can be further aided by placing the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[8]
Data Presentation
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₆H₈O₂ | 112.13 | 39 | 215.6 (predicted) | Slightly soluble in water |
| 3-Methyl-1-butyne | C₅H₈ | 68.12 | -90 | 28 | Insoluble in water |
Data sourced from[12] and other chemical databases.
Visualizations
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying this compound via acid-base extraction.
Decision Tree for Troubleshooting Purification
Caption: Troubleshooting guide for the purification of this compound.
References
- 1. vernier.com [vernier.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. This compound | 65199-69-1 [amp.chemicalbook.com]
Technical Support Center: Byproduct Identification in 4-Methylpent-2-ynoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-methylpent-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Achieving high purity of this compound is paramount for its successful application in subsequent research and development stages. This resource provides in-depth, experience-driven advice to help you identify, understand, and mitigate common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations that suggest the presence of byproducts.
Q1: My ¹H NMR spectrum shows unexpected signals between δ 5.0-6.0 ppm. What are they?
A: The appearance of signals in this region is a strong indicator of the formation of the isomeric byproduct, 4-methylpenta-2,3-dienoic acid .[1] This allene is a common impurity in the carboxylation of terminal alkynes. The protons attached to the allene carbons are responsible for these characteristic downfield shifts. To confirm, you should acquire a ¹³C NMR, where the central carbon of the allene typically appears at a very deshielded chemical shift (>200 ppm).
Q2: My reaction yield is significantly lower than expected, and I observed vigorous bubbling during the acidic workup. What is the likely cause?
A: This points towards decarboxylation of the desired product. Ynoic acids can be unstable, particularly under acidic conditions or when heated, leading to the loss of CO₂ and formation of the corresponding alkyne (in this case, 3-methyl-1-butyne).[2] Careful control of pH and temperature during the workup is crucial to prevent this product loss.
Q3: Thin Layer Chromatography (TLC) of my crude product shows a non-polar spot that runs close to the solvent front, much higher than my product spot. What could this be?
A: This is very likely unreacted starting material, 3-methyl-1-butyne . Its high volatility and non-polar nature cause it to have a high Rf value. This indicates an incomplete reaction, which could be due to several factors including insufficient base, poor quality reagents, or inadequate reaction time.
Q4: How can I definitively confirm the structures of these byproducts?
A: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides detailed structural information to distinguish between the desired product and its isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like unreacted starting material. Carboxylic acids often require derivatization to improve their volatility for GC-MS analysis.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the desired acid from non-volatile byproducts.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The C≡C stretch of the alkyne (product) will be distinct from the C=C=C stretch of the allene (byproduct).
Section 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into the mechanisms of byproduct formation and detailed strategies for their mitigation and removal.
Guide 1: The Allenic Isomer - 4-Methylpenta-2,3-dienoic acid
The formation of an allene is one of the most frequently encountered problems in the synthesis of yn-oic acids via carboxylation of a terminal alkyne.
Causality & Mechanism:
The synthesis of this compound typically involves the deprotonation of 3-methyl-1-butyne with a strong base (like n-butyllithium or Cs₂CO₃) to form an acetylide, which then attacks carbon dioxide.[6][7] However, the intermediate acetylide can exist in equilibrium with a propargyl/allenyl anion. If the carboxylation occurs at the γ-carbon instead of the α-carbon, the allenic acid byproduct is formed.
Caption: Equilibrium between acetylide and allenyl anions leading to product and byproduct.
Identification & Characterization:
The key to identifying the allenic byproduct lies in comparing the spectral data with the expected data for the desired product.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| This compound | ~1.2 (d, 6H), ~2.8 (sept, 1H) | ~20 (CH₃), ~25 (CH), ~70-80 (C≡C), ~160 (C=O) | ~2200-2250 (C≡C), ~1700 (C=O) |
| 4-Methylpenta-2,3-dienoic acid | ~1.8 (d, 6H), ~5.5-6.0 (m, 2H) | ~20 (CH₃), ~90-100 (C=C=C), ~210 (C=C=C), ~1700 (C=O) | ~1950-1980 (C=C=C), ~1700 (C=O) |
Mitigation Strategies:
-
Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C), especially during the addition of the base and CO₂, can suppress the isomerization to the more thermodynamically stable allenyl anion.
-
Choice of Base: While strong bases like n-BuLi are common, milder bases like Cs₂CO₃ have been shown to be effective and can sometimes offer better selectivity.[8]
-
Solvent Effects: The choice of solvent can influence the equilibrium. Aprotic polar solvents like DMF or DMSO are often used.[8]
Guide 2: Incomplete Reactions & Low Yields
Low yields are a common frustration in synthesis.[9][10] Systematically troubleshooting the cause is key to improving the outcome.
Caption: A systematic workflow for diagnosing and solving low yield issues.
Common Causes & Solutions:
-
Reagent Quality:
-
Base: Organolithium reagents like n-BuLi degrade over time. Titrate your n-BuLi solution before use to determine its exact molarity.
-
Solvents: Ensure all solvents are rigorously dried. Water will quench the strong base and the acetylide anion.
-
CO₂ Source: Use high-purity CO₂ gas or freshly crushed dry ice. Atmospheric moisture can contaminate dry ice over time.
-
-
Reaction Conditions:
-
Temperature: As mentioned, low temperatures are often critical. Ensure your cooling bath is maintained throughout the reaction.
-
Addition Rate: Add the base slowly to the alkyne solution to avoid localized heating.
-
Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Workup & Purification:
-
Decarboxylation: During the acidic quench, keep the solution cold (ice bath) and avoid using strong, hot acids.
-
Extraction: Carboxylic acids can sometimes form emulsions during extraction. Using brine (saturated NaCl solution) can help break these up. Ensure the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the carboxylate and drive it into the organic layer.
-
Section 3: Standard Analytical Protocols
Protocol 3.1: Sample Preparation and ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of your crude or purified product into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range of chemical shifts (approx. 0-12 ppm).
-
Analysis: Integrate the relevant peaks. Compare the integration of byproduct signals to the product signals to estimate the purity.
Protocol 3.2: Derivatization and GC-MS Analysis for Volatiles
This protocol is designed to detect unreacted starting material and other volatile byproducts. Carboxylic acids are not volatile enough for standard GC and must be derivatized.[4]
-
Sample Prep: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Derivatization (Esterification):
-
Add a derivatizing agent, such as diazomethane (use with extreme caution) or, more safely, a mixture of an alcohol (e.g., methanol) with a catalytic amount of acid (e.g., H₂SO₄) followed by gentle heating.
-
Alternatively, use a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
-
Quench & Extraction: Neutralize the reaction and extract the resulting methyl ester or silyl ester into a non-polar solvent like hexane.
-
GC-MS Injection: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
Analysis: Program the GC with a suitable temperature gradient to separate the components. Analyze the resulting mass spectra by comparing them to a known library (e.g., NIST) to identify the unreacted alkyne and the derivatized product and byproducts.
References
- 1. 4-Methylpenta-2,3-dienoic acid|CAS 60221-74-1 [benchchem.com]
- 2. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 6. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Methylpent-2-ynoic Acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive technique for the structural elucidation of organic molecules. This guide provides an in-depth predictive analysis of the ¹H and ¹³C NMR spectra for 4-methylpent-2-ynoic acid. In the absence of a publicly available, assigned experimental spectrum, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to forecast the chemical shifts, multiplicities, and integration patterns. We will compare the predicted spectral features with those of its alkene analogue (4-methylpent-2-enoic acid) and its non-carboxylated parent alkyne (4-methyl-2-pentyne) to highlight the distinct influence of the alkyne and carboxylic acid functionalities. Furthermore, this guide presents a rigorous, field-proven experimental protocol for acquiring high-resolution NMR data for this class of compounds, ensuring researchers can confidently validate these predictions in their own laboratories.
Predictive ¹H NMR Spectral Analysis of this compound
The structure of this compound dictates the presence of four chemically distinct proton environments. The interpretation of its proton NMR spectrum relies on understanding the electronic environment of each proton, which influences its chemical shift, and its proximity to neighboring protons, which determines its splitting pattern (multiplicity).[1][2]
-
Structure and Proton Environments:
-
H_a: The acidic proton of the carboxylic acid group.
-
H_b: The methine proton of the isopropyl group.
-
H_c: The six equivalent methyl protons of the isopropyl group.
(Note: There are no protons on the alkyne carbons, C2 and C3.)
-
A detailed prediction of the ¹H NMR spectrum is summarized below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| H_a (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid protons are highly deshielded and typically appear as broad singlets far downfield. Their chemical shift can be highly dependent on concentration and solvent. |
| H_b (-CH) | 2.6 - 3.0 | Septet | 1H | This methine proton is adjacent to six equivalent methyl protons (H_c), leading to a septet according to the n+1 rule (6+1=7).[3] Its position is shifted downfield due to the deshielding effect of the adjacent alkyne moiety. |
| H_c (-CH₃)₂ | 1.1 - 1.3 | Doublet | 6H | These six methyl protons are equivalent. They are coupled to the single methine proton (H_b), resulting in a doublet (1+1=2). This is a characteristic pattern for an isopropyl group.[3] |
Predictive ¹³C NMR Spectral Analysis of this compound
The molecule possesses six unique carbon atoms. The predicted ¹³C NMR spectrum is crucial for confirming the carbon skeleton.
-
Structure and Carbon Environments:
-
C1: The carbonyl carbon of the carboxylic acid.
-
C2 & C3: The sp-hybridized carbons of the alkyne.
-
C4: The methine carbon of the isopropyl group.
-
C5 & C5': The two equivalent methyl carbons of the isopropyl group.
-
The predicted chemical shifts are detailed in the following table.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1 (-COOH) | 155 - 165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[4] |
| C2 (-C≡) | 70 - 80 | This sp-hybridized carbon is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift relative to C3. |
| C3 (≡C-) | 85 - 95 | This sp-hybridized carbon is substituted with the isopropyl group and is typically found further downfield than the terminal alkyne carbon in similar structures. |
| C4 (-CH) | 25 - 35 | This sp³-hybridized methine carbon is in a typical aliphatic region. |
| C5, C5' (-CH₃)₂ | 20 - 25 | These equivalent methyl carbons are in the upfield aliphatic region of the spectrum.[4] |
Comparative Spectral Analysis: Isolating Functional Group Effects
To substantiate our predictions, we compare the expected spectral features of this compound with the known data of two structurally related molecules. This comparison allows us to isolate the electronic effects of the alkyne (C≡C) versus an alkene (C=C) and the presence versus absence of the carboxylic acid group.
Alkyne vs. Alkene: Comparison with 4-Methylpent-2-enoic Acid
By replacing the triple bond with a double bond, we can observe the change in shielding and coupling. The alkene analogue, 4-methylpent-2-enoic acid, introduces vinylic protons, which are absent in our target molecule.
Table 3.1: ¹H and ¹³C NMR Comparison
| Compound | Key Protons | Approx. δ (ppm) | Key Carbons | Approx. δ (ppm) |
| This compound (Predicted) | Isopropyl -CH | 2.6 - 3.0 | Alkyne C2, C3 | 70-80, 85-95 |
| 4-Methylpent-2-enoic acid (Experimental) [5][6] | Vinylic -CH= | 5.8 - 7.1 | Alkene C2, C3 | ~120, ~155 |
| Isopropyl -CH | ~2.5 |
The most dramatic difference is in the chemical shifts of the carbons involved in the multiple bond. The sp² carbons of the alkene are significantly more deshielded (~120-155 ppm) than the predicted sp carbons of the alkyne (70-95 ppm).[4][7] This counterintuitive shielding of alkyne carbons is a well-documented effect of magnetic anisotropy, where the circulation of π-electrons in the triple bond induces a local magnetic field that opposes the applied field along the bond axis.
Effect of the Carboxylic Acid: Comparison with 4-Methyl-2-pentyne
Removing the carboxylic acid group allows us to evaluate its powerful electron-withdrawing (deshielding) effect.
Table 3.2: ¹H NMR Comparison
| Compound | Protons Adjacent to Multiple Bond | Approx. δ (ppm) |
| This compound (Predicted) | Isopropyl -CH | 2.6 - 3.0 |
| 4-Methyl-2-pentyne (Experimental) [8] | Isopropyl -CH | ~2.4 |
The presence of the -COOH group in this compound is predicted to shift the adjacent isopropyl methine proton (H_b) further downfield compared to its position in 4-methyl-2-pentyne, demonstrating the strong deshielding influence of the carboxyl functionality.
Recommended Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a systematic approach to data acquisition.[9] The following protocol is a self-validating system designed for small organic molecules like this compound.
Sample Preparation
-
Mass Determination: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[10][11] Using a higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[12] Gentle vortexing or warming may aid dissolution.
-
Filtration and Transfer: To avoid spectral artifacts from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. Solid particles can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Internal Standard (Optional): For precise chemical shift calibration, a small amount of a reference standard like tetramethylsilane (TMS) can be added, although modern spectrometers often reference the residual solvent peak.
Data Acquisition Workflow
The following diagram outlines the standard workflow from sample insertion to final data analysis.
Caption: Standard workflow for NMR spectral acquisition and analysis.
The Role of 2D NMR in Unambiguous Assignment
While 1D spectra provide foundational data, complex structures or ambiguous signals often necessitate 2D NMR experiments for definitive assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the isopropyl methine proton (H_b) and the methyl protons (H_c). A cross-peak would appear at the intersection of the chemical shifts of these two signals.[13]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be invaluable for assigning the quaternary alkyne carbons. We would expect to see correlations from the isopropyl methyl protons (H_c) to both the methine carbon (C4) and the alkyne carbon (C3), and from the methine proton (H_b) to the alkyne carbons (C2 and C3), definitively confirming the molecular connectivity.[13]
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining theoretical principles with comparative analysis of related compounds, we have established a clear set of expected spectral parameters. The unique signatures—including the absence of vinylic protons, the characteristic shielded chemical shifts of the sp-hybridized carbons, and the deshielding effects of the carboxylic acid—provide a distinct spectral fingerprint. The provided experimental protocol offers a reliable method for obtaining high-fidelity data, which, when combined with advanced 2D techniques, will enable unambiguous structural verification for researchers in the fields of chemical synthesis and drug development.
References
- 1. azooptics.com [azooptics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. 4-METHYL-2-PENTYNE(21020-27-9) 1H NMR [m.chemicalbook.com]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. scribd.com [scribd.com]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. emerypharma.com [emerypharma.com]
4-Methylpent-2-ynoic acid IR spectroscopy characterization
An In-Depth Guide to the Infrared Spectroscopy Characterization of 4-Methylpent-2-ynoic Acid: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, unambiguous structural elucidation is paramount. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive analytical technique for identifying functional groups and confirming molecular identity. This guide provides a comprehensive analysis of the IR spectral characteristics of this compound, a molecule incorporating a carboxylic acid, an internal alkyne, and an isopropyl moiety.
By dissecting its expected spectral features and comparing them with its alkene and alkane analogues—4-methylpent-2-enoic acid and 4-methylpentanoic acid—this document serves as a practical reference for spectral interpretation and experimental design.
The Scientific Rationale: Why IR Spectroscopy?
The principle of infrared spectroscopy is rooted in the absorption of IR radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] Each functional group possesses a unique set of vibrational frequencies (stretching, bending, scissoring), resulting in a characteristic "fingerprint" in the IR spectrum.[2] For a molecule like this compound, IR spectroscopy is exceptionally well-suited to confirm the simultaneous presence of the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon triple bond (C≡C), which are the defining features of an α,β-alkynoic acid.
Predicted IR Spectrum of this compound
The structure of this compound dictates a unique combination of absorption bands. The interpretation relies on understanding the contributions from the carboxylic acid and the internal alkyne, as modified by their electronic and spatial relationship.
The Carboxylic Acid Motif (-COOH)
Carboxylic acids present one of the most recognizable set of peaks in an IR spectrum, primarily due to strong intermolecular hydrogen bonding, which causes them to exist as dimers in the condensed phase.[3]
-
O–H Stretching: This is the most conspicuous feature. It appears as an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][4] This significant broadening is a direct consequence of the hydrogen-bonded dimer formation.[5] This band will often overlap with the C-H stretching region.[3]
-
C=O Stretching: The carbonyl group of a carboxylic acid gives rise to a strong, sharp absorption. In a saturated aliphatic acid, this peak is typically found around 1710 cm⁻¹ for the hydrogen-bonded dimer. For this compound, the C=O group is conjugated with the C≡C triple bond. This conjugation delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretch is anticipated to appear at a lower wavenumber, likely in the 1690-1715 cm⁻¹ range.[1][5]
-
C–O Stretching and O–H Bending: The spectrum will also feature a C–O stretching vibration, coupled with O-H in-plane bending, which typically appears as a medium-intensity band in the 1210-1320 cm⁻¹ region.[3] An additional broad O–H out-of-plane bend is often observed near 920 cm⁻¹.[3]
The Internal Alkyne Motif (-C≡C-)
-
C≡C Stretching: The carbon-carbon triple bond stretch in alkynes occurs in the 2100-2260 cm⁻¹ region.[6] In this compound, the alkyne is internal and asymmetrical due to the differing substituents (an isopropyl group and a carboxylic acid group). This asymmetry induces a dipole moment change during vibration, making the absorption IR-active. However, internal alkynes generally produce weaker signals than terminal alkynes.[7] Therefore, a weak to medium, sharp absorption is expected in the 2200-2260 cm⁻¹ range.
The Alkyl Framework (Isopropyl Group and sp³ C-H)
-
C-H Stretching: The molecule contains sp³-hybridized carbons in the isopropyl group. These will produce characteristic C-H stretching absorptions in the 2850-3000 cm⁻¹ region.[2] These sharp peaks will appear superimposed on the broad O-H absorption band.[5]
-
C-H Bending: The isopropyl group will also show characteristic C-H bending vibrations. A distinctive feature is a pair of bands of medium intensity near 1385 cm⁻¹ and 1370 cm⁻¹, indicative of the gem-dimethyl structure.
A Comparative Analysis: Distinguishing Alkyne, Alkene, and Alkane Analogues
The true power of IR spectroscopy is revealed in comparing structurally similar molecules. By analyzing the spectra of 4-methylpentanoic acid and 4-methylpent-2-enoic acid alongside the target compound, the unique spectral signature of the alkyne becomes evident.
| Vibrational Mode | 4-Methylpentanoic Acid (Alkane) | 4-Methylpent-2-enoic Acid (Alkene) | This compound (Alkyne) | Causality of Difference |
| O–H Stretch | ~2500-3300 cm⁻¹ (very broad) | ~2500-3300 cm⁻¹ (very broad) | ~2500-3300 cm⁻¹ (very broad) | The carboxylic acid dimer dominates; minimal change expected. |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Present in all three due to the isopropyl group. |
| C-H Stretch (sp²) | N/A | ~3000-3100 cm⁻¹ (medium) | N/A | Unique to the alkene C=C-H bond.[2] |
| C=O Stretch | ~1710 cm⁻¹ | ~1690-1700 cm⁻¹ | ~1690-1715 cm⁻¹ | Frequency is lowered in the alkene and alkyne due to conjugation with the unsaturated bond.[1] |
| C=C Stretch | N/A | ~1640-1680 cm⁻¹ (medium) | N/A | The defining peak for the alkene functional group.[6] |
| C≡C Stretch | N/A | N/A | ~2200-2260 cm⁻¹ (weak-medium, sharp) | The defining peak for the alkyne functional group.[6] |
This comparison demonstrates that while the carboxylic acid absorptions remain largely consistent, the key distinguishing features lie in the "unsaturated" region of the spectrum (1600-2300 cm⁻¹) and the C-H stretching region above 3000 cm⁻¹. The absence of a C=C stretch and sp² C-H stretch, coupled with the appearance of a sharp C≡C stretch, provides definitive evidence for the this compound structure.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
To ensure data is trustworthy and reproducible, the following protocol for analysis via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is recommended. ATR-FTIR is ideal for liquid samples like this compound, requiring minimal sample preparation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).
-
Verify the cleanliness of the ATR crystal (typically diamond or zinc selenide) by running a background scan. The resulting spectrum should be a flat line with no significant peaks, especially in the atmospheric H₂O and CO₂ regions (~3700 cm⁻¹ and ~2350 cm⁻¹).
-
If contaminants are present, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then dry completely.
-
-
Background Collection:
-
With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics) and will be automatically subtracted from the sample spectrum.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for co-addition to improve signal-to-noise ratio.
-
-
Sample Application:
-
Place a single drop (approximately 5-10 µL) of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
Self-Validation Check: The amount of sample should be sufficient to produce a strong spectrum where the most intense peak (likely the C=O stretch) has a transmittance between 10-50% (or an absorbance of ~0.3-1.0). If the signal is too strong (flat-bottomed peaks), use less sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically perform the background subtraction.
-
-
Data Processing and Cleaning:
-
After acquisition, process the spectrum. Apply an ATR correction if necessary, which accounts for the variation in the depth of penetration of the IR beam with wavelength.
-
Clean the ATR crystal thoroughly with a solvent that will dissolve the sample, followed by a final rinse with a volatile solvent like isopropanol. Confirm cleanliness with another background check.
-
Visualizing the Workflow and Structure
To further clarify the process and molecular features, the following diagrams are provided.
Caption: ATR-FTIR experimental workflow for liquid sample analysis.
Caption: Key vibrational modes of this compound.
Conclusion
The infrared spectrum of this compound is highly characteristic, defined by the confluence of a conjugated carboxylic acid and an internal alkyne. The definitive features for structural confirmation are the extremely broad O-H stretch (2500-3300 cm⁻¹), a strong conjugated C=O stretch (~1690-1715 cm⁻¹), and a sharp, weak-to-medium C≡C stretch (~2200-2260 cm⁻¹). Comparative analysis against its saturated and alkene analogues provides an unequivocal method for identifying the carbon-carbon triple bond, which is the most distinctive feature of this molecule. By following the detailed experimental protocol, researchers can reliably obtain high-quality data for confident structural characterization.
References
- 1. echemi.com [echemi.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
A Comparative Guide to the Synthesis of 4-Methylpent-2-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpent-2-ynoic acid is a specialty chemical whose unique structure, featuring a terminal alkyne and a carboxylic acid moiety, makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The selection of an appropriate synthetic route is paramount and depends on factors such as desired scale, cost, available starting materials, and safety considerations. This guide will explore and compare the most prevalent methods for its preparation.
Route 1: Carboxylation of a Terminal Alkyne
The direct carboxylation of the corresponding terminal alkyne, 3-methyl-1-butyne, is a common and atom-economical approach to synthesize this compound. This transformation is typically achieved through the formation of an organometallic intermediate, which then reacts with carbon dioxide.
Method 1A: Grignard-mediated Carboxylation
This classical approach involves the deprotonation of 3-methyl-1-butyne using a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).[1][2]
Mechanism: The terminal proton of the alkyne is sufficiently acidic to be removed by a strong base like a Grignard reagent, forming an alkynyl Grignard reagent. This nucleophilic species then attacks the electrophilic carbon of CO2. A subsequent acidic workup protonates the resulting carboxylate to yield the final carboxylic acid.[3][4]
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of an alkyl halide (e.g., ethyl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (e.g., ethylmagnesium bromide).
-
Formation of the Alkynyl Grignard: To the freshly prepared Grignard reagent at 0 °C, add a solution of 3-methyl-1-butyne in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.
-
Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath) and add an excess of crushed dry ice in small portions. The reaction is typically vigorous.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography.
Method 1B: Organolithium-mediated Carboxylation
An alternative to the Grignard approach is the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to deprotonate the alkyne.
Mechanism: n-BuLi is a stronger base than Grignard reagents and readily deprotonates terminal alkynes. The resulting lithium acetylide is highly nucleophilic and reacts efficiently with carbon dioxide. The workup is similar to the Grignard method.
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 3-methyl-1-butyne in anhydrous THF. Cool the solution to -78 °C and add a solution of n-BuLi in hexanes dropwise. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over an excess of crushed dry ice.
-
Workup and Purification: Follow the same workup, extraction, and purification procedures as described for the Grignard-mediated carboxylation.[5]
Route 2: Oxidation of 4-Methylpent-2-yn-1-ol
Another viable synthetic strategy involves the oxidation of the corresponding propargyl alcohol, 4-methylpent-2-yn-1-ol. The choice of oxidant is crucial to achieve a high yield of the carboxylic acid without over-oxidation or side reactions.[6][7]
Method 2A: Jones Oxidation
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids.[6]
Mechanism: The primary alcohol is first oxidized to an aldehyde. In the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[6][8]
-
Preparation of Jones Reagent: Dissolve chromium trioxide in water, and then slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Oxidation: In a flask equipped with a dropping funnel and a thermometer, dissolve 4-methylpent-2-yn-1-ol in acetone. Cool the solution in an ice bath and add the prepared Jones reagent dropwise, maintaining the temperature below 20 °C.
-
Workup: After the addition is complete and the reaction is stirred for a few hours, quench the excess oxidant by adding isopropanol until the orange color disappears and a green precipitate of chromium(III) salts forms.
-
Extraction and Purification: Filter the reaction mixture and extract the filtrate with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by distillation or chromatography.
Method 2B: Two-step Oxidation via the Aldehyde
For sensitive substrates or to avoid the use of chromium-based reagents, a two-step oxidation can be employed. The primary alcohol is first oxidized to the aldehyde using a milder oxidant, followed by oxidation of the aldehyde to the carboxylic acid.
Step 1: Alcohol to Aldehyde Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be used to isolate the intermediate aldehyde, 4-methylpent-2-ynal.[7]
Step 2: Aldehyde to Carboxylic Acid The isolated aldehyde can then be oxidized to the carboxylic acid using various reagents, such as sodium chlorite (NaClO2) in the presence of a phosphate buffer and a chlorine scavenger.[9]
Comparison of Synthetic Routes
| Parameter | Grignard Carboxylation | Organolithium Carboxylation | Jones Oxidation | Two-Step Oxidation |
| Starting Material | 3-Methyl-1-butyne | 3-Methyl-1-butyne | 4-Methylpent-2-yn-1-ol | 4-Methylpent-2-yn-1-ol |
| Key Reagents | Mg, Alkyl Halide, CO2 | n-BuLi, CO2 | CrO3, H2SO4, Acetone | PCC/DMP, NaClO2 |
| Yield | Good to Excellent | Excellent | Good | Good to Excellent |
| Scalability | Good | Good | Moderate (exotherm, waste) | Good |
| Safety Concerns | Flammable ethers, reactive Grignard | Pyrophoric n-BuLi | Carcinogenic Cr(VI), strong acid | Toxic reagents (PCC, DMP) |
| Cost | Generally low | Moderate (n-BuLi) | Low reagent cost, high waste disposal cost | Higher reagent cost |
| Simplicity | One-pot | One-pot | One-pot | Two distinct steps |
Visualization of Synthetic Pathways
References
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. homework.study.com [homework.study.com]
- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. leah4sci.com [leah4sci.com]
- 5. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Reactivity comparison of 4-Methylpent-2-ynoic acid with other alkynoic acids
Introduction
In the landscape of modern organic synthesis and drug development, alkynoic acids represent a versatile class of building blocks. Their inherent reactivity, conferred by the presence of both a carboxylic acid and an alkyne functional group, allows for a diverse array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-methylpent-2-ynoic acid against other structurally related alkynoic acids, such as pent-2-ynoic acid and hex-2-ynoic acid. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the chemical behavior of these valuable synthons. While direct comparative kinetic data for these specific compounds is not extensively available in the literature, this guide synthesizes fundamental principles of organic chemistry to offer reasoned predictions and detailed experimental protocols for comparative analysis.
The Structural Landscape: Electronic and Steric Considerations
The reactivity of an alkynoic acid is primarily dictated by the electronic environment of the alkyne and carboxylic acid moieties, as well as the steric hindrance around these reactive centers. The key to understanding the comparative reactivity of this compound lies in the influence of its isopropyl group at the C4 position, relative to the ethyl group in pent-2-ynoic acid and the propyl group in hex-2-ynoic acid.
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). This effect can influence the electron density of the alkyne's triple bond and the acidity of the carboxylic acid. The isopropyl group in this compound is slightly more electron-donating than the ethyl group in pent-2-ynoic acid. This subtle difference can impact the stability of intermediates in various reactions.
Steric Effects: The spatial arrangement of atoms can significantly impact reaction rates by hindering the approach of reagents.[1][2] The isopropyl group is bulkier than an ethyl or n-propyl group, introducing greater steric hindrance at the C4 position, which is adjacent to the alkyne.[3] This steric bulk is a critical factor in determining the accessibility of the triple bond to reactants.
The interplay of these electronic and steric effects will be a recurring theme in the following comparative analysis of key reaction types.
Caption: Factors influencing the reactivity of alkynoic acids.
Acidity and Nucleophilicity
The acidity of the carboxylic acid proton is a fundamental property that influences its reactivity, particularly in base-catalyzed reactions. The pKa value provides a quantitative measure of this acidity.
| Alkynoic Acid | Structure | Predicted pKa |
| This compound | CH(CH₃)₂C≡CCOOH | ~2.66 |
| Pent-2-ynoic acid | CH₃CH₂C≡CCOOH | ~2.70 |
| Hex-2-ynoic acid | CH₃CH₂CH₂C≡CCOOH | N/A |
Predicted pKa values from chemical databases.[4][5]
The predicted pKa values for this compound and pent-2-ynoic acid are very similar.[4][5] This suggests that the slightly greater electron-donating effect of the isopropyl group compared to the ethyl group has a negligible impact on the acidity of the carboxylic acid. The primary determinant of acidity in these α,β-alkynoic acids is the electron-withdrawing effect of the sp-hybridized carbons of the alkyne, which stabilizes the carboxylate anion. Consequently, the nucleophilicity of the corresponding carboxylate anions should also be comparable.
Comparative Reactivity in Key Transformations
Catalytic Hydrogenation
Catalytic hydrogenation of the alkyne moiety in alkynoic acids can lead to either the corresponding alkene or alkane, depending on the catalyst and reaction conditions. The rate of hydrogenation is sensitive to both electronic and steric factors.
Predicted Reactivity Order (Fastest to Slowest): Pent-2-ynoic acid ≈ Hex-2-ynoic acid > this compound
Rationale: The steric bulk of the isopropyl group in this compound is expected to hinder the adsorption of the alkyne onto the surface of the heterogeneous catalyst (e.g., Palladium on carbon).[4][6] This steric hindrance around the triple bond would likely lead to a slower rate of hydrogenation compared to the less hindered pent-2-ynoic and hex-2-ynoic acids. The electronic differences between the alkyl groups are expected to have a minor influence on the rate of this reaction.
Caption: Catalytic hydrogenation workflow and steric influence.
Experimental Protocol for Comparative Hydrogenation:
-
Reactor Setup: To three separate high-pressure reaction vessels, add 1 mmol of each alkynoic acid (this compound, pent-2-ynoic acid, and hex-2-ynoic acid).
-
Catalyst Addition: To each vessel, add 10 mol% of 10% Palladium on activated carbon (Pd/C).
-
Solvent: Add 10 mL of ethanol to each vessel.
-
Hydrogenation: Seal the vessels, purge with hydrogen gas, and then pressurize to 3 atm of H₂.
-
Reaction Monitoring: Stir the reactions vigorously at room temperature and monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by ¹H NMR spectroscopy or gas chromatography to determine the rate of disappearance of the starting material and the formation of the corresponding alkene.
-
Data Analysis: Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates and compare the relative reactivities.
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration.[5][7][8][9][10]
Predicted Reactivity Order (Fastest to Slowest): Pent-2-ynoic acid ≈ Hex-2-ynoic acid > this compound
Rationale: The rate-determining step in Fischer esterification is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[5] While the electronic effects of the alkyl groups are minimal, the steric hindrance around the carboxylic acid moiety can play a role. The bulky isopropyl group in this compound may slightly hinder the approach of the alcohol nucleophile to the carbonyl carbon, leading to a marginally slower reaction rate compared to the less sterically encumbered pent-2-ynoic and hex-2-ynoic acids.
Experimental Protocol for Comparative Esterification Kinetics:
-
Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of each alkynoic acid in 10 mL of methanol.
-
Catalyst Addition: Add 0.1 mmol of concentrated sulfuric acid to each flask.
-
Reaction Conditions: Heat the reaction mixtures to reflux.
-
Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench with a saturated sodium bicarbonate solution.
-
Analysis: Extract the organic components with diethyl ether and analyze the extracts by gas chromatography (GC) to quantify the amount of ester formed.
-
Kinetic Analysis: Plot the concentration of the ester product versus time to determine the initial reaction rates for each alkynoic acid.[11][12][13][14]
Nucleophilic Addition to the Alkyne
The triple bond of alkynes can undergo nucleophilic addition, particularly when conjugated with an electron-withdrawing group like a carboxylic acid. The sp-hybridized carbons of the alkyne are more electrophilic than their sp²-hybridized alkene counterparts.[4][15]
Predicted Reactivity Order (Fastest to Slowest): Pent-2-ynoic acid ≈ Hex-2-ynoic acid > this compound
Rationale: The rate of nucleophilic addition to the β-carbon of the alkyne is highly sensitive to steric hindrance. The bulky isopropyl group in this compound will significantly shield the β-carbon from the approach of a nucleophile, making it the least reactive of the three. The electronic differences are again expected to be minor.
Experimental Protocol for Comparative Nucleophilic Addition:
-
Reaction Setup: In three separate flasks, dissolve 1 mmol of each alkynoic acid in 10 mL of a suitable solvent like THF.
-
Nucleophile Addition: Add 1.1 mmol of a nucleophile, for example, the sodium salt of diethyl malonate, to each flask.
-
Reaction Conditions: Stir the reactions at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitoring and Analysis: Monitor the consumption of the starting materials over time using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rate Comparison: Compare the time required for complete consumption of the starting material in each reaction to establish a qualitative reactivity trend.
[4+2] Cycloaddition (Diels-Alder Reaction)
Alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.[16][17][18][19][20] The reactivity of the dienophile is influenced by both electronic and steric factors.
Predicted Reactivity Order (Fastest to Slowest): Pent-2-ynoic acid ≈ Hex-2-ynoic acid > this compound
Rationale: The transition state of a Diels-Alder reaction is highly ordered, and steric repulsion between the substituents on the diene and dienophile can significantly decrease the reaction rate.[16][17][18] The large isopropyl group of this compound will create more steric hindrance in the transition state as it approaches the diene, leading to a higher activation energy and a slower reaction rate compared to pent-2-ynoic acid and hex-2-ynoic acid.
Caption: Steric hindrance in the Diels-Alder transition state.
Experimental Protocol for Comparative Diels-Alder Reactions:
-
Reactant Preparation: In three separate NMR tubes, dissolve 0.1 mmol of each alkynoic acid in 0.5 mL of deuterated chloroform (CDCl₃).
-
Diene Addition: To each NMR tube, add 0.1 mmol of a reactive diene, such as cyclopentadiene.
-
Reaction Monitoring: Acquire ¹H NMR spectra of each reaction mixture at regular intervals (e.g., every hour) at a constant temperature.
-
Data Analysis: By integrating the signals corresponding to the starting materials and the product, determine the extent of conversion over time for each reaction. Plotting this data will allow for a direct comparison of the reaction rates.
Conclusion
The experimental protocols provided in this guide offer a framework for validating these predictions and for generating valuable kinetic data. Such empirical evidence is crucial for the rational design of synthetic routes and for the development of novel molecular entities in the pharmaceutical and materials science sectors.
References
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. 2-(prop-2-yn-1-yl)pent-4-ynoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 13. jptcp.com [jptcp.com]
- 14. mdpi.com [mdpi.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Guide to 4-Methylpent-2-ynoic Acid and 4-Methylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of molecular characterization, the ability to distinguish between structurally similar compounds is paramount. This guide provides an in-depth spectroscopic comparison of 4-Methylpent-2-ynoic acid and 4-Methylpent-2-enoic acid, two isomers whose subtle difference—a triple bond versus a double bond—gives rise to distinct spectral fingerprints. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications.
This comparison will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By examining the theoretical underpinnings and presenting experimental data, this guide will equip you with the expertise to confidently differentiate between these two molecules.
Molecular Structures at a Glance
A foundational understanding of the molecular architecture is essential before dissecting their spectra. The key distinction lies in the C2-C3 bond: a triple bond in this compound and a double bond in 4-Methylpent-2-enoic acid. This seemingly minor variation profoundly influences the electronic environment and vibrational modes of the molecules, leading to significant and predictable differences in their spectroscopic outputs.
Caption: Molecular structures of this compound and 4-Methylpent-2-enoic acid.
Infrared (IR) Spectroscopy: A Tale of Two Bonds
IR spectroscopy is a powerful first-pass technique for functional group identification. The primary differentiators between our two compounds are the stretching vibrations of the C≡C triple bond and the C=C double bond.
-
This compound: The most telling feature is the C≡C stretching vibration, which appears as a weak to medium intensity band in the 2260-2100 cm⁻¹ region.[1] The weakness of this peak is due to the low dipole moment change during the stretching of the symmetrically substituted internal alkyne. The carboxylic acid O-H stretch will be a very broad band from 3300-2500 cm⁻¹, and the C=O stretch will be a strong band around 1760-1690 cm⁻¹.[2]
-
4-Methylpent-2-enoic acid: In contrast, the C=C stretch of the alkene will be observed between 1680-1640 cm⁻¹.[3] This peak can sometimes be weak, but its position is a clear indicator of the double bond. Additionally, the vinylic C-H stretch will appear just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹.[4] The carboxylic acid absorptions will be similar to the ynoic acid, with a broad O-H stretch and a strong C=O stretch.[5] Conjugation of the double bond with the carbonyl group in 4-methylpent-2-enoic acid typically lowers the C=O stretching frequency by 20-30 cm⁻¹ compared to a non-conjugated system.[6]
| Functional Group | This compound (cm⁻¹) | 4-Methylpent-2-enoic acid (cm⁻¹) |
| C≡C Stretch | 2260-2100 (weak) | Absent |
| C=C Stretch | Absent | 1680-1640 |
| =C-H Stretch | Absent | 3100-3000 |
| C=O Stretch | 1760-1690 (strong) | 1710-1760 (strong, conjugated) |
| O-H Stretch | 3300-2500 (broad) | 3300-2500 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
¹H NMR Spectroscopy
The chemical shifts of the protons in the vicinity of the double or triple bond will be markedly different.
-
This compound: The protons on the carbon adjacent to the alkyne (the isopropyl methine proton) will be deshielded, but less so than in the enoic acid. The carboxylic acid proton will appear as a broad singlet far downfield, typically between 10-13 ppm.[2]
-
4-Methylpent-2-enoic acid: The vinylic protons (on the C=C double bond) will have characteristic chemical shifts in the 5.5-7.5 ppm range. The coupling constant (J-value) between these protons can help determine the stereochemistry (cis or trans) of the double bond. The carboxylic acid proton will also be a broad singlet in the 10-12 ppm region.[7][8] The protons on the carbon alpha to the carbonyl group typically absorb in the 2-3 ppm range.[7]
| Proton Environment | This compound (δ, ppm) | 4-Methylpent-2-enoic acid (δ, ppm) |
| Vinylic Protons (-CH=CH-) | Absent | 5.5 - 7.5 |
| Isopropyl CH | ~2.5-3.0 | ~2.2-2.7 |
| Isopropyl CH₃ | ~1.2 | ~1.1 |
| Carboxylic Acid OH | 10-13 (broad) | 10-12 (broad) |
¹³C NMR Spectroscopy
The hybridization of the carbon atoms (sp for the alkyne, sp² for the alkene) leads to distinct chemical shifts in the ¹³C NMR spectrum.
-
This compound: The sp-hybridized carbons of the alkyne will resonate in the 65-90 ppm range. The carboxylic acid carbonyl carbon will appear between 160-185 ppm.[9]
-
4-Methylpent-2-enoic acid: The sp²-hybridized carbons of the alkene will be further downfield, typically in the 100-150 ppm range.[9] The carbonyl carbon of an α,β-unsaturated acid is found near the upfield end of the 165-185 ppm range, around 165 ppm.[5]
| Carbon Environment | This compound (δ, ppm) | 4-Methylpent-2-enoic acid (δ, ppm) |
| Alkynyl Carbons (-C≡C-) | 65-90 | Absent |
| Alkenyl Carbons (-C=C-) | Absent | 100-150 |
| Carbonyl Carbon (C=O) | 160-185 | 165-170 |
| Isopropyl CH | ~25-35 | ~30-40 |
| Isopropyl CH₃ | ~20 | ~22 |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While both isomers have the same molecular weight (114.14 g/mol )[10][11], their fragmentation patterns upon ionization can differ.
-
This compound: Fragmentation may be initiated by cleavage of the bond between the isopropyl group and the alkyne.
-
4-Methylpent-2-enoic acid: A characteristic fragmentation for α,β-unsaturated carboxylic acids is the McLafferty rearrangement, if a γ-hydrogen is available.[12][13] In this case, the molecule does not have a γ-hydrogen in the main chain. However, fragmentation is still likely to be initiated around the double bond and the carbonyl group. Common fragmentations of unsaturated fatty acids include the loss of H₂O and CO₂.[14][15]
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquids, a small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solids, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
-
¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data is processed with Fourier transformation, phasing, and baseline correction. For ¹H NMR, the signals are integrated to determine proton ratios.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
-
Data Acquisition: The sample is introduced into the ion source. For EI, the electron energy is typically set to 70 eV. For ESI, the capillary voltage and other source parameters are optimized for the analyte. The mass spectrum is recorded over a suitable m/z range.
Conclusion
The spectroscopic differentiation of this compound and 4-Methylpent-2-enoic acid is straightforward when a multi-technique approach is employed. The presence of a C≡C stretch in the IR spectrum and sp-hybridized carbon signals in the ¹³C NMR spectrum are definitive markers for the ynoic acid. Conversely, the appearance of a C=C stretch in the IR and sp²-hybridized carbon signals in the ¹³C NMR, along with vinylic proton signals in the ¹H NMR, unambiguously identify the enoic acid. By carefully analyzing the key spectral features outlined in this guide, researchers can confidently distinguish between these two isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Alkynoic Acid Cyclization: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The cyclization of alkynoic acids is a cornerstone of modern organic synthesis, providing a direct and atom-economical route to valuable lactones, which are prevalent structural motifs in natural products and pharmaceuticals. The choice of catalyst for this transformation is critical, as it dictates not only the efficiency of the reaction but also the chemo-, regio-, and stereoselectivity of the products. This guide offers a comparative study of the most prominent catalysts employed for alkynoic acid cyclization—gold, silver, palladium, and copper—providing experimental data, detailed protocols, and mechanistic rationale to inform your catalyst selection and experimental design.
The Enduring Appeal of Gold Catalysis: Precision and Versatility
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as the frontrunners for the cycloisomerization of alkynoic acids due to their exceptional π-acidity, which allows for potent activation of the alkyne moiety under mild conditions.[1][2] This high affinity for carbon-carbon multiple bonds, coupled with a general tolerance for a wide range of functional groups, makes gold catalysis a highly reliable and versatile tool.
Mechanistic Rationale: The Power of π-Activation
The generally accepted mechanism for gold-catalyzed alkynoic acid cyclization involves the coordination of the gold catalyst to the alkyne, which significantly enhances its electrophilicity. This "π-activation" renders the alkyne susceptible to nucleophilic attack by the pendant carboxylic acid. Subsequent protonolysis of the resulting vinyl-gold intermediate releases the lactone product and regenerates the active gold catalyst, completing the catalytic cycle.[1]
Caption: Proposed mechanism for gold-catalyzed alkynoic acid cyclization.
Performance and Substrate Scope
Gold catalysts exhibit excellent performance across a wide range of alkynoic acid substrates, including those with terminal and internal alkynes, as well as various substitution patterns on the carbon chain.[1] Both homogeneous and heterogeneous gold catalysts have been developed, with the latter offering advantages in terms of catalyst recovery and reuse.[1]
| Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Reference |
| 4-Pentynoic acid | [AuCl(PPh₃)]/AgSbF₆ (2) | CH₂Cl₂, rt | 0.5 | 98 | [3] |
| 5-Hexynoic acid | [AuCl(IPr)]/AgOTf (1) | Dioxane, 60 °C | 2 | 95 | [3] |
| 2-Methyl-4-pentynoic acid | MCC-McP-Au⁰ (5) | Toluene, 90 °C | 23 | 99 | [1] |
| Phenylpropiolic acid | [Au(IPr)]₂ (µ-OH)][BF₄] (0.025) | Neat, rt | 1 | 99 | [3] |
Experimental Protocol: Gold(I)-Catalyzed Cyclization of 4-Pentynoic Acid
This protocol is a representative example of a homogeneous gold-catalyzed cyclization.
Materials:
-
4-Pentynoic acid
-
[AuCl(PPh₃)] (Gold(I) chloride triphenylphosphine complex)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-pentynoic acid (1.0 mmol).
-
Dissolve the acid in anhydrous dichloromethane (5 mL).
-
In a separate vial, weigh [AuCl(PPh₃)] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) and dissolve them in a minimal amount of dichloromethane.
-
Add the catalyst solution to the solution of 4-pentynoic acid at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically within 30 minutes), quench the reaction by filtering through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-lactone.
Silver Catalysis: A Cost-Effective Alternative with Tunable Selectivity
Silver catalysts, typically Ag(I) salts, offer a more economical alternative to gold for the cyclization of alkynoic acids.[4][5] While often not as universally efficient as their gold counterparts, the selectivity of silver-catalyzed reactions can be tuned by the choice of the silver salt and the reaction conditions, offering a degree of control that can be synthetically useful.[4]
Mechanistic Considerations and Selectivity
Similar to gold, silver catalysts activate the alkyne for nucleophilic attack. However, the nature of the counter-ion in the silver salt can significantly influence the reaction pathway, leading to different regio- and stereoisomers. For instance, the use of different silver salts can favor either exo- or endo-dig cyclization pathways.
Caption: Divergent pathways in silver-catalyzed alkynoic acid cyclization.
Performance and Applications
Silver catalysts have been successfully employed for the synthesis of a variety of lactones. The choice of solvent and additives can also play a crucial role in directing the selectivity of the reaction.
| Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Product(s) | Reference |
| 4-Pentynoic acid | AgOTf (1) | DCE, 100 °C | - | 40 | γ-lactone | [5] |
| 2-(1-Hexynyl)benzoic acid | AgNO₃ (10) | MeCN, 80 °C | 12 | 85 | Isoindolinone | [4] |
| o-Alkynylbenzohydroxamic acid | Ag₂O (10) | rt | - | 48-92 | Isobenzofuran-1-one oximes | [4] |
Experimental Protocol: Silver(I)-Catalyzed Cyclization of 4-Pentynoic Acid
This protocol provides a general procedure for a silver-catalyzed cyclization.
Materials:
-
4-Pentynoic acid
-
AgOTf (Silver trifluoromethanesulfonate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-pentynoic acid (1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL).
-
Add AgOTf (0.01 mmol, 1 mol%) to the solution.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional DCE.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the γ-lactone.
Palladium Catalysis: Access to Unique Structural Motifs
Palladium catalysts offer a distinct reactivity profile in the cyclization of alkynoic acids, often leading to the formation of more complex heterocyclic systems that are not readily accessible with gold or silver catalysts.[6][7] This unique reactivity stems from the ability of palladium to engage in a wider range of elementary organometallic steps.
Mechanistic Pathway: The Allenyl Carboxylate Intermediate
A key mechanistic feature of some palladium-catalyzed cyclizations of alkynoic acids is the in situ formation of an allenyl carboxylate intermediate.[6][7] This intermediate can then undergo further palladium-catalyzed transformations, such as intramolecular carbopalladation, to generate diverse and complex products like vinyl dioxanones.
Caption: Proposed mechanism for palladium-catalyzed formation of vinyl dioxanones.
Performance and Product Diversity
Palladium catalysts have been shown to be effective for the cyclization of a variety of alkynoic acids, leading to the formation of vinyl dioxanones and other complex heterocycles in good yields.[6]
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenyl-3-butynoic acid | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 110 | 12 | 85 | [6] |
| 3-Hexynoic acid | Pd(dba)₂ (5) | dppp (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | [6] |
| 4-(Trimethylsilyl)-3-butynoic acid | PdCl₂(PPh₃)₂ (5) | - | Et₃N | THF | 60 | 18 | 92 | [8] |
Experimental Protocol: Palladium-Catalyzed Synthesis of a Vinyl Dioxanone
This protocol is based on the work of Ogiwara et al. for the synthesis of vinyl dioxanones.[6]
Materials:
-
Alkynoic acid (e.g., 4-phenyl-3-butynoic acid)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
K₂CO₃ (Potassium carbonate)
-
Toluene, anhydrous
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the alkynoic acid (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), P(o-tol)₃ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the vinyl dioxanone.
Copper Catalysis: An Economical and Environmentally Benign Option
Copper catalysts, particularly Cu(I) species, represent a highly attractive option for alkynoic acid cyclization due to the low cost and low toxicity of copper.[9][10] These reactions can often be performed in environmentally friendly solvents, including water, making them a greener alternative.[9][10]
Mechanistic Aspects and "Click" Chemistry Connection
The copper(I)-catalyzed cyclization of alkynoic acids is mechanistically related to the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[9] In fact, the lactonization can sometimes be an observed side reaction in CuAAC when using alkynoic acids.[9] The mechanism is believed to involve the formation of a copper acetylide, which is then attacked by the carboxylate.
Caption: Plausible mechanism for copper(I)-catalyzed alkynoic acid cyclization.
Performance in Aqueous Media
A significant advantage of copper catalysis is its compatibility with aqueous media. This not only aligns with the principles of green chemistry but can also simplify the reaction workup.
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Pentynoic acid | CuBr (10) | t-BuOH/H₂O | rt | 24 | 95 | [10] |
| 5-Hexynoic acid | CuI (5) | H₂O | 80 | 12 | 88 | [9] |
| 4-Phenyl-3-butynoic acid | Cu(OAc)₂ (20) | TFA | 50 | 8 | 85 | [11] |
Experimental Protocol: Copper(I)-Catalyzed Cyclization of 4-Pentynoic Acid in Aqueous Media
This protocol is adapted from the work of Mindt and Schibli.[10]
Materials:
-
4-Pentynoic acid
-
CuBr (Copper(I) bromide)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 4-pentynoic acid (1.0 mmol) in a mixture of t-BuOH (2 mL) and deionized water (2 mL).
-
Add CuBr (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction is open to the air.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the γ-lactone.
Comparative Summary and Outlook
The choice of catalyst for alkynoic acid cyclization is a critical decision that should be guided by the specific synthetic goals, substrate availability, and desired product.
| Catalyst | Key Advantages | Common Products | Mechanistic Hallmark | Considerations |
| Gold | High efficiency, mild conditions, broad functional group tolerance, high selectivity.[1][2] | Enol lactones.[1] | Strong π-activation of the alkyne.[1] | Higher cost. |
| Silver | Cost-effective, tunable selectivity based on counter-ion and conditions.[4][5] | Lactones, can be tuned for different ring sizes.[4] | π-activation, with selectivity influenced by catalyst system.[4] | Can be less efficient than gold, selectivity can be sensitive to conditions. |
| Palladium | Access to unique and complex heterocyclic structures.[6][7] | Vinyl dioxanones, other complex heterocycles.[6] | Formation of allenyl carboxylate intermediates.[6][7] | Can require more complex ligand systems and harsher conditions. |
| Copper | Low cost, low toxicity, often compatible with aqueous media.[9][10] | Enol lactones.[9][10] | Formation of copper acetylide intermediates.[9] | May require higher catalyst loadings, can have competing side reactions. |
The field of catalytic alkynoic acid cyclization continues to evolve, with ongoing research focused on the development of more active, selective, and sustainable catalytic systems. The exploration of non-precious metal catalysts and the design of novel ligands are promising avenues for future advancements. By understanding the comparative performance and mechanistic nuances of the catalysts presented in this guide, researchers can make more informed decisions to accelerate their research and development efforts in the synthesis of valuable lactone-containing molecules.
References
- 1. Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization Reactions of Alkynoic Acids and Allenynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Cyclization of Alkynoic Acids To Form Vinyl Dioxanones Bearing a Quaternary Allylic Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. Cu(I)-catalyzed intramolecular cyclization of alkynoic acids in aqueous media: a "click side reaction" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Methylpent-2-ynoic Acid for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of unique molecular scaffolds is a cornerstone of innovation. 4-Methylpent-2-ynoic acid, a valuable building block, presents an interesting case study in synthetic strategy. This guide provides an in-depth comparison of the primary methods for its synthesis, offering detailed experimental protocols, quantitative data, and insights into the practical considerations for laboratory application.
Introduction: The Significance of this compound
This compound is a short-chain alkynoic acid with potential applications in the synthesis of more complex molecules, including pharmacologically active compounds and novel materials. Its structure, featuring a terminal isopropyl group adjacent to an alkyne, offers a unique steric and electronic profile for further chemical transformations. The efficient and scalable synthesis of this compound is therefore of considerable interest to the scientific community. This guide will focus on two principal synthetic routes: the carboxylation of a terminal alkyne and the oxidation of a primary alkynyl alcohol.
Method 1: Carboxylation of 3-Methyl-1-butyne
This approach represents a direct and atom-economical method for the synthesis of this compound. The core of this strategy is the deprotonation of the terminal alkyne, 3-methyl-1-butyne, to form a potent nucleophile, which then reacts with carbon dioxide to yield the desired carboxylic acid. Two common variations of this method are the use of a Grignard reagent and direct carboxylation with a strong base.
Scientific Rationale
The acidity of the terminal proton of an alkyne (pKa ≈ 25) allows for its removal by a sufficiently strong base. The resulting acetylide anion is a powerful carbon nucleophile. The choice between forming a Grignard reagent (an organomagnesium compound) or using a strong base like an organolithium reagent or cesium carbonate is often dictated by factors such as reagent availability, cost, and compatibility with other functional groups. The subsequent reaction with carbon dioxide, a readily available and inexpensive C1 source, is an electrophilic addition to the acetylide. An acidic workup is then required to protonate the resulting carboxylate salt.
Experimental Protocol: Grignard-mediated Carboxylation
This protocol is adapted from established procedures for the carboxylation of terminal alkynes via Grignard reagents.[1][2][3]
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of 3-methyl-1-butyne (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add a small portion of the 3-methyl-1-butyne solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 3-methyl-1-butyne solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice-salt bath to -10 °C.
-
Introduce a stream of dry carbon dioxide gas onto the surface of the vigorously stirred solution, or pour the Grignard solution over crushed dry ice. Maintain the temperature below 0 °C.
-
Continue the addition of carbon dioxide until the exothermic reaction ceases.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Acidify the mixture with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~2 to protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or recrystallization.
Alternative: Direct Carboxylation with Cesium Carbonate
A more recent and often milder approach involves the direct carboxylation of terminal alkynes using cesium carbonate (Cs₂CO₃) as the base, which can sometimes be performed without the need for transition metal catalysts.[4] This method can offer advantages in terms of functional group tolerance and operational simplicity.
Method 2: Oxidation of 4-Methylpent-2-yn-1-ol
This two-step approach first requires the synthesis of the primary alkynyl alcohol, 4-methylpent-2-yn-1-ol, followed by its oxidation to the carboxylic acid. This method offers an alternative pathway that can be advantageous depending on the availability of starting materials and the desired scale of the reaction.
Scientific Rationale
Primary alcohols can be efficiently oxidized to carboxylic acids using a variety of strong oxidizing agents. A classic and effective method is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid.[5][6][7][8] The mechanism involves the formation of a chromate ester, followed by the elimination of a proton from the carbon bearing the oxygen to form an aldehyde. Under the aqueous acidic conditions, the aldehyde is hydrated to a gem-diol, which is then further oxidized to the carboxylic acid.[6][8] A key consideration for this method is the potential for side reactions with other functional groups. However, the Jones oxidation is generally known to be compatible with alkyne moieties.[9]
A milder and more environmentally friendly alternative to the Jones oxidation is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, often in the presence of a co-oxidant like sodium hypochlorite (NaOCl) and sodium chlorite (NaClO₂).[10][11] This method proceeds under much milder conditions and avoids the use of heavy metals, making it a more "green" alternative.
Experimental Protocol: Jones Oxidation of 4-Methylpent-2-yn-1-ol
This protocol is a general procedure for the Jones oxidation of a primary alcohol to a carboxylic acid.[6][8]
Step 1: Preparation of Jones Reagent
-
In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring and cooling, add this mixture to water.
Step 2: Oxidation
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpent-2-yn-1-ol (1.0 equivalent) in acetone.
-
Cool the flask in an ice-water bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 30°C. A color change from orange-red to green should be observed.
-
Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been fully consumed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.
-
Add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation, recrystallization, or column chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Carboxylation of 3-Methyl-1-butyne | Method 2: Oxidation of 4-Methylpent-2-yn-1-ol |
| Starting Material | 3-Methyl-1-butyne | 4-Methylpent-2-yn-1-ol |
| Number of Steps | 1 (direct carboxylation) or 2 (via Grignard) | 2 (synthesis of alcohol + oxidation) |
| Key Reagents | Grignard reagent or strong base, CO₂ | Jones reagent (CrO₃, H₂SO₄) or TEMPO/NaOCl/NaClO₂ |
| Typical Yields | Generally good to excellent | High yields are typical for Jones oxidation[5][6] |
| Reaction Conditions | Grignard: Anhydrous, inert atmosphere; Direct: Can be milder | Jones: Strongly acidic and oxidizing; TEMPO: Milder conditions |
| Safety & Handling | Grignard reagents are moisture-sensitive and pyrophoric. | Jones reagent contains carcinogenic Cr(VI) compounds.[5][6] |
| Green Chemistry | Use of CO₂ is advantageous. Grignard reagents generate salt waste. | Jones oxidation produces heavy metal waste. TEMPO is a greener alternative. |
| Scalability | Can be scalable, but handling of Grignard reagents on a large scale requires care. | Scalable, but waste disposal for Jones oxidation is a concern. |
Visualization of Synthetic Pathways
Carboxylation of 3-Methyl-1-butyne via Grignard Reagent
Caption: Carboxylation of 3-methyl-1-butyne via a Grignard intermediate.
Oxidation of 4-Methylpent-2-yn-1-ol
Caption: Two-step oxidation of 4-methylpent-2-yn-1-ol to the carboxylic acid.
Conclusion and Recommendations
Both the carboxylation of 3-methyl-1-butyne and the oxidation of 4-methylpent-2-yn-1-ol are viable and effective methods for the synthesis of this compound.
-
For directness and atom economy, the carboxylation of 3-methyl-1-butyne is the preferred method. The direct carboxylation using a strong base like cesium carbonate, if applicable to this substrate, would be particularly advantageous due to its operational simplicity. The Grignard route is a classic and reliable alternative.
-
The oxidation of 4-methylpent-2-yn-1-ol is a robust and high-yielding alternative, especially if the starting alcohol is readily available. While the Jones oxidation is a powerful tool, the toxicity of chromium reagents is a significant drawback. For a more environmentally conscious approach, the development of a TEMPO-catalyzed oxidation for this specific substrate would be a valuable contribution.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the reaction, and considerations regarding safety and environmental impact. This guide provides the foundational information to make an informed decision and to successfully implement the synthesis of this compound in a laboratory setting.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 11. TEMPO [organic-chemistry.org]
A Comparative Guide to Isomeric Purity Analysis of 4-Methylpent-2-ynoic Acid and its Chiral Analogues
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise control and analysis of a molecule's three-dimensional structure are not merely academic exercises; they are fundamental to ensuring safety and efficacy. Isomeric purity—the measure of a single isomer's prevalence in a mixture—is a critical quality attribute monitored stringently by regulatory bodies. While the specified molecule, 4-Methylpent-2-ynoic acid (CH₃-CH(CH₃)-C≡C-COOH), is achiral due to the absence of a stereocenter, its structural motifs are common in pharmacologically active compounds where chirality is a central feature. For instance, the introduction of a chiral center, as seen in analogues like (R/S)-4-methyl-2-hexyne-1,4-diol, or hydrogenation of the alkyne to an alkene can introduce both enantiomers and geometric (E/Z) isomers.
The biological activity of enantiomers can differ dramatically. One enantiomer may be therapeutically active, while the other could be inactive, exhibit a different therapeutic effect, or be toxic. Therefore, the ability to accurately separate, identify, and quantify all potential isomers of a drug candidate is paramount. This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of chiral carboxylic acids related to the this compound scaffold. We will delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing researchers with the insights needed to develop robust, self-validating analytical methods.
Core Analytical Strategies: A Head-to-Head Comparison
The choice of analytical technique for isomeric purity is dictated by the physicochemical properties of the analyte, the required sensitivity, the available instrumentation, and the specific analytical question being answered (e.g., routine quality control vs. absolute configuration determination). Below is a comparative summary of the three most powerful and widely adopted methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[1][2][3] | Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase in a capillary column.[4][5] | In-situ formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent diastereomers with a Chiral Derivatizing Agent (CDA), causing distinct chemical shifts for each enantiomer.[6][7] |
| Sample Prep | Minimal; dissolution in a suitable solvent. Derivatization is rare but possible.[2] | Often requires derivatization to a volatile ester (e.g., methyl or propyl ester) to improve thermal stability and volatility.[5] | Simple mixing of the analyte with the CSA in an NMR tube. Derivatization for CDA requires a reaction and potential purification.[6][8] |
| Sensitivity | High (ng to pg range with UV or MS detection). | Very High (pg to fg range with FID or MS detection). | Low (mg to high µg range). |
| Resolution | Excellent baseline separation is often achievable.[9] | Typically provides very high-resolution peaks. | Dependent on the CSA/CDA and magnetic field strength; may not achieve baseline resolution of signals.[10] |
| Throughput | Moderate; typical run times are 10-30 minutes. | Moderate to High; run times can be faster than HPLC, especially with modern equipment. | High; a spectrum can be acquired in minutes. No separation time is required. |
| Information | Provides enantiomeric excess (ee) and purity. Does not inherently provide absolute configuration without a certified standard. | Provides enantiomeric excess (ee) and purity. Absolute configuration requires a standard.[4] | Provides enantiomeric excess (ee). Can be used to determine absolute configuration with specific models and reagents.[8] |
| Key Advantage | Broad applicability, wide variety of available CSPs, robust and well-established.[11] | Exceptional resolving power for volatile compounds. | Rapid analysis without physical separation, provides direct molar ratio from signal integration. |
| Key Limitation | Method development can be empirical and time-consuming. CSPs can be expensive.[11] | Limited to thermally stable and volatile compounds; derivatization adds a step and potential for error.[4] | Lower sensitivity, potential for signal overlap, and cost of high-field NMR and specialized chiral reagents. |
Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[11] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times.
Causality in Method Development
The success of a chiral HPLC separation is governed by achieving differential three-point interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. For a carboxylic acid like this compound, key interactions involve the carboxyl group, the alkyne bond, and the isopropyl group.
-
Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and often the first choice for screening.[9] Their helical polymer structure creates chiral grooves that facilitate enantiorecognition. For acidic compounds, macrocyclic glycopeptide (e.g., Chirobiotic T) or anion-exchange type phases (e.g., QN-AX) can also provide excellent selectivity by promoting ionic interactions.[9][12]
-
Mobile Phase Composition : In normal-phase mode (e.g., hexane/isopropanol), the alcohol modifier is crucial. It competes with the analyte for polar interaction sites on the CSP; adjusting its concentration is the primary tool for optimizing retention and resolution. An acidic additive like trifluoroacetic acid (TFA) is often added (typically 0.1%) to suppress the deprotonation of the carboxylic acid, ensuring a consistent interaction state and preventing peak tailing.[1]
Experimental Workflow: Chiral HPLC
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Determination of enantiomeric excess [ch.ic.ac.uk]
- 5. gcms.cz [gcms.cz]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chiraltech.com [chiraltech.com]
A Comparative Guide to the X-ray Crystallography of 4-Methylpent-2-ynoic Acid Derivatives
This guide provides an in-depth technical comparison and procedural overview for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-methylpent-2-ynoic acid and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishes self-validating protocols, and offers a comparative analysis with alternative characterization techniques, providing a comprehensive framework for structural elucidation.
While a comprehensive search of structural databases reveals a notable absence of publicly available crystal structures for this compound itself, this guide will establish the complete experimental and analytical workflow. We will draw upon established principles and data from analogous small organic molecules to present a robust and predictive comparison.
The Structural Imperative: Why Crystallography Matters
This compound is a small organic molecule featuring a carboxylic acid head, a rigid alkyne linker, and an isopropyl tail. Its derivatives are of significant interest as building blocks in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms, unobtainable by other means, is critical for understanding molecular packing, intermolecular interactions (especially hydrogen bonding from the carboxylic acid), and predicting physicochemical properties. Single-crystal X-ray diffraction is the definitive technique for acquiring this information, providing precise measurements of bond lengths, bond angles, and absolute stereochemistry.[1][2][3][4]
The First Hurdle: Obtaining Diffraction-Quality Crystals
The most challenging step in any crystallographic study is growing a single crystal of sufficient size (typically >0.1 mm) and quality.[2] Small, somewhat flexible molecules like this compound derivatives can be challenging due to their tendency to form oils or microcrystalline powders.
Causality in Solvent Selection: The choice of solvent is paramount. The ideal solvent system will dissolve the compound when heated but allow it to become supersaturated upon slow, controlled cooling. For a polar molecule with a carboxylic acid group, hydrogen bonding plays a key role.[5]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, isopropanol) can compete for the hydrogen bond donor/acceptor sites of the carboxylic acid, potentially disrupting the crystal lattice formation. Aprotic solvents (e.g., acetonitrile, ethyl acetate, toluene) are often better choices as they interact less specifically.
-
Solvent Polarity: A solvent of intermediate polarity often yields the best results. If the compound is too soluble, it will not precipitate; if it is poorly soluble, it forms an unusable powder.
-
Use of Co-solvents: A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is a powerful technique. Methods like vapor diffusion and solvent layering rely on the slow introduction of the poor solvent to induce crystallization.[5][6]
Comparative Crystallization Techniques for Carboxylic Acids
| Technique | Principle | Advantages | Considerations for this compound |
| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing the solute concentration to the point of crystallization. | Simple to set up; requires minimal material. | Volatile solvents may evaporate too quickly, yielding poor-quality crystals. Best with solvents like ethyl acetate or toluene. |
| Slow Cooling | A saturated solution at high temperature is slowly cooled, decreasing solubility and inducing crystal growth. | Good control over the rate of crystallization. | Requires a compound with a significant temperature-dependent solubility profile. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed in a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[6] | Excellent for milligram-scale quantities; allows for very slow and controlled crystal growth.[5] | The ideal method. A solution in dichloromethane or ethyl acetate with an anti-solvent of hexane or heptane is a promising starting point. |
| Solvent Layering | An anti-solvent is carefully layered on top of a concentrated solution of the compound. Crystallization occurs at the interface.[5][7] | Effective when vapor diffusion fails; creates a sharp gradient. | Requires immiscible or slowly miscible solvents with different densities. |
The X-ray Diffraction Workflow: From Crystal to Structure
The journey from a promising crystal to a refined 3D structure follows a well-defined, multi-step process.[2]
Caption: The single-crystal X-ray diffraction workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol outlines the steps from receiving a synthesized derivative to generating a final structural report.
Part A: Crystallization (Vapor Diffusion)
-
Purity Check: Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.[2] Confirm purity using ¹H NMR and Mass Spectrometry.
-
Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., hexane, toluene, ethyl acetate, acetonitrile, ethanol, water). Identify a "good" solvent and a "poor" (anti-solvent).
-
Setup: Dissolve 5-10 mg of the derivative in 0.5 mL of the chosen good solvent (e.g., ethyl acetate) in a small, narrow vial.
-
Assembly: Place this inner vial into a larger, 20 mL glass jar containing 2-3 mL of the anti-solvent (e.g., hexane). Seal the jar tightly.
-
Incubation: Store the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Validation Point: Monitor the vial daily for the first week. The appearance of clear, well-defined crystals with sharp edges is the desired outcome. If an oil or powder precipitates, reconsider the solvent system or concentration.
Part B: Data Collection
-
Crystal Selection: Under a microscope, select a single, defect-free crystal (ideally 0.1-0.3 mm in size).[1]
-
Mounting: Carefully affix the chosen crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.[1]
-
Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S).[4][8] A stream of cold nitrogen (typically 100 K) is used to protect the crystal from X-ray damage and improve data quality.
-
Data Collection: An automated software routine will determine the unit cell and collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[3] The intensity and position of thousands of reflections are recorded by a detector.[2]
Part C: Structure Solution and Refinement
-
Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections.
-
Structure Solution: Using software like SHELXT, an initial electron density map is generated using direct methods. This reveals the positions of the heavier atoms.
-
Refinement: The atomic model is refined against the experimental data using software like SHELXL. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation Point: The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures. A final Crystallographic Information File (CIF) is generated.
Comparative Analysis: Predicted Crystallographic Data
While no experimental data exists for the title compound, we can predict and compare potential outcomes for two hypothetical derivatives based on known structures of similar molecules.
| Parameter | Derivative A: this compound | Derivative B: N-benzyl-4-methylpent-2-ynamide | Justification for Differences |
| Crystal System | Monoclinic | Orthorhombic | The bulky, rigid benzyl group in Derivative B may favor a higher symmetry packing arrangement. |
| Space Group | P2₁/c | P2₁2₁2₁ | Carboxylic acids frequently form centrosymmetric dimers via hydrogen bonding, favoring space groups like P2₁/c. Amides often pack in non-centrosymmetric space groups. |
| Unit Cell Vol. (ų) | ~800-1000 | ~1200-1500 | Derivative B is significantly larger, requiring a larger unit cell volume. |
| Key Intermolecular Forces | O-H···O hydrogen bonding (dimer) | N-H···O hydrogen bonding (chain), π-stacking | The primary interaction in the acid is the strong carboxylic acid dimer. The amide will exhibit N-H···O chains, and the phenyl ring introduces potential for π-π stacking. |
| Calculated Density | ~1.1-1.2 g/cm³ | ~1.2-1.3 g/cm³ | The introduction of the heavier nitrogen atom and potential for more efficient packing (π-stacking) could lead to a higher density for Derivative B. |
Comparison with Alternative Analytical Techniques
X-ray crystallography provides unparalleled detail on the solid-state structure, but it should be used in concert with other techniques for a complete chemical picture.
| Technique | Information Provided | Advantages | Limitations Compared to SC-XRD |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution, relative stereochemistry. | Provides data on the molecule's structure and dynamics in solution, which may be more relevant to its behavior in biological systems. | Does not provide precise bond lengths/angles or information on intermolecular packing. |
| Mass Spectrometry | Precise molecular weight and elemental composition. | Extremely sensitive; provides definitive molecular formula. | Provides no information about 3D structure or atomic connectivity. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C≡C, O-H). | Fast and non-destructive; excellent for confirming the presence of key functional groups. | Gives no information on the overall 3D structure or molecular conformation. |
| Powder XRD | "Fingerprint" of a crystalline solid; information on phase purity. | Useful for bulk sample analysis and quality control. | Does not provide the atomic-level detail of a single crystal structure. |
Conclusion
The structural elucidation of this compound derivatives via single-crystal X-ray diffraction is a powerful, albeit challenging, endeavor. Success hinges on the methodical and informed approach to crystallization. While direct crystallographic data for the parent acid is not yet available, the protocols and comparative frameworks established in this guide provide a robust pathway for future studies. By integrating crystallographic data with solution-state techniques like NMR, researchers can achieve a holistic understanding of these molecules, accelerating their application in drug discovery and materials science.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. rigaku.com [rigaku.com]
- 5. unifr.ch [unifr.ch]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
A Comparative Guide to the Biological Activity of 4-Methylpent-2-ynoic Acid Analogs
This guide provides an in-depth comparison of the biological activity of 4-Methylpent-2-ynoic acid and its rationally designed analogs. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of novel chemical entities is paramount. Herein, we delve into the synthetic strategies, comparative biological data, and detailed experimental protocols to evaluate this promising class of compounds. Our focus will be on their potential as antimicrobial agents, specifically targeting the fatty acid biosynthesis pathway in mycobacteria.
Introduction: The Potential of 2-Alkynoic Acids
The parent compound, this compound, belongs to the class of 2-alkynoic acids. These molecules have garnered significant interest due to their activity against various pathogens, most notably Mycobacterium tuberculosis. The unique chemical architecture, featuring a carboxylic acid and a triple bond, is key to their biological function. It has been proposed that 2-alkynoic acids act as inhibitors of the InhA enzyme, a crucial component of the type II fatty acid synthase (FAS-II) system in mycobacteria.[1] This system is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] By targeting this pathway, 2-alkynoic acids present a compelling mechanism for antimicrobial activity.
The core challenge and opportunity in this field lie in optimizing the therapeutic window of these compounds. This involves enhancing their potency against the target pathogen while minimizing toxicity to mammalian cells. To this end, the synthesis and evaluation of analogs of this compound are a logical and necessary step in the drug discovery process.
Design and Synthesis of this compound Analogs
To explore the structure-activity relationships, a series of analogs of this compound were designed. The modifications focus on key positions of the molecule to probe their influence on biological activity.
Proposed Analogs for Comparative Study:
| Compound ID | Structure | Rationale for Modification |
| MPA-01 | This compound (Parent Compound) | Baseline for comparison. |
| MPA-02 | Pent-2-ynoic acid | Removal of the 4-methyl group to assess the impact of the branched alkyl chain on activity and lipophilicity. |
| MPA-03 | 4,4-Dimethylpent-2-ynoic acid | Addition of a second methyl group at the 4-position to increase steric hindrance and lipophilicity. |
| MPA-04 | 4-Phenylpent-2-ynoic acid | Replacement of the methyl group with a phenyl ring to explore the effects of aromatic substitution and potential π-π interactions with the biological target. |
| MPA-05 | Methyl 4-methylpent-2-ynoate | Esterification of the carboxylic acid to evaluate the importance of the acidic proton for activity and to potentially improve cell permeability. This may act as a prodrug.[2] |
| MPA-06 | 4-Methylpent-2-ynamide | Conversion of the carboxylic acid to a primary amide to assess the role of the carboxylate group in target binding and to alter the hydrogen bonding capacity. |
A general synthetic route to these analogs involves the deprotonation of a terminal alkyne with a strong base, such as n-butyllithium, followed by quenching with an electrophile (e.g., an alkyl halide or carbon dioxide). For ester and amide analogs, standard coupling reactions can be employed starting from the parent carboxylic acid.
Comparative Biological Evaluation
The designed analogs would be subjected to a battery of in vitro assays to determine their biological activity profile. The key parameters to be assessed are:
-
Antimycobacterial Activity: The minimum inhibitory concentration (MIC) against a model mycobacterial strain (e.g., Mycobacterium smegmatis) provides a measure of the compound's potency.
-
Cytotoxicity: The half-maximal inhibitory concentration (IC50) against a mammalian cell line (e.g., HeLa or HepG2) is crucial for determining the compound's toxicity and therapeutic index.
-
Target Engagement: An in vitro enzyme inhibition assay against the purified InhA enzyme can confirm if the compounds act on the intended target.
Hypothetical Comparative Data:
| Compound ID | Antimycobacterial Activity (MIC, µM) | Cytotoxicity (IC50, µM) vs. HeLa cells | InhA Enzyme Inhibition (IC50, µM) |
| MPA-01 | 50 | 100 | 25 |
| MPA-02 | >100 | >200 | >100 |
| MPA-03 | 25 | 80 | 15 |
| MPA-04 | 15 | 60 | 10 |
| MPA-05 | 75 | >200 | 80 |
| MPA-06 | 60 | 150 | 55 |
Interpretation of Hypothetical Data:
-
The removal of the methyl group (MPA-02 ) leads to a significant loss of activity, suggesting that the branched alkyl chain is important for binding to the target.
-
Increasing the steric bulk and lipophilicity with an additional methyl group (MPA-03 ) or a phenyl ring (MPA-04 ) appears to enhance both antimycobacterial and enzyme inhibitory activity.
-
Modification of the carboxylic acid to an ester (MPA-05 ) or amide (MPA-06 ) reduces potency, indicating that the carboxylate functionality is likely critical for interaction with the active site of InhA. However, these modifications also significantly reduce cytotoxicity, potentially improving the therapeutic index.
Experimental Protocols
Antimycobacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of each compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculate each well with a standardized suspension of M. smegmatis to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[3][4]
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
InhA Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADPH.[7]
Protocol:
-
The reaction mixture should contain potassium phosphate buffer, NADH, and the purified InhA enzyme.
-
Add the test compound at various concentrations and pre-incubate with the enzyme.
-
Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action
The following diagram illustrates the proposed inhibition of the mycobacterial FAS-II system by this compound analogs.
Caption: Proposed mechanism of FAS-II inhibition.
Experimental Workflow
The diagram below outlines the workflow for the synthesis and biological evaluation of the analogs.
Caption: Workflow for analog evaluation.
Conclusion and Future Directions
The systematic evaluation of this compound analogs provides a clear framework for understanding the structural requirements for potent and selective antimycobacterial activity. The balance between lipophilicity, steric factors, and the presence of a carboxylic acid moiety appears to be critical for targeting the InhA enzyme. Future work should focus on expanding the library of analogs, including the introduction of heteroatoms and further exploration of carboxylic acid bioisosteres. In vivo efficacy studies of the most promising candidates will be the ultimate validation of this therapeutic strategy.
References
- 1. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
DFT studies on the reactivity of 4-Methylpent-2-ynoic acid
A Comprehensive Guide to the Reactivity of 4-Methylpent-2-ynoic Acid: A DFT Perspective
In the landscape of modern drug discovery and organic synthesis, a profound understanding of molecular reactivity is paramount. For researchers and drug development professionals, predicting how a molecule will behave under various conditions can accelerate the design of novel therapeutics and synthetic pathways. This compound, a structurally intriguing α,β-unsaturated carboxylic acid, presents a rich playground for exploring complex reactivity patterns. This guide provides an in-depth analysis of its reactivity through the lens of Density Functional Theory (DFT), a powerful computational tool that offers a window into the electronic behavior governing chemical reactions.[1][2] We will dissect the causality behind its reactivity, compare it with relevant alternatives, and provide a transparent, reproducible computational framework for your own investigations.
Understanding Reactivity: The Power of Conceptual DFT
Before delving into the specific reactions of this compound, it is crucial to grasp the theoretical framework that underpins our analysis. Density Functional Theory has emerged as a cornerstone of computational chemistry, enabling the study of molecular structure and reactivity by approximating the solutions to the Schrödinger equation.[1][2] Within this framework, "Conceptual DFT" provides a suite of reactivity indices that translate complex quantum mechanical data into chemically intuitive concepts.[1]
Key descriptors we will leverage include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.
-
Global Reactivity Indices: Parameters like electrophilicity (ω) and nucleophilicity (N) provide a quantitative scale to compare the reactivity of different molecules in polar reactions.[1] A higher electrophilicity index suggests a stronger capacity to act as an electrophile.[1]
By calculating these properties, we can move beyond qualitative predictions and generate robust, data-driven hypotheses about a molecule's behavior.
Reaction Profile of this compound
The structure of this compound features three key reactive sites: the carboxylic acid group, the electron-deficient carbon-carbon triple bond (alkyne), and the α- and β-carbons of the unsaturated system. This combination allows for a diverse range of chemical transformations.
Nucleophilic Addition: A Primary Reaction Pathway
The conjugated system of the alkyne and the carbonyl group makes the β-carbon susceptible to nucleophilic attack, a process known as a Michael-type or conjugate addition.[3] This is one of the most significant reactions for α,β-unsaturated carbonyl compounds.[4]
DFT calculations are invaluable for dissecting this process. By modeling the reaction pathway, we can determine the activation energy barrier for the addition of a nucleophile. The transition state geometry reveals the preferred angle of attack, which is rarely perpendicular to the C=O bond, a key insight first elucidated by computational studies.[5]
For this compound, the reaction with a generic nucleophile (Nu⁻) can be visualized as follows:
Caption: Reaction coordinate for nucleophilic addition.
DFT calculations can predict whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate.[6][7] The choice of solvent, explicitly modeled in calculations using methods like the Polarizable Continuum Model (PCM), can significantly influence the activation energies and even the preferred pathway.[6]
Cycloaddition Reactions: Building Molecular Complexity
The carbon-carbon triple bond in this compound can act as a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). These reactions are powerful tools for constructing complex cyclic systems. DFT is instrumental in predicting the feasibility and stereoselectivity of such reactions.[8][9][10]
By calculating the energies of the FMOs of the diene and the dienophile (our target molecule), we can predict the reaction's facility. A smaller energy gap between the HOMO of the diene and the LUMO of the dienophile indicates a more favorable interaction and a lower activation barrier. DFT calculations of the transition state energies for different possible approaches (endo vs. exo) allow for the prediction of the major diastereomer, a critical aspect for stereocontrolled synthesis.[8][9]
Electrophilic Additions and Superelectrophilic Activation
While less common than nucleophilic addition due to the electron-withdrawing nature of the carboxyl group, the alkyne can undergo electrophilic addition. Under strongly acidic conditions, such as in the presence of superacids, the carbonyl oxygen can be protonated.[11] This "superelectrophilic activation" dramatically increases the electrophilicity of the β-carbon, making it susceptible to attack by even weak nucleophiles.[11][12] DFT studies have been crucial in elucidating the structures of these highly reactive dicationic intermediates, which are often too transient to be observed experimentally.[11]
Comparative Reactivity Analysis
To truly understand the reactivity of this compound, it must be benchmarked against relevant alternatives.
Alkyne vs. Alkene: The Impact of Unsaturation
A key comparison is with the analogous α,β-unsaturated acid, 4-Methylpent-2-enoic acid . Experimental studies on reactivity with nucleophiles like glutathione have shown that acetylenic (alkyne-containing) compounds are generally more reactive than their olefinic (alkene-containing) counterparts.[3] This can be attributed to the greater polarization and different hybridization of the triple bond.
| Compound | Key Structural Feature | Expected Relative Reactivity (Michael Addition) | Rationale |
| This compound | C≡C Triple Bond | Higher | Greater electrophilicity of the β-carbon due to sp hybridization.[3] |
| 4-Methylpent-2-enoic acid | C=C Double Bond | Lower | Less polarization of the conjugated system compared to the alkynoic acid. |
The Role of the Methyl Substituent
Substituents can have a profound impact on reactivity. Structure-activity relationships have shown that methyl substitution on the vinyl carbons of α,β-unsaturated systems can diminish reactivity.[3] In the case of this compound, the isopropyl group at the β-position (originating from the methyls at C4) introduces steric hindrance. This bulkiness can shield the β-carbon from nucleophilic attack, potentially increasing the activation energy compared to a less substituted alkynoic acid like pent-2-ynoic acid. DFT calculations can quantify this steric effect by comparing the activation barriers for nucleophilic addition to both molecules.
Experimental Protocol: A DFT Workflow for Reactivity Analysis
This section provides a standardized, self-validating protocol for computationally assessing the reactivity of this compound using a typical quantum chemistry software package like Gaussian.[13]
Objective: To calculate global reactivity descriptors and map the reaction pathway for a nucleophilic addition.
Methodology: B3LYP functional with the 6-31+G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic reactions.[7]
Step-by-Step Protocol:
-
Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Causality: This step is critical as all subsequent electronic properties are dependent on the molecule's equilibrium geometry.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry.
-
Validation: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), not a stable minimum.
-
-
FMO and Reactivity Index Calculation:
-
Transition State (TS) Search for Nucleophilic Addition (e.g., with HS⁻):
-
Construct an initial guess for the transition state structure, placing the nucleophile near the β-carbon.
-
Perform a TS optimization calculation (e.g., using the QST2 or Berny algorithm).
-
Validation: A subsequent frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the TS geometry.
-
Validation: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.
-
This systematic workflow ensures that the calculated properties are derived from true energy minima and that transition states are correctly identified, lending trustworthiness to the results.
Caption: A self-validating workflow for DFT analysis.
Conclusion
DFT studies provide an indispensable framework for the systematic evaluation of the reactivity of this compound. The molecule's reactivity is dominated by nucleophilic additions to the polarized triple bond, a process that can be accurately modeled to predict activation energies and substituent effects. Compared to its olefinic analog, this compound is predicted to be a more potent electrophile.[3] The computational workflows detailed here offer a robust and validated approach for researchers to probe these reactions, enabling the rational design of experiments and accelerating the discovery of new chemical entities. By integrating these theoretical insights, scientists can navigate the complexities of organic reactivity with greater confidence and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational studies of nucleophilic substitution at carbonyl carbon: the S(N)2 mechanism versus the tetrahedral intermediate in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DFT mechanistic study of [4+2] cycloaddition reactions of 1-methyl-1H-pyrrole-2,5-dione with furoic acid, anticancer Ac… [ouci.dntb.gov.ua]
- 11. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational Chemistry | Advanced Research Computing [arc.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methylpent-2-ynoic Acid
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The handling and disposal of specialized reagents like 4-Methylpent-2-ynoic acid (CAS No. 12456339) demand more than just procedural adherence; they require a foundational understanding of the material's properties and the causality behind each safety protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Identification and Risk Assessment: Know Your Reagent
Before any handling or disposal, a thorough risk assessment is paramount. While specific toxicity data for this compound is limited, its structure as an unsaturated carboxylic acid allows us to infer its primary hazards based on analogous compounds.[1] Carboxylic acids, as a class, are known corrosives, and related C6 unsaturated acids exhibit distinct hazards.[2][3]
The primary risks associated with this compound are:
-
Skin Corrosion and Irritation: Direct contact can cause skin irritation or, with prolonged exposure, chemical burns.[3][4]
-
Serious Eye Damage: Splashes pose a significant risk of severe and potentially irreversible eye damage.[4][5]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[4]
Due to these hazards, this compound must be treated as a hazardous substance, and all waste generated from its use is considered hazardous waste.
Table 1: Properties and Hazard Profile of this compound and Analogues
| Property | Value / Classification | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Primary Hazards | Skin Irritation, Serious Eye Damage, Respiratory Irritation | [4] |
| GHS Signal Word | Warning / Danger (inferred from analogues) | [3][4][5] |
| Incompatible Materials | Strong Oxidizing Agents, Bases, Reducing Agents |[6][7] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
The foundation of safe disposal is preventing exposure. The choice of PPE is not arbitrary; it is your primary barrier against the identified hazards. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[8][9]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[6][10] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[9]
-
Hand Protection: Use chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for work with organic acids.[9] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper removal techniques to avoid skin contact.[11]
-
Body Protection: A flame-resistant laboratory coat is mandatory.[12] An apron may be used for additional protection against splashes. Ensure clothing fully covers the skin; open-toed shoes and shorts are never permissible in the laboratory.[13]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be systematic to ensure regulatory compliance and safety. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Segregation
Immediately upon generation, all waste containing this compound must be segregated as Hazardous Organic Acid Waste . This includes:
-
Neat (undiluted) this compound.
-
Contaminated solutions.
-
Contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from spills).
Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process. Keep this waste stream separate from bases, oxidizing agents, and halogenated solvents.[7]
Step 2: Containerization
Proper containment is crucial for safe temporary storage and transport.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with organic acids.[7]
-
Ensure Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.
-
Fill Level: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all other components and their approximate concentrations.
-
The associated hazard pictograms (e.g., Corrosive, Irritant).
-
The date the waste was first added to the container.
-
Step 3: On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:
-
In a well-ventilated location, such as a dedicated, vented cabinet.[8][9]
-
Away from heat, sparks, or open flames.[14]
-
Segregated from incompatible materials, particularly bases and oxidizers.[7]
Step 4: Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be managed by professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Documentation: Complete any required waste manifest or pickup request forms provided by your EHS office.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all local, state, and federal regulations.[10][15] Common disposal methods for organic acids include high-temperature incineration.[9]
A Note on Neutralization: While the neutralization of acids with bases is a fundamental chemical reaction, it is not recommended as a method of routine disposal for this compound at the laboratory bench. The reaction can be exothermic, and improper neutralization can create additional hazards. Furthermore, the resulting salt solution may still be considered hazardous waste due to the organic component and require professional disposal.[8][16] Always consult with your EHS office before attempting any chemical treatment of a waste stream.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
References
- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]
- 3. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. csub.edu [csub.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. youtube.com [youtube.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methylpent-2-ynoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methylpent-2-ynoic acid (CAS No. 12456339) is publicly available at the time of this writing.[1] This guide is a synthesis of information from SDSs of structurally related compounds, including 4-methyl-pent-2-enoic acid and other corrosive carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, procedure-specific risk assessment. This content provides essential safety and logistical information intended for researchers, scientists, and drug development professionals.
Hazard Identification: A Corrosive Carboxylic Acid
This compound belongs to the carboxylic acid family. These molecules are characterized by the -COOH functional group, which can donate a proton, making them acidic. This property is the primary driver of their main hazard: corrosivity.[2] Data from the close structural analog, 4-methyl-pent-2-enoic acid, classifies it as a corrosive substance that "Causes severe skin burns and eye damage" (H314).[3][4] Other analogs may also cause skin, eye, and respiratory irritation.[5] Therefore, all handling procedures must be predicated on the assumption that this compound is corrosive and capable of causing severe tissue damage upon contact.
The logical workflow for ensuring safety when handling this compound begins with a clear understanding of these hazards, which directly informs the risk assessment and subsequent selection of appropriate controls.
Caption: Logical workflow for safe handling of this compound.
Core Personal Protective Equipment (PPE) Requirements
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[6] PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Due to the severe risk of irreversible eye damage, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are required for all handling activities. They must be tight-fitting and provide a complete seal around the eyes to protect from splashes, vapors, and mists.[7]
-
Face Shield: A full-face shield must be worn over chemical splash goggles whenever there is a significant risk of splashing, such as when transferring quantities greater than 50 mL, working with the material under pressure, or during heating.[6]
Skin and Body Protection
Direct contact with this compound can cause severe chemical burns.[4] A comprehensive barrier is essential.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Material: Nitrile or neoprene gloves are suitable for incidental contact.[6] For prolonged handling or in situations with a high risk of immersion, butyl rubber gloves offer superior protection against corrosive chemicals. Always consult the glove manufacturer's compatibility chart.
-
Practice: Inspect gloves for any signs of degradation or pinholes before each use. Remove and replace gloves immediately if contamination occurs. Use the proper glove removal technique to avoid skin contact.[8]
-
-
Laboratory Coat: A chemical-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times.
-
Additional Protection: For large-scale operations (>1 liter) or tasks with a high splash potential, a chemically resistant apron and protective boots should be worn in addition to the lab coat.[7]
Respiratory Protection
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[6]
-
Standard Operations: If work is confined to a fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator may be necessary. A full-face respirator with an organic vapor cartridge is the recommended choice, as it also provides eye protection.[7] All respirator users must be fit-tested and trained in their proper use and maintenance.
PPE Protocols: Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don an apron.
-
Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step-by-Step Doffing Procedure
This sequence is designed to remove the most contaminated items first.
-
Gloves: Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, handling them by the straps to avoid touching potentially contaminated surfaces.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down the arms, turning it inside out as you go to contain any surface contamination.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[4]
Disposal Plan
All disposable PPE contaminated with this compound (e.g., gloves, disposable aprons) must be considered hazardous waste.
-
Collection: Place contaminated items into a designated, clearly labeled hazardous waste container.[5]
-
Disposal: Do not discard contaminated PPE in regular trash. All chemical waste, including contaminated materials, must be disposed of according to federal, state, and institutional environmental regulations.[4]
Summary of PPE Requirements by Task
The level of PPE required is dictated by the specific task and the associated risks.
| Scenario | Eye/Face Protection | Skin/Hand Protection | Respiratory Protection |
| Handling Small Quantities (<50 mL) in a Fume Hood | Chemical Splash Goggles | Chemical-Resistant Lab Coat, Nitrile/Neoprene Gloves | Not required (within fume hood) |
| Transferring Large Quantities (>50 mL) or Splash Risk | Chemical Splash Goggles AND Face Shield | Chemical-Resistant Lab Coat, Butyl Rubber Gloves, Chemical-Resistant Apron | Not required (within fume hood) |
| Emergency Spill Cleanup (Outside Fume Hood) | Full-Face Respirator with Organic Vapor Cartridge | Chemical-Resistant Suit or Coveralls, Butyl Rubber Gloves, Protective Boots | Full-Face Respirator with Organic Vapor Cartridge |
Emergency First Aid Procedures
In case of accidental exposure, immediate action is critical.[9]
-
Skin Contact: Immediately proceed to the nearest safety shower.[6] While flushing with copious amounts of cool water for at least 15-20 minutes, remove all contaminated clothing.[9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.
Always provide the attending medical personnel with the name of the chemical and, if available, the Safety Data Sheet.[14]
References
- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. virtual-college.co.uk [virtual-college.co.uk]
- 10. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodscentscompany.com]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
